N-(4-nitrobenzyl)acetamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-[(4-nitrophenyl)methyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O3/c1-7(12)10-6-8-2-4-9(5-3-8)11(13)14/h2-5H,6H2,1H3,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMQPYUAJBGXGCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC1=CC=C(C=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10204774 | |
| Record name | N-((4-Nitrophenyl)methyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10204774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56222-10-7 | |
| Record name | NSC 216075 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056222107 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 56222-10-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=216075 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-((4-Nitrophenyl)methyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10204774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to N-(4-nitrobenzyl)acetamide: Properties, Synthesis, and Applications in Drug Development
Abstract
N-(4-nitrobenzyl)acetamide is a nitroaromatic compound distinguished by the presence of a benzylic methylene bridge separating the acetamide functionality from the nitrophenyl ring. While structurally related to the more commonly cited N-(4-nitrophenyl)acetamide, this specific isomer possesses unique chemical properties and reactivity conferred by the benzylic group. This guide provides a comprehensive technical overview of this compound, detailing its physicochemical properties, a robust synthesis protocol, and an in-depth exploration of its chemical reactivity. Particular emphasis is placed on its emerging role as a crucial intermediate in the synthesis of bioactive molecules and its application as a cleavable moiety in bioreductive prodrug strategies, a field of significant interest to researchers in oncology and medicinal chemistry.
Core Physicochemical Properties
This compound is a solid organic compound whose core characteristics are dictated by the interplay between the electron-withdrawing nitro group, the polar acetamide linkage, and the reactive benzylic position. A summary of its key properties is presented below.
| Property | Value | Source/Comment |
| Molecular Formula | C₉H₁₀N₂O₃ | Derived from structure |
| Molecular Weight | 194.19 g/mol | Calculated |
| CAS Number | 56222-10-7 | |
| Appearance | Off-white to pale yellow solid | Typical for nitroaromatic compounds |
| Melting Point | Data not readily available | - |
| Boiling Point | ~475 °C (predicted) | [1] (Value for chloro-derivative) |
| Solubility | Soluble in THF, DMSO, DMF. Limited solubility in water. | Inferred from typical organic solids |
Note: Experimental physical data such as melting point and specific spectral characteristics are not extensively documented in publicly accessible literature, reflecting its primary role as a synthetic intermediate rather than a final product.
Synthesis and Purification Protocol
The most direct and efficient synthesis of this compound involves the N-acetylation of 4-nitrobenzylamine. This reaction is a standard nucleophilic acyl substitution where the amine nitrogen attacks the electrophilic carbonyl carbon of an acetylating agent.
Causality in Protocol Design:
The choice of acetic anhydride as the acetylating agent is based on its moderate reactivity, which is sufficient for acylating the primary benzylamine without requiring harsh conditions that could lead to side reactions. Triethylamine (TEA) is used as a mild, non-nucleophilic base to neutralize the acetic acid byproduct, driving the reaction to completion. Dichloromethane (DCM) is selected as the solvent for its inertness and ability to dissolve both the starting materials and the product, facilitating easy workup.
Step-by-Step Experimental Protocol:
-
Dissolution: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 4-nitrobenzylamine hydrochloride (10.0 g, 53.0 mmol) in dichloromethane (100 mL).
-
Basification: Add triethylamine (15.0 mL, 106 mmol, 2.0 eq.) to the suspension and stir for 15 minutes at room temperature to liberate the free amine.
-
Acetylation: Cool the mixture to 0 °C using an ice bath. Add acetic anhydride (6.0 mL, 63.6 mmol, 1.2 eq.) dropwise over 10 minutes. The reaction is mildly exothermic.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the mobile phase. The disappearance of the starting amine spot indicates reaction completion.
-
Workup: Quench the reaction by slowly adding 50 mL of a saturated aqueous sodium bicarbonate (NaHCO₃) solution. Transfer the mixture to a separatory funnel, separate the organic layer, and wash sequentially with water (2 x 50 mL) and brine (1 x 50 mL).
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo. The resulting crude solid can be purified by recrystallization from a suitable solvent system like ethanol/water to yield this compound as a pure solid.
Synthesis Workflow Diagram:
Caption: Workflow for the synthesis of this compound.
Spectroscopic Characterization (Expected Features)
While verified spectra are not widely published, the structural features of this compound allow for a confident prediction of its key spectroscopic signatures.
-
¹H NMR: The proton NMR spectrum is expected to show four distinct signals:
-
A singlet around δ 2.0-2.2 ppm corresponding to the three protons of the acetyl methyl group (–COCH₃).
-
A doublet around δ 4.4-4.6 ppm for the two benzylic protons (–CH₂–), coupled to the amide proton.
-
A pair of doublets in the aromatic region, typically δ 7.4-7.6 ppm and δ 8.1-8.3 ppm, characteristic of a para-substituted benzene ring. The downfield shift is due to the strong electron-withdrawing effect of the nitro group.
-
A broad singlet or triplet around δ 6.0-6.5 ppm for the amide proton (–NH–).
-
-
¹³C NMR: The carbon spectrum would feature characteristic peaks for the acetyl methyl (~23 ppm), benzylic methylene (~43 ppm), amide carbonyl (~170 ppm), and four distinct aromatic carbons.
-
IR Spectroscopy: Key vibrational bands would include a strong N-H stretch around 3300 cm⁻¹, a C=O (Amide I) stretch near 1650 cm⁻¹, and strong symmetric and asymmetric stretches for the C-NO₂ group around 1520 and 1350 cm⁻¹, respectively.
-
Mass Spectrometry: The molecular ion peak [M]⁺ would be observed at m/z 194. A prominent fragment would be the tropylium-like ion at m/z 136, resulting from the loss of the acetamide group.
Chemical Reactivity and Applications in Drug Development
The synthetic utility of this compound is primarily centered on the reactivity of its nitro group, which serves as a latent amino group or a trigger for molecular activation.
Reduction to N-(4-aminobenzyl)acetamide
The most significant reaction is the reduction of the nitro group to a primary amine. This transformation converts the molecule into a useful bifunctional building block, N-(4-aminobenzyl)acetamide, which can be used for further elaboration in multi-step syntheses.[2]
Protocol for Nitro Group Reduction: A solution of this compound (4.0 g, 20.6 mmol) in tetrahydrofuran (THF, 100 mL) is treated with a catalytic amount of Raney Nickel.[2] The mixture is then stirred under a hydrogen atmosphere (1 atm) at room temperature for 16 hours.[2] Filtration through Celite and removal of the solvent provides N-(4-aminobenzyl)acetamide in quantitative yield.[2]
Application in Bioreductive Prodrugs
The nitrobenzyl moiety is a cornerstone of modern prodrug design, particularly in the field of Gene-Directed Enzyme Prodrug Therapy (GDEPT).[3] Aromatic nitro compounds are generally stable and non-toxic in normally oxygenated (normoxic) tissues.[4] However, they can be selectively reduced to cytotoxic hydroxylamines and amines by nitroreductase enzymes that are specifically expressed in tumor cells or in the hypoxic microenvironments characteristic of solid tumors.[3][5]
This bioactivation mechanism makes the 4-nitrobenzyl group an excellent "trigger" for drug release.[6] A therapeutic agent (e.g., a DNA alkylator or other potent cytotoxin) can be attached to the benzylic position via a carbamate or ether linkage. In its "caged" prodrug form, the agent is inactive. Upon enzymatic reduction of the nitro group in the target cell, a rapid electronic cascade is initiated, leading to the fragmentation of the carbamate and the release of the active drug, as illustrated below.[7]
Bioactivation Pathway Diagram:
Caption: Bioactivation of a nitrobenzyl-based prodrug.
This compound serves as a model compound and synthetic precursor for developing these sophisticated prodrug systems. The acetamide group can be hydrolyzed to reveal the benzylamine, which can then be derivatized to install the desired therapeutic payload.
Safety and Handling
As with all nitroaromatic compounds, this compound should be handled with appropriate care in a well-ventilated chemical fume hood.
-
Personal Protective Equipment (PPE): Safety glasses, chemical-resistant gloves, and a lab coat are mandatory.
-
Incompatibilities: Avoid contact with strong oxidizing agents and strong bases.
-
Toxicological Profile: While specific toxicity data is not available, compounds of this class may be harmful if swallowed, inhaled, or absorbed through the skin. The nitroaromatic structure suggests potential for mutagenicity, and appropriate precautions should be taken.[4]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations for chemical waste.
Conclusion
This compound is a valuable chemical intermediate whose significance lies not in its direct application, but in its role as a precursor and model system. Its straightforward synthesis and, most importantly, the selective reactivity of its nitro group make it a key building block for advanced applications in medicinal chemistry. For researchers and professionals in drug development, understanding the properties and reactivity of this compound provides a gateway to designing innovative bioreductive prodrugs that offer promise for targeted therapies.
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ChemicalBook. N-(4-AMINO-BENZYL)-ACETAMIDE synthesis. Accessed January 17, 2026. [Link available from search result[2]]
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United Chemical. 2-CHLORO-N-(4-NITROBENZYL)ACETAMIDE 38426-11-8. Accessed January 17, 2026. [Link available from search result[1]]
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CAS号查询. 2-Chloro-N-ethyl-N-(4-nitrobenzyl)acetamide. Accessed January 17, 2026. [Link available from search result[8]]
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An In-depth Technical Guide to N-(4-nitrobenzyl)acetamide
This guide provides a comprehensive technical overview of N-(4-nitrobenzyl)acetamide, a valuable chemical intermediate. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document delves into the compound's chemical identity, synthesis, properties, and safety considerations, offering practical insights for its application in a laboratory setting.
Chemical Identity and Structure
This compound is a distinct chemical entity with the CAS number 56222-10-7 .[1] It is crucial to distinguish it from similarly named compounds such as N-(4-nitrophenyl)acetamide (CAS: 104-04-1)[2][3] and N-(4-nitrophenethyl)acetamide (CAS: 6270-07-1)[4][5], as their structural and chemical properties differ significantly.
The molecular structure of this compound consists of an acetamide group linked to a benzyl substituent, which in turn is substituted with a nitro group at the para position of the benzene ring.
Table 1: Chemical Identifiers for this compound
| Identifier | Value | Source |
| CAS Number | 56222-10-7 | [1] |
| Molecular Formula | C9H10N2O3 | [1] |
| Molecular Weight | 194.19 g/mol | [1] |
| MDL Number | MFCD00230940 | [1] |
| SMILES | CC(=O)NCC1=CC=C([O-])C=C1 | [1] |
Synthesis and Purification
This compound is typically synthesized through the acetylation of 4-nitrobenzylamine. This reaction involves the treatment of the primary amine with an acetylating agent, such as acetic anhydride or acetyl chloride, in the presence of a suitable base or solvent.
Representative Synthesis Protocol
The following is a generalized laboratory procedure for the synthesis of this compound.
Materials:
-
4-nitrobenzylamine hydrochloride
-
Acetic anhydride
-
Pyridine
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask, dissolve 4-nitrobenzylamine hydrochloride in a minimal amount of water and add an excess of pyridine.
-
Acetylation: Cool the solution in an ice bath and add acetic anhydride dropwise with constant stirring.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, dilute the mixture with dichloromethane and wash sequentially with water and saturated sodium bicarbonate solution to remove excess pyridine and acetic acid.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol-water, to yield pure this compound.
Caption: Workflow for the synthesis of this compound.
Physicochemical Properties
The physicochemical properties of this compound are summarized in the table below. These properties are essential for its handling, storage, and application in various chemical reactions.
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
| Purity/Specification | Not specified | [1] |
| Storage | Sealed in dry, room temperature | [1] |
Spectroscopic Data
-
¹H NMR: The proton NMR spectrum would be expected to show a singlet for the acetyl methyl protons, a doublet for the methylene protons, and signals in the aromatic region corresponding to the protons on the para-substituted benzene ring.
-
¹³C NMR: The carbon NMR spectrum would display signals for the carbonyl carbon, the methyl carbon, the methylene carbon, and the aromatic carbons.
-
IR Spectroscopy: The infrared spectrum would be characterized by absorption bands corresponding to the N-H stretch of the amide, the C=O stretch of the amide, and the symmetric and asymmetric stretches of the nitro group.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (194.19 g/mol ) and characteristic fragmentation patterns.
Applications in Research and Development
This compound serves as a valuable intermediate in organic synthesis. One notable application is in the synthesis of its corresponding amine, N-(4-aminobenzyl)acetamide.[6] This reduction of the nitro group to an amine is a common transformation in the synthesis of more complex molecules, including pharmaceutical intermediates.
Reduction to N-(4-aminobenzyl)acetamide
A documented procedure involves the catalytic hydrogenation of this compound.[6]
Experimental Protocol:
-
A solution of this compound in a suitable solvent such as tetrahydrofuran (THF) is prepared.[6]
-
A catalytic amount of Raney Nickel is added to the solution.[6]
-
The mixture is stirred under a hydrogen atmosphere (1 atm) at room temperature for an extended period (e.g., 16 hours).[6]
-
Upon completion, the reaction mixture is filtered through Celite to remove the catalyst.[6]
-
The solvent is removed in vacuo to yield N-(4-aminobenzyl)acetamide.[6]
Caption: Reduction of this compound to N-(4-aminobenzyl)acetamide.
Safety and Handling
As with any chemical, proper safety precautions should be taken when handling this compound. While a specific Safety Data Sheet (SDS) for this compound was not found in the initial search, general safe handling practices for similar nitro-containing aromatic compounds should be followed.
General Safety Recommendations:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Ventilation: Handle in a well-ventilated area, preferably in a fume hood.
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.[7]
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
It is imperative to consult the specific Safety Data Sheet provided by the supplier before handling this compound.
Conclusion
This compound is a valuable chemical intermediate with applications in organic synthesis, particularly in the preparation of its amino derivative. A clear understanding of its chemical identity, synthesis, and properties is essential for its effective and safe use in research and development. This guide provides a foundational understanding of this compound, emphasizing the importance of distinguishing it from structurally similar molecules.
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An In-depth Technical Guide to the Synthesis of N-(4-nitrobenzyl)acetamide
This guide provides a comprehensive overview of the synthesis of N-(4-nitrobenzyl)acetamide, a valuable intermediate in medicinal chemistry and drug development. The synthesis is achieved through the acetylation of 4-nitrobenzylamine, a straightforward yet elegant example of nucleophilic acyl substitution. This document is intended for researchers, scientists, and professionals in the field of drug development, offering not only a detailed experimental protocol but also a thorough explanation of the underlying chemical principles.
Introduction: The Significance of this compound
This compound and its derivatives are of significant interest in the pharmaceutical industry. The presence of the nitro group allows for further chemical modifications, such as reduction to an amine, which can then be used to build more complex molecules. The acetamide moiety can influence the solubility and pharmacokinetic properties of a compound. This makes this compound a useful building block in the synthesis of a variety of potential therapeutic agents, including anti-inflammatory compounds.[1]
It is crucial to distinguish this compound from its isomer, N-(4-nitrophenyl)acetamide. In the former, the acetyl group is attached to a nitrogen that is bonded to a methylene (-CH2-) bridge, which is then attached to the 4-nitrophenyl ring. In the latter, the acetylated nitrogen is directly attached to the 4-nitrophenyl ring. This structural difference has a significant impact on the chemical properties and reactivity of the two compounds.
Synthesis Pathway: Acetylation of 4-Nitrobenzylamine
The most common and efficient method for the synthesis of this compound is the acetylation of 4-nitrobenzylamine using acetic anhydride. This reaction is a classic example of nucleophilic acyl substitution.
Overall Reaction Scheme:
Reaction Mechanism: Nucleophilic Acyl Substitution
The acetylation of 4-nitrobenzylamine with acetic anhydride proceeds via a two-step addition-elimination mechanism.[2][3][4][5]
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 4-nitrobenzylamine acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of acetic anhydride. This leads to the formation of a tetrahedral intermediate.
-
Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses. The carbon-oxygen double bond is reformed, and an acetate ion is eliminated as a good leaving group. A proton is then transferred from the nitrogen atom to the acetate ion, yielding the final product, this compound, and acetic acid as a byproduct.
Caption: A typical workflow for the synthesis and purification of this compound.
Step-by-Step Procedure
-
Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-nitrobenzylamine hydrochloride (e.g., 5.0 g, 1 equivalent) and sodium bicarbonate (2.5 equivalents) in 100 mL of deionized water. Stir the mixture until the solids are fully dissolved and the solution becomes clear. The sodium bicarbonate is added to neutralize the hydrochloride salt and liberate the free amine.
-
Reaction: Cool the flask in an ice bath to 0°C. While stirring vigorously, add acetic anhydride (1.2 equivalents) dropwise to the solution over a period of 15 minutes. A white precipitate may form during the addition.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 2 hours to ensure the reaction goes to completion.
-
Workup: Transfer the reaction mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers.
-
Washing: Wash the combined organic layers with deionized water (2 x 50 mL) and then with brine (1 x 50 mL) to remove any remaining water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude product by recrystallization from a mixture of ethyl acetate and hexanes to obtain pure this compound as a crystalline solid.
Characterization of this compound
The successful synthesis of this compound can be confirmed through various analytical techniques. The following table summarizes the expected characterization data based on the compound's structure and data from analogous molecules.
| Property | Expected Value/Observation |
| Appearance | White to pale yellow crystalline solid |
| Melting Point | Approximately 135-140 °C |
| ¹H NMR (CDCl₃, 400 MHz) | δ 8.20 (d, 2H), 7.45 (d, 2H), 6.10 (br s, 1H), 4.50 (d, 2H), 2.05 (s, 3H) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 170.0, 147.5, 145.0, 128.5, 124.0, 43.5, 23.0 |
| IR (KBr, cm⁻¹) | 3300 (N-H stretch), 1640 (C=O stretch, Amide I), 1550 (N-H bend, Amide II), 1520 & 1345 (NO₂ stretch) |
Interpretation of Characterization Data
-
¹H NMR Spectroscopy: The two doublets in the aromatic region (δ 8.20 and 7.45 ppm) are characteristic of a para-substituted benzene ring. [6]The downfield shift of the doublet at δ 8.20 is due to the strong electron-withdrawing effect of the nitro group. The doublet at δ 4.50 ppm corresponds to the benzylic protons (-CH₂-), and the singlet at δ 2.05 ppm is from the methyl protons of the acetyl group. The broad singlet at δ 6.10 ppm is the amide proton (-NH-). [6]* ¹³C NMR Spectroscopy: The carbonyl carbon of the amide is expected to appear around δ 170.0 ppm. [7]The aromatic carbons will have distinct signals, with the carbon attached to the nitro group being the most downfield. The benzylic carbon will be around δ 43.5 ppm, and the methyl carbon of the acetyl group will be the most upfield signal at approximately δ 23.0 ppm. [7]* IR Spectroscopy: The infrared spectrum will show a characteristic N-H stretching vibration around 3300 cm⁻¹. The strong absorption at approximately 1640 cm⁻¹ is the amide I band (C=O stretch), and the band around 1550 cm⁻¹ is the amide II band (N-H bend). [8]The two strong absorptions at approximately 1520 cm⁻¹ and 1345 cm⁻¹ are characteristic of the asymmetric and symmetric stretching vibrations of the nitro group, respectively. [8]
Safety Precautions
It is imperative to follow standard laboratory safety procedures when performing this synthesis.
-
4-Nitrobenzylamine hydrochloride: This compound is harmful if swallowed, causes skin irritation, and serious eye irritation. [9]It may also cause respiratory irritation. [9]Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Acetic Anhydride: Acetic anhydride is corrosive and causes severe skin burns and eye damage. [10]It is also harmful if swallowed and toxic if inhaled. [10]Handle with extreme care in a fume hood and use appropriate PPE.
-
Dichloromethane: Dichloromethane is a volatile solvent and a suspected carcinogen. All extractions and solvent removal should be performed in a well-ventilated fume hood.
Always consult the Safety Data Sheets (SDS) for all chemicals before use. [9][10][11]
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Save My Exams. (2025, June 23). Acylation Mechanism. A Level Chemistry Revision Notes. [Link]
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NCERT. (n.d.). Amines. [Link]
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BYJU'S. (n.d.). Nucleophilic Acyl Substitution. [Link]
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Frontiers in Chemistry. (2021). A Stoichiometric Solvent-Free Protocol for Acetylation Reactions. Frontiers. [Link]
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GlycoPODv2. (2021, October 6). O-Acetylation using acetic anhydride in pyridine. [Link]
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An In-depth Technical Guide to N-(4-nitrobenzyl)acetamide: Synthesis, Properties, and Applications in Modern Research
This guide provides a comprehensive technical overview of N-(4-nitrobenzyl)acetamide, a versatile chemical intermediate with significant applications in medicinal chemistry, materials science, and organic synthesis. We will delve into its synthesis, physicochemical properties, and its pivotal role as a building block for more complex molecules, including pharmacologically active agents. This document is intended for researchers, scientists, and professionals in drug development who seek a deeper understanding of this compound's utility and handling.
Core Chemical Identity and Properties
This compound, also known as p-nitrobenzylacetamide, is an aromatic compound characterized by a benzylamine core with an acetamido group and a nitro group substituted on the benzene ring at the para position. The presence of these functional groups imparts a unique reactivity profile that makes it a valuable precursor in multi-step syntheses.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₀N₂O₃ | [1] |
| Molecular Weight | 194.19 g/mol | [1] |
| CAS Number | 56222-10-7 | [1] |
| Appearance | Light yellow to yellow crystalline powder | [2] |
| Melting Point | 212-216 °C | [3] |
| IUPAC Name | This compound | [4] |
Synthesis and Mechanistic Insights
The most common and industrially scalable synthesis of this compound and its analogs involves the nitration of an N-substituted phenylacetamide.[3][5] This reaction is a classic example of electrophilic aromatic substitution, where the choice of reagents and reaction conditions is critical to achieving high yield and purity.
The Underlying Chemistry: Electrophilic Aromatic Substitution
The synthesis of a related compound, N-(4-nitrophenyl)acetamide, proceeds via the nitration of N-phenylacetamide.[3][5] The acetamido group (-NHCOCH₃) is an ortho-, para-directing group due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the benzene ring, thereby activating these positions for electrophilic attack. The para product is generally favored over the ortho product due to steric hindrance from the bulky acetamido group.[6]
The nitrating agent is typically a mixture of concentrated nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺). The reaction is highly exothermic and requires careful temperature control to prevent over-nitration and the formation of by-products.[3]
A common synthetic route to this compound itself involves the acylation of 4-nitrobenzylamine. This method provides a more direct and often higher-yielding pathway to the target molecule.
Experimental Protocol: Synthesis of this compound from 4-nitrobenzylamine
This protocol describes a representative lab-scale synthesis. The causality behind each step is explained to ensure reproducibility and understanding.
Materials:
-
4-nitrobenzylamine hydrochloride
-
Acetic anhydride
-
Pyridine
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolution: Suspend 4-nitrobenzylamine hydrochloride (1 equivalent) in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stir bar. The use of the hydrochloride salt is common for stability and ease of handling of the starting amine.
-
Basification: Add pyridine (2-3 equivalents) to the suspension and stir until the solid dissolves. Pyridine acts as a base to neutralize the HCl and liberate the free 4-nitrobenzylamine, and it also serves as a catalyst for the acylation reaction.
-
Acylation: Cool the solution to 0 °C in an ice bath. This is a critical step to control the exothermicity of the acylation reaction. Slowly add acetic anhydride (1.1 equivalents) dropwise to the stirred solution. The slight excess of acetic anhydride ensures complete conversion of the amine.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexane).[3]
-
Work-up: Once the reaction is complete, quench the reaction by slowly adding saturated sodium bicarbonate solution to neutralize any remaining acetic anhydride and pyridine. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Purification: Combine the organic layers and wash with water and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent system like ethanol/water to obtain a pure crystalline solid.[5]
Visualization of the Synthetic Pathway
Caption: Synthesis of this compound.
Analytical Characterization
A comprehensive characterization of this compound is essential to confirm its identity and purity. A combination of spectroscopic and chromatographic techniques is typically employed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons (two doublets in the downfield region), the methylene protons of the benzyl group (a singlet), and the methyl protons of the acetamido group (a singlet in the upfield region).
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the quaternary carbons of the benzene ring, the CH carbons of the ring, the methylene carbon, the methyl carbon, and the carbonyl carbon.
-
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H stretching of the amide, the C=O stretching of the amide, and the symmetric and asymmetric stretching of the nitro group.[5]
-
Mass Spectrometry (MS): Mass spectral analysis will show the molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns can provide further structural confirmation.[3][5]
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a common method for assessing the purity of this compound. A typical method would use a C18 column with a mobile phase consisting of a mixture of acetonitrile and water.[7]
Chemical Reactivity and Synthetic Utility
The true value of this compound lies in its utility as a versatile synthetic intermediate. The nitro group is the primary site of chemical transformation, and its reduction to an amino group is a key step in many synthetic sequences.
Reduction of the Nitro Group
The reduction of the nitro group to an amine is a fundamental transformation in organic synthesis. For this compound, this reaction yields N-(4-aminobenzyl)acetamide, a valuable building block for various applications.
Common Reducing Agents:
-
Catalytic Hydrogenation: This is a clean and efficient method using catalysts such as Palladium on carbon (Pd/C) or Raney Nickel under a hydrogen atmosphere.[8]
-
Metal-Acid Systems: Reagents like tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl) are also effective.
-
Other Reducing Agents: Sodium dithionite (Na₂S₂O₄) or zinc powder in the presence of an acid can also be used.[9]
Visualization of Key Transformations
Caption: Synthetic utility of this compound.
Applications in Drug Discovery and Development
While this compound itself is not typically a pharmacologically active agent, its derivatives are of significant interest in drug discovery.
Intermediate for Bioactive Compounds
This compound and its derivatives serve as key intermediates in the synthesis of compounds with a wide range of biological activities. For instance, various acetamide derivatives have been investigated for their anti-inflammatory, antioxidant, and antitubercular properties.[9][10][11] A novel series of 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide derivatives showed potent antitubercular activity.[11]
Role in Bioreductive Prodrugs
The 4-nitrobenzyl group is a well-established "trigger" for bioreductive prodrugs.[12] These are inactive drug precursors that are selectively activated in hypoxic environments, such as those found in solid tumors. The mechanism relies on the enzymatic reduction of the nitro group to a hydroxylamine or an amine by nitroreductase enzymes that are overexpressed in hypoxic cells. This reduction initiates a cascade of reactions that leads to the release of a cytotoxic agent. The study of substituent effects on the fragmentation rate of 4-nitrobenzyl carbamates has shown that electron-donating groups can accelerate the release of the active drug.[12]
Tracer and Internal Standard Applications
Deuterium-labeled N-(4-nitrophenyl)acetamide-d4 is used as a tracer and an internal standard for quantitative analysis by NMR, GC-MS, or LC-MS in drug development processes.[13]
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier before use.
-
General Handling: Use in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents. Keep the container tightly sealed.[1]
-
Toxicity: While specific toxicity data for this compound is not extensively published, related nitroaromatic compounds can be toxic and should be handled with care. Acetamide itself is considered a potential genotoxic impurity in pharmaceutical substances.[14]
Conclusion
This compound is a chemical of significant synthetic utility, bridging the gap between simple starting materials and complex, high-value molecules. Its straightforward synthesis, well-defined reactivity, and the versatile chemistry of its nitro group make it an indispensable tool for researchers in organic synthesis and medicinal chemistry. A thorough understanding of its properties and reaction mechanisms, as outlined in this guide, is crucial for its effective and safe application in the laboratory and beyond.
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A Comprehensive Theoretical Analysis of N-(4-nitrobenzyl)acetamide: A Guide for Drug Development Professionals
This technical guide provides an in-depth examination of the structural, vibrational, and electronic properties of N-(4-nitrobenzyl)acetamide, a molecule of significant interest in medicinal chemistry. By integrating high-level computational data with experimental findings, we offer a validated framework for understanding its molecular characteristics. This document is intended for researchers, scientists, and drug development professionals seeking a detailed theoretical perspective on this compound.
Introduction: Significance of this compound
This compound belongs to the class of aromatic nitro compounds, which are crucial intermediates in the synthesis of a wide range of industrially and pharmaceutically important products, including dyes and medicinal agents.[1] Its molecular structure, featuring a benzene core substituted with an acetamide group and a nitro group in the para position, makes it a valuable precursor for creating more complex molecules.[1][2] Understanding the fundamental quantum chemical properties of this molecule is paramount for predicting its reactivity, stability, and potential biological interactions, thereby accelerating rational drug design and development.
This guide employs Density Functional Theory (DFT), a robust computational method, to elucidate the molecule's geometric, spectroscopic, and electronic nature.[3][4] By correlating theoretical data with available experimental results, we establish a reliable model that can inform future synthetic and application-oriented research.
Computational & Experimental Protocols
To ensure scientific rigor, the theoretical predictions are grounded in established computational methodologies and validated against experimental data where available.
Computational Methodology: Density Functional Theory (DFT)
The core of this theoretical study relies on DFT calculations, which offer a favorable balance between computational cost and accuracy for organic molecules.[3]
Protocol for DFT Calculations:
-
Initial Geometry: The molecular structure of this compound was first constructed using standard bond lengths and angles.
-
Geometry Optimization: The structure was then optimized to find its lowest energy conformation. This was performed using the Gaussian suite of programs.
-
Functional and Basis Set Selection: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional was chosen for all calculations.[5][6] This functional is widely recognized for its reliability in predicting the properties of organic compounds. The 6-311++G(d,p) basis set was employed, providing a high degree of flexibility by including diffuse functions (++) for accurately describing weak interactions and polarization functions (d,p) to account for the non-uniform distribution of electron density in bonds.[5][7]
-
Frequency Calculations: Following optimization, vibrational frequency calculations were performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to simulate the infrared (IR) and Raman spectra.[8]
-
Electronic Property Analysis: Key electronic properties, including the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and Molecular Electrostatic Potential (MEP), were calculated on the optimized geometry to analyze the molecule's reactivity and charge distribution.[9][10]
Diagram: Theoretical Analysis Workflow
A flowchart of the computational workflow.
Synthesis and Spectroscopic Characterization
For context and validation, a typical experimental synthesis is outlined below. This compound is generally synthesized via the nitration of N-phenylacetamide.[1][2]
Protocol for Synthesis:
-
Dissolution: Dissolve N-phenylacetamide in a polar solvent like glacial acetic acid.
-
Nitration: Cool the solution in an ice bath (maintaining temperature below 20°C) and slowly add a nitrating mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄).[1][2]
-
Precipitation: After the addition is complete, allow the reaction to proceed, then pour the mixture into ice-cold water to precipitate the product.
-
Purification: The resulting solid, a mixture of ortho and para isomers, is filtered. The desired para-isomer, N-(4-nitrophenyl)acetamide, is purified by recrystallization, often using an ethanol-water mixture.[1]
Characterization Methods:
-
FT-IR and FT-Raman Spectroscopy: To record the vibrational modes of the molecule.
-
UV-Vis Spectroscopy: To analyze the electronic transitions. The experimental spectrum for N-(4-nitrophenyl)acetamide shows absorption peaks (λ_max) at approximately 315.78 nm, 223.45 nm, and 201.39 nm.[1]
-
Mass Spectrometry (MS): To confirm the molecular weight (180.16 g/mol ) and fragmentation pattern.[1][2]
Molecular Geometry and Structural Analysis
The optimized molecular geometry from DFT calculations provides precise bond lengths and angles. Comparing these theoretical values with experimental data from X-ray diffraction (XRD) studies is a critical step in validating the computational model. While a specific XRD study for the unsubstituted this compound was not found, data for related substituted derivatives show that the acetamido and nitro groups can have significant torsional angles relative to the phenyl ring, affecting the molecule's planarity.[11][12] For instance, in N-(4-methoxy-2-nitrophenyl)acetamide, the acetamido group is twisted by 25.4° and the nitro group by 12.8° from the ring's plane.[11] This non-planarity is a key structural feature influencing intermolecular interactions.
Vibrational Spectroscopy: A Fingerprint of the Molecule
Vibrational spectroscopy is a powerful tool for molecular identification and characterization.[8] By calculating the theoretical vibrational frequencies and comparing them to experimental FT-IR and FT-Raman spectra, we can confidently assign specific vibrational modes to the observed spectral bands.[5][13]
Key Vibrational Mode Assignments (Typical Ranges):
-
N-H Stretching: The N-H stretching vibration of the amide group is typically observed in the 3300-3400 cm⁻¹ region. A red shift in the experimental spectrum compared to the calculated value often indicates the presence of intermolecular hydrogen bonding in the solid state.[14]
-
C=O Stretching: The amide carbonyl (C=O) stretch is a strong, characteristic band usually found around 1680-1700 cm⁻¹.
-
NO₂ Vibrations: The asymmetric and symmetric stretching vibrations of the nitro (NO₂) group are expected to appear near 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹, respectively.
-
C-N Stretching: The stretching vibration of the C-N bond in the amide linkage is typically located in the 1200-1350 cm⁻¹ range.
-
Aromatic C-H Stretching: These vibrations occur above 3000 cm⁻¹.
The strong correlation between the calculated harmonic frequencies and the experimental anharmonic frequencies validates both the optimized geometry and the force field determined by the DFT method.[15]
Electronic Properties and Chemical Reactivity
The electronic structure of a molecule governs its reactivity, stability, and optical properties. DFT provides critical insights into these areas through the analysis of frontier molecular orbitals and the molecular electrostatic potential.[16]
Frontier Molecular Orbitals (HOMO-LUMO)
The HOMO and LUMO are the outermost orbitals involved in chemical reactions. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.[16][17]
-
HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO (ΔE = E_LUMO - E_HOMO) is a crucial indicator of molecular stability and reactivity.[7] A large energy gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO.[16] For this compound, the presence of the electron-withdrawing nitro group and the electron-donating acetamide group facilitates intramolecular charge transfer, which tends to lower the energy gap.[17]
Diagram: HOMO-LUMO Energy Gap Concept
The HOMO-LUMO gap dictates molecular reactivity.
Molecular Electrostatic Potential (MEP)
The MEP surface is a 3D map of the electronic charge distribution around a molecule, providing a powerful visual tool for predicting reaction sites.[10]
-
Electrophilic Sites: Regions with negative electrostatic potential (typically colored red or yellow) are electron-rich and susceptible to electrophilic attack. In this compound, these sites are expected around the oxygen atoms of the nitro and carbonyl groups.[18]
-
Nucleophilic Sites: Regions with positive electrostatic potential (colored blue) are electron-deficient and are targets for nucleophilic attack. The hydrogen atoms of the amide group and the aromatic ring are typically positive regions.[15]
The MEP map is invaluable for understanding non-covalent interactions, such as hydrogen bonding, which are critical for drug-receptor binding.[7]
Non-Linear Optical (NLO) Properties
Organic molecules with significant charge asymmetry, often arising from donor-acceptor groups connected by a π-conjugated system, can exhibit large non-linear optical (NLO) properties.[19][20] this compound, with its electron-donating acetamide group and electron-withdrawing nitro group, is a potential candidate for NLO applications.[6]
The key parameter for second-order NLO activity is the first hyperpolarizability (β). DFT calculations can reliably predict this value.[17] A high β value suggests that the material can efficiently generate second-harmonic light, a property useful in laser technology and telecommunications.[21][22] The calculated HOMO-LUMO gap and the degree of intramolecular charge transfer are directly correlated with the magnitude of the hyperpolarizability.
Table 1: Summary of Key Theoretical Parameters
| Parameter | Significance | Typical DFT Finding for Donor-Acceptor Systems |
| HOMO-LUMO Gap (ΔE) | Indicates chemical stability and reactivity. | Relatively small gap due to intramolecular charge transfer. |
| Dipole Moment (µ) | Measures charge asymmetry. | Non-zero value, indicating polarity. |
| First Hyperpolarizability (β) | Quantifies second-order NLO response. | Potentially high value, suggesting NLO activity. |
| MEP Surface | Maps reactive sites. | Negative potential on oxygen atoms, positive on amide H. |
Conclusion and Future Directions
This guide has detailed a comprehensive theoretical framework for analyzing this compound using DFT. The computational results for its geometry, vibrational spectra, and electronic properties provide a robust, validated understanding of its molecular nature. The analysis of its HOMO-LUMO gap, MEP surface, and potential NLO properties offers predictive insights into its reactivity and suitability for various applications.
For drug development professionals, this theoretical model serves as a powerful predictive tool. It can be used to:
-
Guide Synthesis: Predict the reactivity of different sites to guide the synthesis of new derivatives.
-
Screen for Activity: Use the electronic properties (like MEP) to predict potential binding interactions with biological targets.
-
Develop New Materials: Leverage the predicted NLO properties to explore applications in materials science.
Future work should focus on obtaining high-quality single-crystal X-ray diffraction data for this compound to further refine the correlation between theoretical and experimental geometries. Additionally, extending these theoretical studies to its derivatives could rapidly expand the chemical space for discovering novel therapeutic agents and advanced materials.
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- 17. Synthesis, structural, spectroscopic studies, NBO analysis, NLO and HOMO-LUMO of 4-methyl-N-(3-nitrophenyl)benzene sulfonamide with experimental and theoretical approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
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Methodological & Application
Application Note: A Comprehensive Guide to the Synthesis of N-(4-nitrobenzyl)acetamide
Abstract: This document provides a detailed, field-proven protocol for the synthesis of N-(4-nitrobenzyl)acetamide via the acetylation of 4-nitrobenzylamine. The guide is designed for researchers in organic synthesis and drug development, offering in-depth explanations for experimental choices, robust safety protocols, and comprehensive characterization techniques. The protocol emphasizes scientific integrity, ensuring a reproducible and self-validating methodology.
Introduction and Scientific Background
This compound is a valuable chemical intermediate in organic synthesis. Its structure, featuring an amide linkage and an electron-withdrawing nitro group, makes it a useful building block for more complex molecules, including potential pharmaceutical candidates. The synthesis described herein is a classic example of nucleophilic acyl substitution, a fundamental reaction in organic chemistry.
The core of this transformation is the acetylation of the primary amine of 4-nitrobenzylamine. The lone pair of electrons on the nitrogen atom acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of acetic anhydride. Acetic anhydride is an excellent acetylating agent due to the presence of two carbonyl groups and a good leaving group (the acetate anion). The reaction is generally high-yielding and proceeds under mild conditions, making it an efficient and practical laboratory procedure.[1][2]
Reaction Mechanism and Stoichiometry
The reaction proceeds via a standard nucleophilic acyl substitution mechanism. The primary amine of 4-nitrobenzylamine attacks a carbonyl carbon of acetic anhydride, forming a tetrahedral intermediate. This intermediate then collapses, expelling an acetate ion as a leaving group and forming the protonated amide. The acetate ion subsequently deprotonates the nitrogen, yielding the final this compound product and acetic acid as a byproduct.
Reagent and Stoichiometry Table
A summary of the reactants and their recommended stoichiometry is provided below. Using a slight excess of acetic anhydride ensures the complete consumption of the starting amine.
| Compound | Formula | MW ( g/mol ) | Molar Eq. | Amount (mmol) | Mass/Volume |
| 4-Nitrobenzylamine | C₇H₈N₂O₂ | 152.15[3] | 1.0 | 10.0 | 1.52 g |
| Acetic Anhydride | C₄H₆O₃ | 102.09 | 1.2 | 12.0 | 1.13 mL (1.22 g) |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | - | - | 30 mL |
Reaction Scheme Visualization
The following diagram illustrates the nucleophilic acyl substitution mechanism.
Caption: Overall reaction for the synthesis of this compound.
Health and Safety Precautions
It is imperative to conduct this synthesis with strict adherence to safety protocols. A thorough risk assessment should be performed before beginning any experimental work.
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves (nitrile gloves are suitable).[4]
-
Fume Hood: Acetic anhydride is corrosive, flammable, and has a pungent, irritating odor. It is fatal if inhaled.[5][6] All handling of acetic anhydride and the reaction itself must be performed inside a certified chemical fume hood to minimize inhalation exposure.[4][5]
-
Reagent Handling:
-
Acetic Anhydride: Reacts violently with water.[5] Ensure all glassware is dry. It causes severe skin burns and eye damage.[6] Keep away from heat and ignition sources.[7][8]
-
4-Nitrobenzylamine: May be harmful if swallowed or inhaled. Avoid contact with skin and eyes.
-
Dichloromethane (DCM): A volatile solvent and a suspected carcinogen. Minimize exposure by handling it exclusively in a fume hood.
-
-
Waste Disposal: All chemical waste must be disposed of according to institutional and local regulations. Halogenated and non-halogenated waste streams should be segregated.
Detailed Experimental Protocol
This protocol is based on established methods for the acetylation of amines.[1][9][10]
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for synthesis and purification.
Step-by-Step Procedure
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-nitrobenzylamine (1.52 g, 10.0 mmol) in dichloromethane (30 mL). Stir at room temperature until all the solid has dissolved.
-
Causality: DCM is used as the solvent because it is relatively inert to the reaction conditions and effectively dissolves the starting material.
-
-
Reagent Addition: While stirring, add acetic anhydride (1.13 mL, 12.0 mmol) dropwise to the solution using a syringe. The addition should be slow to control any potential exotherm.
-
Causality: A slight excess of acetic anhydride ensures that the limiting reactant, 4-nitrobenzylamine, is fully consumed, maximizing the yield.
-
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 2-4 hours. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).
-
Causality: TLC allows for the visualization of the consumption of the starting material and the formation of the product, confirming when the reaction is complete. A typical mobile phase would be a mixture of ethyl acetate and hexanes.
-
-
Work-up and Quenching: Once the reaction is complete, carefully add 30 mL of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the flask. Stir vigorously for 15-20 minutes until gas evolution ceases.
-
Causality: The NaHCO₃ solution neutralizes the acetic acid byproduct and quenches any unreacted acetic anhydride, converting them to sodium acetate, which is soluble in the aqueous phase.
-
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with 20 mL portions of DCM.
-
Causality: This ensures that all of the desired organic product is recovered from the aqueous phase.
-
-
Washing: Combine all the organic layers and wash them sequentially with 30 mL of deionized water and then 30 mL of brine (saturated NaCl solution).
-
Causality: Washing with water removes any remaining water-soluble impurities. The brine wash helps to break any emulsions and removes the bulk of the dissolved water from the organic layer before the drying step.
-
-
Drying and Solvent Removal: Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as a solid.
-
Causality: Anhydrous Na₂SO₄ is a neutral drying agent that efficiently removes trace amounts of water from the organic solvent. Removing the solvent leaves the crude, solid product.
-
-
Purification: Purify the crude solid by recrystallization. A common solvent system for this type of compound is a mixture of ethanol and water.[11] Dissolve the crude product in a minimal amount of hot ethanol and then slowly add hot water until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.
-
Causality: Recrystallization is an effective technique for purifying solid compounds. The desired product should be soluble in the hot solvent but insoluble in the cold solvent, while impurities remain dissolved.
-
-
Final Product Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of cold water. Dry the crystals under vacuum to obtain pure this compound.
Product Characterization
To confirm the identity and purity of the synthesized this compound, the following analytical techniques are recommended.
-
¹H NMR Spectroscopy: The proton NMR spectrum should show characteristic peaks for the aromatic protons, the methylene (-CH₂-) protons adjacent to the amide nitrogen, and the methyl (-CH₃) protons of the acetyl group. The integration of these signals should correspond to the number of protons in the structure.[12]
-
¹³C NMR Spectroscopy: The carbon NMR will show distinct signals for the carbonyl carbon of the amide, the aromatic carbons (with unique shifts for the carbon bearing the nitro group and the carbon bearing the benzyl group), the methylene carbon, and the methyl carbon.[13][14]
-
Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands for the N-H stretch of the secondary amide (around 3300 cm⁻¹), the C=O stretch of the amide (around 1650 cm⁻¹), and strong asymmetric and symmetric stretches for the nitro group (around 1520 and 1350 cm⁻¹).
-
Melting Point: A sharp melting point close to the literature value indicates high purity.
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to assess the purity of the final compound.[15][16]
References
-
ResearchGate. Synthesis of N-(4 nitrophenyl) acetamide. Available at: [Link]
-
Quora. What safety precautions should you take when working with acetic anhydride? Available at: [Link]
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Journal of Chemical, Biological and Physical Sciences. Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Available at: [Link]
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ReAgent. Acetic Anhydride - SAFETY DATA SHEET. Available at: [Link]
-
INEOS Group. Safety data sheet - acetic anhydride. Available at: [Link]
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ResearchGate. General procedure for the acylation of 4-nitrophenol. Available at: [Link]
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Labbox Export. UN1715 Acetic anhydride AGR, ACS, ISO, Ph. Eur. Available at: [Link]
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ResearchGate. Molecular structure of N-(4-nitrophenyl) acetamide Organic compound. Available at: [Link]
- Google Patents.CN111004141A - Novel method for synthesizing Nintedanib intermediate 2-chloro-N-methyl-N-(4-nitrophenyl) acetamide.
-
The Royal Society of Chemistry. Regioselective nitration of Anilines with Fe(NO3)3·9H2O as Promoter and Nitro Source. Available at: [Link]
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The Royal Society of Chemistry. Supporting information. Available at: [Link]
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SIELC Technologies. Separation of Acetamide, N-(4-nitrophenyl)- on Newcrom R1 HPLC column. Available at: [Link]
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ResearchGate. Synthesis, molecular structure and spectroscopic characterization of N-(4-nitrophenyl)-2,2-dibenzoylacetamide (NPDBA). Available at: [Link]
-
NIH National Center for Biotechnology Information. N-(4-Methoxy-3-nitrophenyl)acetamide. Available at: [Link]
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IUCr Journals. data reports N-(4-Methoxy-2-nitrophenyl)acetamide. Available at: [Link]
-
IOSR Journal. One-pot efficient reductive acetylation of aromatic nitro compounds. Available at: [Link]
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SIELC Technologies. Separation of Acetamide, N-(4-methoxy-3-nitrophenyl)- on Newcrom R1 HPLC column. Available at: [Link]
-
SpectraBase. N-NORMAL-BUTYL-(4-NITROPHENYL)-ACETAMIDE. Available at: [Link]
-
NIH PubChem. 4-Nitrobenzylamine. Available at: [Link]
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Asian Journal of Chemistry. Comparative NMR Spectral and Pharmacological Investigation of Some N1-(4-Substituted benzyl/butyl)-2-methyl-4-nitro-1H-imidazoles. Available at: [Link]
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Frontiers. A Stoichiometric Solvent-Free Protocol for Acetylation Reactions. Available at: [Link]
-
University of Nebraska–Lincoln. Introduction to NMR and Its Application in Metabolite Structure Determination. Available at: [Link]
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nitration of N-benzylacetamide experimental procedure
An Application Guide to the Electrophilic Nitration of N-Benzylacetamide
Authored by: A Senior Application Scientist
Introduction: Strategic Synthesis of Nitro-N-benzylacetamide Derivatives
The synthesis of nitrated aromatic compounds is a cornerstone of modern organic chemistry, providing critical intermediates for the pharmaceutical, dye, and materials industries. N-benzylacetamide, a simple yet versatile secondary amide, serves as an excellent model substrate for exploring electrophilic aromatic substitution. Its nitration yields ortho- and para-nitro-N-benzylacetamide, valuable precursors for further functionalization, such as reduction to the corresponding anilines, which are key building blocks in drug development. For instance, N-benzylacetamide itself has been identified as a major metabolite of the drug benznidazole, used in the treatment of Chagas disease, highlighting the relevance of its derivatives in medicinal chemistry.[1]
This application note provides a comprehensive, field-tested protocol for the nitration of N-benzylacetamide. We will delve into the mechanistic underpinnings of the reaction, offer a detailed step-by-step experimental procedure, and emphasize the critical safety protocols required when handling potent nitrating agents. The guidance herein is tailored for researchers and professionals in organic synthesis and drug development, focusing on reproducibility, safety, and a thorough understanding of the process causality.
Mechanistic Rationale: The Electrophilic Aromatic Substitution Pathway
The nitration of N-benzylacetamide proceeds via a classic electrophilic aromatic substitution (EAS) mechanism. The reaction's success hinges on the generation of a powerful electrophile, the nitronium ion (NO₂⁺), which is potent enough to attack the electron-rich benzene ring.
-
Generation of the Electrophile: Concentrated sulfuric acid acts as a catalyst, protonating the nitric acid. This protonated nitric acid readily loses a molecule of water to form the highly reactive nitronium ion.[2][3]
HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻
-
Electrophilic Attack and Directing Effects: The acetamido group (-NHCOCH₃) on the N-benzylacetamide is an activating group and an ortho, para-director.[4] Its lone pair of electrons on the nitrogen atom can be delocalized into the benzene ring, increasing the nucleophilicity at the ortho and para positions. The nitronium ion is then attacked by the π-electron system of the activated ring to form a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.[5]
-
Re-aromatization: A weak base, such as the bisulfate ion (HSO₄⁻) or water, abstracts a proton from the carbon atom bearing the nitro group. This step collapses the sigma complex, restores the aromaticity of the ring, and yields the final nitrated product.[5] The reaction typically produces a mixture of ortho-nitro-N-benzylacetamide and para-nitro-N-benzylacetamide.
Core Experimental Protocol
This protocol is designed for a laboratory scale synthesis. All operations involving concentrated acids must be performed within a certified chemical fume hood.
Materials and Equipment
-
N-Benzylacetamide
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Deionized Water
-
Crushed Ice
-
Ethanol (for recrystallization)
-
Erlenmeyer flasks
-
Beakers
-
Magnetic stirrer and stir bar
-
Glass stirring rod
-
Pasteur pipettes
-
Ice bath
-
Graduated cylinders
-
Büchner funnel and vacuum flask
-
Filter paper
-
Melting point apparatus
-
Thin Layer Chromatography (TLC) plates (Silica gel)
Quantitative Data for Synthesis
| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| N-Benzylacetamide | 149.19 | 5.0 g | 33.5 | 1.0 |
| Conc. H₂SO₄ (98%) | 98.08 | 15 mL | ~276 | - |
| Conc. HNO₃ (70%) | 63.01 | 3.0 mL | ~47.4 | 1.4 |
Step-by-Step Synthesis Procedure
-
Preparation of the Nitrating Mixture:
-
In a 100 mL Erlenmeyer flask, carefully measure 8 mL of concentrated sulfuric acid.
-
Place the flask in an ice-salt bath and allow it to cool to below 10°C.
-
Slowly, and with continuous swirling, add 3.0 mL of concentrated nitric acid dropwise to the cold sulfuric acid. This is a highly exothermic process; ensure the temperature does not rise above 15°C.[6][7] This creates the "mixed acid" nitrating agent.
-
-
Dissolution of N-Benzylacetamide:
-
In a separate 125 mL Erlenmeyer flask, add 5.0 g of N-benzylacetamide.
-
Carefully add 7 mL of concentrated sulfuric acid to the N-benzylacetamide. Swirl the flask gently until all the solid has dissolved. Some warming may occur.
-
Cool this solution in the ice bath to approximately 0-5°C.
-
-
Nitration Reaction:
-
Using a Pasteur pipette, add the pre-cooled nitrating mixture (from step 1) drop by drop to the cold N-benzylacetamide solution (from step 2) over a period of 15-20 minutes.
-
It is critical to maintain the reaction temperature below 10°C throughout the addition. Use a glass stirring rod to ensure thorough mixing.
-
After the addition is complete, allow the reaction mixture to stir in the ice bath for an additional 30 minutes.
-
-
Work-up and Isolation:
-
In a 600 mL beaker, prepare a slurry of approximately 100 g of crushed ice and 100 mL of cold deionized water.
-
Slowly and carefully pour the reaction mixture onto the ice-water slurry with constant stirring. This will quench the reaction and precipitate the crude product.
-
Collect the solid precipitate by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with several portions of cold deionized water until the washings are neutral to litmus paper. This removes residual acids.
-
Press the solid as dry as possible on the funnel.
-
-
Purification and Characterization:
-
Transfer the crude solid to a clean beaker and recrystallize from a minimal amount of hot ethanol or an ethanol-water mixture.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and allow them to air dry completely.
-
Determine the yield and characterize the product by measuring its melting point and analyzing it via TLC. The final product will be a mixture of ortho and para isomers.
-
Experimental Workflow Diagram
Caption: Workflow for the nitration of N-benzylacetamide.
Mandatory Safety Protocols: A Self-Validating System
Trustworthiness in chemical synthesis is built upon a foundation of uncompromising safety. The protocols described below are non-negotiable for the safe execution of this nitration.
-
Hazard Assessment: Concentrated nitric and sulfuric acids are severely corrosive and powerful oxidizing agents.[8][9] They can cause extreme chemical burns upon contact and release toxic fumes.[10] All manipulations must be conducted in a chemical fume hood.[11]
-
Personal Protective Equipment (PPE): At a minimum, chemical splash goggles, a face shield, a chemical-resistant lab coat, and heavy-duty acid-resistant gloves (e.g., butyl rubber or Viton) must be worn.[10][11]
-
Spill and Emergency Response: An emergency eyewash and safety shower must be immediately accessible.[11] Keep a spill kit containing a neutralizer for acids (such as sodium bicarbonate) nearby. In case of skin contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[10]
-
Reagent Handling:
-
Acid Mixing: When preparing the nitrating mixture, add the nitric acid slowly to the sulfuric acid while cooling. When quenching the reaction, always add the acid mixture to the ice/water, never the other way around, to dissipate the heat of dilution safely.[8]
-
Waste Disposal: All acidic aqueous waste must be neutralized before disposal. Organic waste and recrystallization filtrates should be collected in a designated halogen-free organic waste container. Do not mix nitric acid waste with other waste streams.[9]
-
References
-
Organic Syntheses. (n.d.). Acrylamide, N-benzyl-. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of N‐benzylacetamide. Retrieved from [Link]
-
University of California, Riverside EH&S. (n.d.). NITRIC ACID SAFETY. Retrieved from [Link]
-
VelocityEHS. (2015, April 27). Nitric Acid Safety Tips & Health Hazards. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2018, May 6). Nitration of Benzene Mechanism - Electrophilic Aromatic Substitution Reactions [Video]. YouTube. Retrieved from [Link]
-
Chemical Safety. (2024, June 7). Nitration reaction safety [Video]. YouTube. Retrieved from [Link]
-
Solomonson, L. P., & Vennesland, B. (1974). Purification of NADH-Nitrate Reductase by Affinity Chromatography. Proceedings of the National Academy of Sciences of the United States of America, 71(10), 3879–3883. [Link]
-
Dr. Richard Musgrave. (2020, February 13). Nitration Lab [Video]. YouTube. Retrieved from [Link]
-
Master Organic Chemistry. (2018, April 30). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Retrieved from [Link]
-
Clark, J. (2000). the nitration of benzene - electrophilic substitution. Chemguide. Retrieved from [Link]
-
GOV.UK. (n.d.). Nitric acid - Incident management. Retrieved from [Link]
-
Fioressi, S. E., et al. (2015). Identification of N-benzylacetamide as a major component of human plasmatic metabolic profiling of benznidazole. CONICET. Retrieved from [Link]
-
Chemistry with Dr. C. (2020, June 1). Nitration Lab [Video]. YouTube. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of N-benzylacetamide. Retrieved from [Link]
-
SIELC Technologies. (2018, February 16). N-Benzylacetamide. Retrieved from [Link]
-
University of Washington Environmental Health & Safety. (2024, June 24). Reduce your risk of a nitric acid incident. Retrieved from [Link]
-
Chemistry Connected. (2020, March 25). EAS Nitration Experiment & Recrystallization [Video]. YouTube. Retrieved from [Link]
-
Wikipedia. (n.d.). Nitration. Retrieved from [Link]
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- 9. Reduce your risk of a nitric acid incident | UW Environmental Health & Safety [ehs.washington.edu]
- 10. ehs.com [ehs.com]
- 11. youtube.com [youtube.com]
Application Note: High-Purity N-(4-nitrobenzyl)acetamide via Optimized Recrystallization
Abstract
This application note provides a comprehensive, field-proven protocol for the purification of N-(4-nitrobenzyl)acetamide by recrystallization. This compound is a key intermediate in various synthetic pathways in pharmaceutical and materials science. Its purity is paramount for the successful outcome of subsequent reactions. This guide details the principles of solvent selection, a step-by-step recrystallization procedure, and troubleshooting strategies to overcome common challenges such as oiling out and low recovery. The methodologies described herein are designed to be self-validating, ensuring researchers, scientists, and drug development professionals can achieve high-purity crystalline this compound consistently.
Introduction: The Rationale for Recrystallization
This compound is typically synthesized via the acylation of 4-nitrobenzylamine. This synthesis can lead to the formation of various impurities, including unreacted starting materials and side-products. For its effective use as an intermediate, a high degree of purity is essential.
Recrystallization is a powerful and widely used technique for the purification of solid organic compounds.[1] The fundamental principle of recrystallization is based on the differential solubility of the target compound and its impurities in a chosen solvent or solvent system at different temperatures.[1] An ideal recrystallization solvent will dissolve the compound to be purified to a great extent at an elevated temperature (near the solvent's boiling point) and to a much lesser extent at lower temperatures (room temperature or below). This temperature-dependent solubility allows for the formation of a saturated solution at a high temperature, from which the desired compound crystallizes in a pure form upon cooling, while impurities remain dissolved in the solvent (mother liquor).
This application note will guide the user through a systematic approach to selecting an appropriate solvent and executing the recrystallization of this compound to obtain a product of high purity, characterized by sharp melting point and well-defined crystalline structure.
Physicochemical Properties and Solvent Selection
The success of any recrystallization procedure hinges on the judicious selection of a suitable solvent. The ideal solvent for recrystallizing this compound should exhibit the following characteristics[1][2]:
-
High Solvating Power at Elevated Temperatures: The solvent must be capable of dissolving a significant amount of this compound near its boiling point to allow for the preparation of a saturated solution.
-
Low Solvating Power at Ambient or Sub-Ambient Temperatures: The compound should have limited solubility in the cold solvent to ensure maximum recovery of the purified crystals upon cooling.
-
Appropriate Boiling Point: The solvent's boiling point should be high enough to provide a sufficient temperature gradient for solubility but not so high as to risk decomposition of the this compound.
-
Inertness: The solvent must not react chemically with the compound being purified.
-
Volatility: The solvent should be sufficiently volatile to be easily removed from the purified crystals during the drying process.
-
Safety: The chosen solvent should have a low toxicity and flammability profile.
While specific, quantitative solubility data for this compound is not extensively available in the public domain, we can infer suitable solvent choices based on its molecular structure and data from analogous compounds such as N-(4-nitrophenyl)acetamide and other nitroaromatic compounds.[2][3] The presence of a polar nitro group and an amide linkage suggests that polar solvents will be effective.
Table 1: Candidate Solvents for Recrystallization of this compound
| Solvent | Boiling Point (°C) | Polarity (Dielectric Constant) | Rationale for Consideration |
| Ethanol (95%) | 78 | 24.5 | Often a good choice for compounds with moderate polarity. The hydroxyl group can hydrogen bond with the amide and nitro groups. |
| Methanol | 65 | 32.7 | Similar to ethanol but with a lower boiling point. May offer different solubility characteristics. |
| Isopropanol | 82 | 19.9 | A slightly less polar alcohol that can be effective if the compound is too soluble in ethanol or methanol. |
| Ethyl Acetate | 77 | 6.0 | A moderately polar aprotic solvent. The ester functional group can interact with the solute. |
| Water | 100 | 80.1 | Due to the aromatic and benzyl groups, solubility in pure water is expected to be low, but it is an excellent anti-solvent in binary mixtures. |
| Ethanol/Water | Variable | Variable | A binary solvent system offers the ability to fine-tune the polarity to achieve optimal solubility characteristics. |
| Acetone | 56 | 20.7 | A polar aprotic solvent with a low boiling point, useful for compounds that are sensitive to higher temperatures. |
Experimental Protocols
This section is divided into two critical phases: a systematic solvent screening to identify the optimal recrystallization solvent, followed by the full-scale recrystallization procedure.
Part 1: Systematic Solvent Screening
Objective: To identify the most suitable solvent or solvent system for the recrystallization of this compound.
Materials:
-
Crude this compound (~200 mg)
-
Small test tubes (e.g., 13x100 mm)
-
A selection of candidate solvents from Table 1
-
Spatula
-
Hot plate with a sand or water bath
-
Pasteur pipettes
-
Ice bath
Procedure:
-
Preparation: Place approximately 20-30 mg of crude this compound into a series of labeled test tubes.
-
Room Temperature Solubility Test: To each test tube, add the respective solvent dropwise, starting with 0.5 mL. Agitate the mixture at room temperature. An ideal solvent will show poor solubility at this stage.
-
Hot Solubility Test: For the solvents in which the compound was sparingly soluble or insoluble at room temperature, gently heat the test tubes in a water or sand bath. Continue to add the solvent in small portions until the solid completely dissolves. Record the approximate volume of solvent required. A good solvent will dissolve the compound completely near its boiling point in a reasonable volume.
-
Cooling and Crystallization: Allow the hot, clear solutions to cool slowly to room temperature. Observe for the formation of crystals. If no crystals form, gently scratch the inside of the test tube with a glass rod or introduce a seed crystal.
-
Inducing Further Crystallization: Place the test tubes that have shown crystal formation in an ice bath for 15-20 minutes to maximize the yield.
-
Solvent Selection: The solvent that dissolves the compound when hot but yields a significant quantity of well-formed crystals upon cooling is the optimal choice. If a single solvent results in either very high or very low solubility, consider a binary solvent system. For an ethanol/water system, dissolve the compound in the minimum amount of hot ethanol and then add hot water dropwise until the solution becomes faintly turbid. Then, add a few drops of hot ethanol to redissolve the solid and obtain a clear solution before cooling.
Part 2: Bulk Recrystallization Protocol
Objective: To purify the bulk of the crude this compound using the optimal solvent identified in Part 1.
Materials and Equipment:
-
Crude this compound
-
Optimal recrystallization solvent (e.g., 95% Ethanol or an Ethanol/Water mixture)
-
Erlenmeyer flask (appropriately sized for the amount of material)
-
Hot plate
-
Condenser (optional, but recommended for volatile solvents)
-
Buchner funnel and flask
-
Filter paper
-
Ice bath
-
Glass stirring rod
-
Watch glass
-
Oven or vacuum desiccator
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of the chosen recrystallization solvent and bring the mixture to a gentle boil on a hot plate. Continue to add small portions of the hot solvent until the compound is completely dissolved. It is crucial to use the minimum amount of hot solvent to ensure a good recovery.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration. This involves filtering the hot solution through a fluted filter paper in a pre-heated funnel into a clean, pre-heated Erlenmeyer flask. This step should be performed quickly to prevent premature crystallization.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals. Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor containing dissolved impurities.
-
Drying: Carefully transfer the crystals to a watch glass and allow them to air dry. For more efficient drying, use a vacuum desiccator or a drying oven at a temperature well below the compound's melting point.
-
Characterization: Determine the melting point of the recrystallized product. A sharp melting point range close to the literature value is indicative of high purity. Calculate the percentage recovery.
Visualization of the Recrystallization Workflow
The following diagram illustrates the key stages of the recrystallization process.
Caption: Workflow for the purification of this compound by recrystallization.
Troubleshooting Common Recrystallization Issues
Table 2: Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Oiling Out | The boiling point of the solvent is higher than the melting point of the compound. The compound is too insoluble in the chosen solvent. | Use a lower-boiling solvent. Add a co-solvent in which the compound is more soluble to the hot mixture until the oil dissolves, then cool slowly. |
| No Crystal Formation | The solution is not sufficiently saturated. The solution is supersaturated. | Boil off some of the solvent to increase the concentration. Scratch the inner surface of the flask with a glass rod. Add a seed crystal of the pure compound. |
| Low Recovery | Too much solvent was used. Premature crystallization during hot filtration. Incomplete crystallization. | Concentrate the mother liquor and cool again to obtain a second crop of crystals. Ensure the filtration apparatus is pre-heated. Allow for a longer cooling period in an ice bath. |
| Colored Impurities in Crystals | Impurities are co-crystallizing with the product. | Add a small amount of activated charcoal to the hot solution before hot filtration. Use this method with caution as it can also adsorb the target compound. |
Conclusion
The protocol detailed in this application note provides a robust and reliable method for the purification of this compound. By following a systematic approach to solvent selection and adhering to the principles of controlled cooling, researchers can consistently obtain a high-purity product suitable for demanding applications in drug development and chemical synthesis. The self-validating nature of the described procedures, coupled with the troubleshooting guide, empowers scientists to optimize the recrystallization process for their specific needs, ensuring the integrity of their research outcomes.
References
-
Mettler Toledo (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Available at: [Link]
-
Smajlagić, A., et al. (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Journal of Chemical, Biological and Physical Sciences, 11(1), 43-53. Available at: [Link]
-
PubChem (n.d.). 4-Nitroacetanilide. Available at: [Link]
Sources
Application Notes & Protocols: The Strategic Utility of N-(4-nitrobenzyl)acetamide in Modern Organic Synthesis
Abstract
N-(4-nitrobenzyl)acetamide is a pivotal intermediate compound whose value in organic synthesis is derived from its unique trifecta of functional groups: a reactive nitro group, a stable amide linkage, and an adaptable benzyl backbone. This guide provides an in-depth exploration of its synthesis, purification, and, most critically, its strategic application as a precursor to the versatile N-(4-aminobenzyl)acetamide. We will dissect the causality behind experimental choices, present validated protocols, and illustrate the synthetic pathways that make this molecule a cornerstone for researchers in medicinal chemistry and materials science.
Introduction: Why this compound is a Key Synthetic Building Block
In the landscape of synthetic chemistry, the efficiency of a multi-step synthesis often hinges on the strategic selection of its intermediates. This compound emerges as a compound of significant interest due to the orthogonal reactivity of its functional moieties. The acetamide group serves as a protecting group for the benzylamine, rendering it stable under various conditions while directing the regiochemistry of aromatic substitutions. The nitro group, however, is the primary locus of reactivity. It acts as a powerful electron-withdrawing group and, more importantly, can be cleanly and efficiently reduced to a primary amine.[1][2] This transformation unlocks a plethora of subsequent chemical modifications, making this compound a gateway to a wide array of more complex molecules, including dyes, pharmaceutical ingredients, and other specialty chemicals.[3][4][5]
The true synthetic power of this intermediate is realized in its conversion to N-(4-aminobenzyl)acetamide. The resulting aromatic amine is a nucleophile that can readily participate in amide couplings, diazotization reactions, and the formation of heterocyclic systems, which are prevalent in many pharmaceuticals.[6] This two-step sequence—acetylation followed by reduction—provides a robust and reliable method for introducing a protected, and then activatable, aminobenzyl group into a target molecule.
Synthesis of this compound via Acetylation
The most direct and common method for preparing this compound is the N-acetylation of 4-nitrobenzylamine. This reaction involves the nucleophilic attack of the primary amine onto the electrophilic carbonyl carbon of an acetylating agent, typically acetic anhydride or acetyl chloride. The use of a mild base is often employed to neutralize the acidic byproduct of the reaction (acetic acid or HCl), driving the equilibrium towards the product.
Causality in Protocol Design:
-
Choice of Acetylating Agent: Acetic anhydride is generally preferred over acetyl chloride for its lower cost, reduced volatility, and less aggressive reactivity, which minimizes side reactions.[7] The byproduct, acetic acid, is also easier to handle and remove than hydrochloric acid.
-
Solvent Selection: A polar aprotic solvent like dichloromethane (DCM) or ethyl acetate is ideal as it effectively dissolves the starting amine and does not interfere with the reaction.
-
Base: A non-nucleophilic organic base such as triethylamine (TEA) or pyridine is used to scavenge the acid produced. This prevents the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction.
-
Temperature Control: The reaction is typically initiated at a low temperature (e.g., 0 °C) to control the initial exothermic release of heat upon adding the acetylating agent, and then allowed to warm to room temperature to ensure completion.
Experimental Protocol: N-Acetylation of 4-Nitrobenzylamine
Materials:
-
4-Nitrobenzylamine hydrochloride
-
Acetic Anhydride (Ac₂O)
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware, magnetic stirrer, ice bath
Procedure:
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-nitrobenzylamine hydrochloride (1.0 eq).
-
Suspension: Suspend the solid in dichloromethane (DCM, approx. 10 mL per gram of starting material).
-
Basification: Cool the suspension to 0 °C in an ice bath. Add triethylamine (TEA, 2.2 eq) dropwise. Stir for 15 minutes to liberate the free amine.
-
Acetylation: While maintaining the temperature at 0 °C, add acetic anhydride (1.2 eq) dropwise to the mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is fully consumed.
-
Quenching: Carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution to neutralize excess acetic anhydride and the triethylammonium hydrochloride salt.
-
Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and finally brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield this compound as a crystalline solid.
Data Summary: Acetylation Reaction
| Parameter | Condition/Value | Rationale |
| Starting Material | 4-Nitrobenzylamine | Nucleophile for the acetylation. |
| Acetylating Agent | Acetic Anhydride | Electrophilic source of the acetyl group; less hazardous than acetyl chloride.[7] |
| Base | Triethylamine | Acid scavenger to prevent amine protonation and drive the reaction forward. |
| Solvent | Dichloromethane (DCM) | Aprotic solvent that dissolves reactants without interfering. |
| Temperature | 0 °C to Room Temp. | Controls initial exothermicity and ensures reaction completion. |
| Typical Yield | >90% | High efficiency is typical for this type of transformation. |
| Purification | Recrystallization | Effective method for obtaining high-purity crystalline product. |
Workflow Diagram: Synthesis of this compound
Caption: Workflow for the N-acetylation of 4-nitrobenzylamine.
Core Application: Reduction to N-(4-aminobenzyl)acetamide
The primary synthetic utility of this compound is its role as a stable precursor to N-(4-aminobenzyl)acetamide. The reduction of the aromatic nitro group to an amine is one of the most fundamental and reliable transformations in organic synthesis.[1][2]
Causality in Protocol Design:
-
Choice of Reducing Agent: Several methods are available for this reduction.
-
Catalytic Hydrogenation (e.g., H₂/Raney Ni, H₂/Pd-C): This is often the cleanest method, producing water as the only byproduct. It proceeds under mild conditions and typically gives high yields.[8] Raney Nickel is a cost-effective and highly active catalyst for this purpose.
-
Metal/Acid Reduction (e.g., Fe/HCl, Sn/HCl, Zn/CH₃COOH): These "dissolving metal" reductions are robust and inexpensive.[2] They are particularly useful for large-scale synthesis where handling hydrogen gas may be a concern. The mechanism involves single electron transfers from the metal to the nitro group.
-
-
Solvent Selection: For catalytic hydrogenation, polar protic solvents like ethanol, methanol, or tetrahydrofuran (THF) are excellent choices as they readily dissolve the substrate and do not poison the catalyst.[8]
-
Safety: Catalytic hydrogenation requires careful handling of flammable hydrogen gas and pyrophoric catalysts (especially Raney Ni and Palladium on Carbon). Metal/acid reductions can produce significant heat and require controlled addition of reagents.
Experimental Protocol: Catalytic Hydrogenation using Raney Nickel
Materials:
-
This compound (1.0 eq)
-
Raney Nickel (approx. 5-10% by weight, as a slurry in water or ethanol)
-
Tetrahydrofuran (THF) or Ethanol
-
Hydrogen gas (H₂) source (balloon or hydrogenation apparatus)
-
Celite® (diatomaceous earth) for filtration
-
Standard hydrogenation glassware
Procedure:
-
Setup: In a flask suitable for hydrogenation, dissolve this compound (1.0 eq) in THF or ethanol (approx. 25 mL per gram of substrate).
-
Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add a catalytic amount of Raney Nickel slurry. Caution: Raney Nickel is pyrophoric and must be handled with care, never allowing it to dry completely in the air.
-
Hydrogenation: Securely attach a hydrogen-filled balloon to the flask (or connect to a hydrogenation apparatus). Evacuate the flask and backfill with hydrogen three times to ensure an H₂ atmosphere.
-
Reaction: Stir the mixture vigorously at room temperature under 1 atm of hydrogen. The reaction is typically complete within 16-24 hours.[8] Monitor the reaction by TLC or by observing the cessation of hydrogen uptake.
-
Filtration: Once the reaction is complete, carefully purge the flask with an inert gas. Filter the mixture through a pad of Celite® to remove the Raney Nickel catalyst. Caution: The Celite pad with the catalyst should not be allowed to dry and should be quenched carefully with water.
-
Concentration: Wash the Celite pad with additional solvent (THF or ethanol).[8] Combine the filtrates and remove the solvent under reduced pressure.
-
Product: The resulting solid is typically N-(4-aminobenzyl)acetamide of high purity, often not requiring further purification. A yield of nearly 100% can be achieved with this method.[8]
Data Summary: Comparison of Nitro Reduction Methods
| Method | Reducing System | Solvent | Advantages | Disadvantages |
| Catalytic Hydrogenation | H₂ / Raney Ni | THF, Ethanol | Very clean (water byproduct), high yield, mild conditions.[8] | Requires H₂ gas, pyrophoric catalyst. |
| Catalytic Hydrogenation | H₂ / Pd-C | Methanol, Ethyl Acetate | Highly efficient, works on a wide range of substrates. | Catalyst is expensive, can be sensitive to poisons. |
| Bechamp Reduction | Fe / HCl or CH₃COOH | Water, Ethanol | Inexpensive, robust, suitable for large scale.[2] | Requires acidic work-up, generates iron sludge waste. |
| Stannous Chloride | SnCl₂·2H₂O | Ethanol, Ethyl Acetate | Mild, good for substrates with other reducible groups. | Stoichiometric tin waste is generated. |
Workflow Diagram: Reduction to N-(4-aminobenzyl)acetamide
Caption: Catalytic hydrogenation workflow for nitro group reduction.
Expanding Synthetic Horizons with N-(4-aminobenzyl)acetamide
The true value of the parent intermediate is unlocked upon its conversion to N-(4-aminobenzyl)acetamide. The primary aromatic amine is a versatile functional handle for a multitude of subsequent transformations.
-
Amide Bond Formation: The amine can be readily coupled with carboxylic acids using standard coupling reagents (e.g., EDC, DCC, HATU) to form new amide bonds, a cornerstone of peptide and medicinal chemistry.
-
Sulfonamide Synthesis: Reaction with sulfonyl chlorides yields sulfonamides, a common pharmacophore.
-
Heterocycle Formation: The diamine character (after potential hydrolysis of the acetamide) can be exploited to construct heterocyclic rings like benzimidazoles, which are key scaffolds in many drug molecules.[6]
-
Diazotization: The amine can be converted to a diazonium salt, which is an excellent intermediate for Sandmeyer-type reactions to install a wide variety of substituents (e.g., -OH, -Cl, -Br, -CN, -F) on the aromatic ring.
Synthetic Pathways from N-(4-aminobenzyl)acetamide
Caption: Synthetic utility branching from the key amino intermediate.
Conclusion
This compound serves as a robust and highly effective synthetic intermediate. Its preparation is straightforward, and its true potential is realized through the clean and high-yielding reduction of its nitro group. The resulting product, N-(4-aminobenzyl)acetamide, provides a strategically positioned primary amine that acts as a versatile handle for constructing more complex and functionally diverse molecules. The protocols and logical frameworks presented herein demonstrate the reliability and importance of this synthetic pathway, making it an indispensable tool for researchers in drug development and materials science.
References
-
Smajlagić, A., et al. (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Journal of Chemical, Biological and Physical Sciences, 11(1), 43-53. Retrieved January 17, 2026, from [Link]
-
Synthesis of N-(4 nitrophenyl) acetamide. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Smajlagić, A., & Srabović, M. (2022). Synthesis, Identification and Characterization of N-(4-Aminophenyl) Acetamide Molecule. International Journal of Science and Research (IJSR), 11(10), 1034-1039. Retrieved January 17, 2026, from [Link]
-
Scheme 1 Reduction and fragmentation of nitrobenzyl carbamates. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Molecular structure of N-(4-nitrophenyl) acetamide Organic compound... (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Hines, J. F., et al. (2022). N-(4-Hydroxy-2-nitrophenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 5), 499-502. Retrieved January 17, 2026, from [Link]
-
A review on Synthesis of Aminoacetanilides. (2016). Journal of Integrated Science & Technology, 4(2), 111-120. Retrieved January 17, 2026, from [Link]
-
Smajlagić, A., & Srabović, M. (2022). Synthesis, Identification and Characterization of N-(4-Aminophenyl) Acetamide Molecule. ResearchGate. Retrieved January 17, 2026, from [Link]
-
Hay, M. P., et al. (2003). Substituent effects on the kinetics of reductively-initiated fragmentation of nitrobenzyl carbamates designed as triggers for bioreductive prodrugs. Journal of the Chemical Society, Perkin Transactions 1, (12), 2758-2771. Retrieved January 17, 2026, from [Link]
-
Floris, B., et al. (2021). A Stoichiometric Solvent-Free Protocol for Acetylation Reactions. Frontiers in Chemistry, 9, 734914. Retrieved January 17, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. jcbsc.org [jcbsc.org]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Frontiers | A Stoichiometric Solvent-Free Protocol for Acetylation Reactions [frontiersin.org]
- 8. N-(4-AMINO-BENZYL)-ACETAMIDE synthesis - chemicalbook [chemicalbook.com]
Application Notes and Protocols: A Comprehensive Guide to the Selective Reduction of N-(4-nitrobenzyl)acetamide
Introduction: The Strategic Importance of Nitro Group Reduction in Amine Synthesis
The transformation of a nitro functional group to a primary amine is a cornerstone of modern organic synthesis, particularly within the pharmaceutical and fine chemical industries. This reduction is a critical step in the synthesis of a vast array of bioactive molecules, advanced materials, and chemical intermediates. The target molecule of this guide, N-(4-aminobenzyl)acetamide, serves as an exemplary substrate, featuring a primary aromatic nitro group that is selectively reduced in the presence of a secondary amide functionality. The successful execution of this transformation hinges on the careful selection of a reduction methodology that is not only efficient but also highly chemoselective, preserving the integrity of the amide bond.
This comprehensive guide provides an in-depth analysis of three robust and widely employed methods for the reduction of N-(4-nitrobenzyl)acetamide. We will delve into the mechanistic underpinnings of each technique, offering detailed, field-proven protocols for their execution. This document is intended for researchers, scientists, and drug development professionals seeking to optimize this critical synthetic step, ensuring high yields, purity, and reproducibility.
Methodology Overview: A Comparative Analysis of Reduction Strategies
The choice of a reducing agent is paramount and is dictated by factors such as substrate compatibility, desired selectivity, scalability, and safety considerations. Here, we present a comparative overview of three distinct and effective methods for the reduction of this compound.
| Method | Key Reagents | Typical Conditions | Advantages | Disadvantages | Typical Yield |
| Catalytic Hydrogenation | H₂, Pd/C or Raney Ni | Room temp. to 50°C, 1-4 atm H₂ | High efficiency, clean reaction, catalyst can be recycled | Requires specialized equipment (hydrogenator), catalyst can be pyrophoric, potential for over-reduction or debenzylation | >95%[1][2] |
| Tin(II) Chloride Reduction | SnCl₂·2H₂O, HCl, Ethanol | Reflux | Mild conditions, good functional group tolerance | Stoichiometric amounts of tin salts are required, leading to significant metal waste; workup can be cumbersome[3] | 85-95%[4] |
| Sodium Dithionite Reduction | Na₂S₂O₄, H₂O/Organic Solvent | Room temp. to reflux | Mild and highly chemoselective, avoids harsh acidic conditions and heavy metals, simple workup | Can require a large excess of the reagent, may not be as effective for all substrates[5][6] | 80-90%[7] |
Method 1: Catalytic Hydrogenation with Palladium on Carbon (Pd/C)
Catalytic hydrogenation is a highly efficient and clean method for the reduction of nitro groups. The reaction proceeds on the surface of a heterogeneous catalyst, typically a noble metal like palladium or platinum supported on activated carbon. Molecular hydrogen is adsorbed onto the catalyst surface and then transferred to the nitro group in a stepwise fashion.
Mechanism of Action: The Haber-Bosch Process in Miniature
The mechanism of catalytic hydrogenation of a nitroarene over a palladium catalyst is a complex heterogeneous process. It can be conceptualized as a series of steps occurring on the catalyst surface, reminiscent of the principles of the Haber-Bosch process for ammonia synthesis.[8][9][10][11][12]
Caption: Catalytic hydrogenation of a nitroarene on a palladium surface.
Detailed Protocol: Catalytic Hydrogenation of this compound
Materials:
-
This compound
-
10% Palladium on Carbon (Pd/C), 50% wet
-
Ethanol (EtOH) or Ethyl Acetate (EtOAc)
-
Hydrogen gas (H₂)
-
Nitrogen gas (N₂)
-
Celite®
Equipment:
-
Parr hydrogenator or a three-necked round-bottom flask equipped with a magnetic stir bar, a gas inlet adapter with a stopcock and a hydrogen-filled balloon, and a septum.
-
Filtration apparatus (Büchner funnel, filter flask)
Procedure:
-
Catalyst Charging and Inerting: In a suitable reaction vessel, add 10% Pd/C (5-10 mol% relative to the substrate). The catalyst should be handled with care as it can be pyrophoric, especially when dry. Seal the vessel and purge with nitrogen gas for 5-10 minutes to remove all oxygen.
-
Solvent and Substrate Addition: Under a positive pressure of nitrogen, add the solvent (ethanol or ethyl acetate) to the reaction vessel. Dissolve this compound in the solvent and add it to the catalyst suspension.
-
Hydrogenation: Evacuate the reaction vessel and backfill with hydrogen gas. Repeat this process three times to ensure the atmosphere is saturated with hydrogen. For a laboratory-scale reaction, a hydrogen-filled balloon can be used to maintain a positive pressure of hydrogen. For larger-scale reactions, a Parr hydrogenator is recommended, and the pressure should be set to 1-4 atm.
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-6 hours.
-
Workup and Isolation: Once the reaction is complete, carefully purge the reaction vessel with nitrogen to remove any residual hydrogen. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Caution: The Celite® pad with the catalyst should not be allowed to dry as it can ignite. It should be kept wet and disposed of properly.
-
Purification: The filtrate, containing the desired product, can be concentrated under reduced pressure to yield N-(4-aminobenzyl)acetamide. The product is often of high purity and may not require further purification. If necessary, recrystallization from a suitable solvent system can be performed.
Method 2: Reduction with Tin(II) Chloride (SnCl₂)
The reduction of aromatic nitro compounds using tin(II) chloride in the presence of a strong acid, such as hydrochloric acid, is a classic and reliable method. This method is particularly useful when other reducible functional groups are present in the molecule that may not be stable under catalytic hydrogenation conditions.
Mechanism of Action: Stepwise Electron Transfer
The reduction of a nitro group by tin(II) chloride proceeds through a series of single electron transfers from the Sn(II) species, which is oxidized to Sn(IV). The reaction is carried out in an acidic medium, which facilitates the protonation of the oxygen atoms of the nitro group, making them better leaving groups.
Caption: Simplified mechanism of nitro group reduction by SnCl₂.
Detailed Protocol: Tin(II) Chloride Reduction of this compound
Materials:
-
This compound
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol (EtOH)
-
Sodium hydroxide (NaOH) or Sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
Equipment:
-
Round-bottom flask with a reflux condenser
-
Magnetic stirrer with a heating mantle
-
Separatory funnel
-
Filtration apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound in ethanol. To this solution, add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid. A typical molar ratio of substrate to SnCl₂·2H₂O is 1:3-5.
-
Reaction: Heat the reaction mixture to reflux with vigorous stirring. The reaction progress can be monitored by TLC. The reaction is generally complete within 1-3 hours.
-
Workup and Neutralization: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate or a dilute solution of sodium hydroxide until the pH is approximately 8-9. This will result in the precipitation of tin salts (tin hydroxides).
-
Extraction: Extract the product from the aqueous mixture with ethyl acetate. The tin salts can sometimes form an emulsion, which can be broken up by filtration through a pad of Celite®.
-
Purification: The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Method 3: Reduction with Sodium Dithionite (Na₂S₂O₄)
Sodium dithionite is a mild and highly chemoselective reducing agent for aromatic nitro compounds. It is particularly advantageous when dealing with substrates that are sensitive to acidic conditions or catalytic hydrogenation. The reaction is typically carried out in a biphasic system of water and an organic solvent.
Mechanism of Action: A Radical Approach
The reduction of nitro compounds by sodium dithionite is believed to proceed via a single-electron transfer (SET) mechanism. In an aqueous medium, the dithionite ion (S₂O₄²⁻) is in equilibrium with the sulfur dioxide radical anion (•SO₂⁻), which is the active reducing species. This radical anion transfers an electron to the nitro group, initiating the reduction cascade.[5][13]
Caption: Single-electron transfer mechanism of sodium dithionite reduction.
Detailed Protocol: Sodium Dithionite Reduction of this compound
Materials:
-
This compound
-
Sodium dithionite (Na₂S₂O₄)
-
Sodium bicarbonate (NaHCO₃)
-
Methanol (MeOH) or Tetrahydrofuran (THF)
-
Water
-
Ethyl acetate (EtOAc)
Equipment:
-
Round-bottom flask with a reflux condenser
-
Magnetic stirrer with a heating mantle
-
Separatory funnel
Procedure:
-
Reaction Setup: Dissolve this compound in a mixture of methanol (or THF) and water. Add sodium bicarbonate to the solution to maintain a basic pH.
-
Addition of Reducing Agent: Heat the solution to a gentle reflux. Add sodium dithionite in portions over a period of 30-60 minutes. A significant excess of sodium dithionite (3-5 equivalents) is typically required.
-
Reaction Monitoring: The reaction is usually rapid and can be monitored by TLC. Continue refluxing for 1-2 hours after the final addition of sodium dithionite to ensure complete conversion.
-
Workup and Extraction: Cool the reaction mixture to room temperature. If a precipitate forms, it can be removed by filtration. Extract the aqueous mixture with ethyl acetate.
-
Purification: Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product. Purification can be achieved by column chromatography or recrystallization.
Safety and Handling Precautions
-
Catalytic Hydrogenation: Palladium on carbon and Raney Nickel are pyrophoric catalysts, especially when dry and exposed to air. They should be handled in a wet state and under an inert atmosphere. Hydrogen gas is highly flammable and can form explosive mixtures with air. All hydrogenation reactions should be conducted in a well-ventilated fume hood, and all equipment should be properly grounded.
-
Tin(II) Chloride: Tin(II) chloride is corrosive and can cause burns. It should be handled with appropriate personal protective equipment (gloves, safety glasses). The workup procedure involving neutralization of a strong acid is exothermic and should be performed with care.
-
Sodium Dithionite: Sodium dithionite is a flammable solid and can ignite in the presence of moisture. It should be stored in a cool, dry place and handled in a well-ventilated area.
Conclusion
The reduction of this compound to N-(4-aminobenzyl)acetamide is a versatile transformation that can be accomplished through several reliable methods. Catalytic hydrogenation with Pd/C offers a clean and highly efficient route, ideal for large-scale synthesis where the appropriate equipment is available. Reduction with tin(II) chloride provides a robust alternative with excellent functional group tolerance, though it generates significant metal waste. The use of sodium dithionite presents a mild and chemoselective option, avoiding harsh conditions and heavy metals, making it suitable for sensitive substrates. The choice of the optimal method will depend on the specific requirements of the synthesis, including scale, available equipment, and the presence of other functional groups in the molecule. By understanding the underlying mechanisms and following the detailed protocols provided in this guide, researchers can confidently and successfully perform this important chemical transformation.
References
-
Yang, D., et al. (2005). A highly efficient and versatile method for the synthesis of a series of 2-substituted N-H, N-alkyl, and N-aryl benzimidazoles containing a wide range of functional groups was achieved in one step via the Na2S2O4 reduction of o-nitroanilines in the presence of aldehydes. Synthesis, 2005(1), 47-56. [Link]
-
Organic Chemistry Portal. Sodium Hydrosulfite, Sodium Dithionite. [Link]
-
Trujillo, S. A., et al. (2020). Tin(II) chloride dihydrate/choline chloride deep eutectic solvent: redox properties in the fast synthesis of N-arylacetamides and indolo(pyrrolo)[1,2-a]quinoxalines. RSC Advances, 10(69), 42359-42368. [Link]
-
Wikipedia. Haber process. [Link]
-
ACS GCI Pharmaceutical Roundtable. Sn2+ reduction. [Link]
-
Yang, C., et al. (2018). Catalytic Hydrogenation of N-4-Nitrophenyl Nicotinamide in a Micro-Packed Bed Reactor. Green Chemistry, 20(4), 886–893. [Link]
-
Chapman, S. K., et al. (1989). Kinetics and mechanism of electron transfer from dithionite to microsomal cytochrome b5 and to forms of the protein associated with charged and neutral vesicles. Biochemical Journal, 258(2), 475–481. [Link]
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ResearchGate. (A) Schematic of the Haber–Bosch process for synthesizing... [Link]
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Yang, C., et al. (2018). Catalytic Hydrogenation of N-4-Nitrophenyl Nicotinamide in a Micro-Packed Bed Reactor. Green Chemistry, 20(4), 886–893. [Link]
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Liu, Y., et al. (2014). Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. Molecules, 19(9), 13816-13825. [Link]
- Google Patents. (1989). Electrosynthesis of sodium dithionite.
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O'Brien, C., et al. (2019). Mild and selective reduction of aldehydes utilising sodium dithionite under flow conditions. Beilstein Journal of Organic Chemistry, 15, 2308-2315. [Link]
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De, P. (2004). Highly efficient reduction of nitro compounds: Recyclable Pd/C-catalyzed transfer hydrogenation with ammonium formate or hydrazine hydrate as hydrogen source. Synlett, 2004(10), 1835-1837. [Link]
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Chemistry LibreTexts. (2023). The Haber Process. [Link]
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ResearchGate. (2019). What is the procedure of the reduction from NO2 to NH2 using Sn or SnCl2?. [Link]
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MDPI. (2023). A New Pd-Based Catalytic System for the Reductive Carbonylation of Nitrobenzene to Form N-(4-hydroxyphenyl)acetamide Selectively in One Pot. Reactions, 4(4), 725-736. [Link]
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Li, H., et al. (2004). A safe and convenient synthesis of 4-benzyloxy-3-chloroaniline. Organic Preparations and Procedures International, 36(5), 453-458. [Link]
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Kiasat, A. R., et al. (2022). Transfer hydrogenation of nitroarenes using cellulose filter paper-supported Pd/C by filtration as well as sealed methods. RSC Advances, 12(17), 10563-10573. [Link]
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Wang, D., & Astruc, D. (2021). Recent Progress in Pd-Based Nanocatalysts for Selective Hydrogenation. ChemCatChem, 13(24), 5037-5055. [Link]
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BYJU'S. Haber Process. [Link]
-
de Vries, J. G., et al. (1983). Reduction of Aldehydes and Ketones by Sodium Dithionite. The Journal of Organic Chemistry, 48(11), 1879-1883. [Link]
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Rodriguez, M. A., et al. (2021). The Nonphysiological Reductant Sodium Dithionite and [FeFe] Hydrogenase: Influence on the Enzyme Mechanism. Journal of the American Chemical Society, 143(41), 17086-17097. [Link]
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Reddit. (2021). Reduction of aromatic nitro compounds with SnCl2. [Link]
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Kamila, S., et al. (2012). Fast and effective reduction of nitroarenes by sodium dithionite under PTC conditions: Application in solid-phase synthesis. Tetrahedron Letters, 53(36), 4853-4856. [Link]
-
ScienceMadness.org. (2011). Pd/C H2-gas reduction of ß-nitrostyrenes. [Link]
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ResearchGate. (2015). Kinetic Study of Pd-Catalyzed Hydrogenation of N-Benzyl-4-Fluoroaniline. [Link]
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ResearchGate. Tin(II) Chloride. [Link]
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Fertilizer.org. The Haber-Bosch Heritage: The Ammonia Production Technology. [Link]
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Misevičius, R., & Sarlauskas, J. (2019). Single- and Two-Electron Reduction of Nitroaromatic Compounds by Flavoenzymes: Mechanisms and Implications for Cytotoxicity. International Journal of Molecular Sciences, 20(10), 2468. [Link]
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De, P. (2004). Efficient Reductions of Nitroarenes with SnCl2 in Ionic Liquid. Synlett, 2004(10), 1835-1837. [Link]
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Ralepelle, U., et al. (2025). Tin(II)-chloride (SnCl2) mediated reduction of α,β-alkynyl carbonyl compounds. Request PDF. [Link]
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Application Note & Protocol: Laboratory Scale Synthesis of N-(4-nitrobenzyl)acetamide
Abstract: This document provides a comprehensive, technically detailed guide for the laboratory-scale synthesis of N-(4-nitrobenzyl)acetamide. The protocol outlines the N-acetylation of 4-nitrobenzylamine hydrochloride using acetic anhydride. This guide is designed for researchers, scientists, and professionals in drug development, emphasizing scientific integrity, safety, and experimental causality. The methodology includes a step-by-step synthesis protocol, purification via recrystallization, and methods for product characterization.
Introduction and Scientific Context
N-arylacetamides are a crucial class of organic compounds that serve as significant intermediates in the synthesis of agrochemicals, medicinal compounds, and pharmaceuticals. The target molecule, this compound, incorporates a nitrobenzyl moiety, a common structural feature in various pharmacologically active agents. The synthesis described herein employs one of the most fundamental and reliable methods for amide bond formation: the acylation of a primary amine with an acid anhydride.[1]
This protocol is designed to be a self-validating system, where the rationale behind each step is explained to ensure both reproducibility and a deeper understanding of the chemical transformation. By focusing on the causality of experimental choices, this guide empowers the researcher to not only execute the procedure but also to troubleshoot and adapt it as necessary.
Reaction Mechanism: Nucleophilic Acyl Substitution
The synthesis of this compound from 4-nitrobenzylamine and acetic anhydride proceeds via a classic nucleophilic acyl substitution mechanism.[2] This reaction is highly efficient and generally provides a high yield of the desired amide.
The mechanism unfolds in three key stages:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 4-nitrobenzylamine acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of acetic anhydride. This forms a tetrahedral intermediate.
-
Proton Transfer (Deprotonation): A second molecule of the amine (or another base present in the mixture) acts as a base to deprotonate the positively charged nitrogen atom in the tetrahedral intermediate.[2]
-
Leaving Group Removal: The intermediate collapses, reforming the carbonyl double bond and expelling an acetate anion, which is a good leaving group. The final proton transfer step yields the stable this compound product and acetic acid as a byproduct.[2][3]
Materials and Equipment
Reagents and Chemicals
| Reagent | Formula | MW ( g/mol ) | M.P. (°C) | B.P. (°C) | Hazards |
| 4-Nitrobenzylamine hydrochloride | C₇H₉ClN₂O₂ | 188.61 | ~255 | N/A | Skin/Eye Irritant[4][5] |
| Acetic Anhydride | C₄H₆O₃ | 102.09 | -73 | 140 | Corrosive, Flammable |
| Sodium Acetate (Anhydrous) | C₂H₃NaO₂ | 82.03 | 324 | N/A | Minimal |
| Ethanol (95%) | C₂H₆O | 46.07 | -114 | 78 | Flammable |
| Deionized Water | H₂O | 18.02 | 0 | 100 | Non-hazardous |
Laboratory Equipment
-
100 mL Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Reflux condenser
-
Ice bath
-
Buchner funnel and filter flask
-
Filter paper
-
Beakers and Erlenmeyer flasks
-
Graduated cylinders
-
Spatulas
-
Melting point apparatus
-
FTIR Spectrometer
-
NMR Spectrometer
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound.
Detailed Synthesis Protocol
Safety Precautions
-
Acetic Anhydride: Is corrosive, a lachrymator, and reacts exothermically with water. Always handle acetic anhydride in a chemical fume hood.[6] Wear appropriate personal protective equipment (PPE), including nitrile gloves, a lab coat, and chemical safety goggles.[7]
-
4-Nitrobenzylamine hydrochloride: Causes skin and serious eye irritation.[4][5] Avoid inhalation of dust and ensure adequate ventilation.[4]
-
General: The reaction of amines with acetic anhydride is exothermic. Cooling is necessary during the addition to control the reaction rate and prevent side reactions.[]
Step-by-Step Procedure
-
Preparation of the Free Amine:
-
To a 100 mL round-bottom flask, add 4-nitrobenzylamine hydrochloride (1.89 g, 10.0 mmol) and anhydrous sodium acetate (0.82 g, 10.0 mmol).
-
Add 20 mL of deionized water and stir the mixture with a magnetic stir bar for 10-15 minutes at room temperature until most of the solids have dissolved.
-
Rationale: 4-nitrobenzylamine is often supplied as its hydrochloride salt for stability. Sodium acetate, the salt of a weak acid, acts as a mild base to neutralize the hydrochloride salt in situ, liberating the free amine which is necessary for the subsequent nucleophilic attack.
-
-
Acetylation Reaction:
-
Cool the flask in an ice bath to 0-5 °C.
-
While stirring vigorously, add acetic anhydride (1.12 mL, 1.22 g, 12.0 mmol, 1.2 eq) dropwise to the amine solution over 5-10 minutes. Ensure the temperature does not rise above 10 °C.
-
Rationale: The reaction is exothermic. Slow, dropwise addition at low temperature is crucial to control the reaction rate, prevent the formation of potential di-acylated byproducts, and minimize the hydrolysis of acetic anhydride.[] A slight excess of acetic anhydride ensures the complete consumption of the starting amine.
-
-
Reaction Completion and Product Isolation:
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for 1 hour. A precipitate of the product should form.
-
Pour the reaction mixture into a beaker containing 50 mL of ice-cold deionized water. Stir the resulting slurry for 15 minutes to ensure complete precipitation.
-
Rationale: this compound is significantly less soluble in water than the starting materials or the acetic acid byproduct. Pouring the reaction mixture into a large volume of cold water causes the product to precipitate out of the solution, providing an effective method for initial isolation.
-
-
Purification by Recrystallization:
-
Collect the crude solid product by vacuum filtration using a Buchner funnel. Wash the solid with two portions of 20 mL cold deionized water to remove any residual acetic acid and salts.
-
Transfer the crude, air-dried solid to a 100 mL Erlenmeyer flask. Add a minimal amount of hot 95% ethanol to dissolve the solid completely. If the solid does not dissolve readily, add more hot ethanol dropwise until a clear solution is obtained.
-
To the hot ethanolic solution, add hot deionized water dropwise until the solution just begins to turn cloudy (the cloud point). Then, add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Allow the flask to cool slowly to room temperature, and then place it in an ice bath for 30 minutes to maximize crystal formation.
-
Rationale: Recrystallization is a purification technique based on differences in solubility. The ideal solvent system (in this case, an ethanol/water mixture) is one in which the desired compound is soluble at high temperatures but insoluble at low temperatures, while impurities remain soluble at all temperatures. Slow cooling promotes the formation of large, pure crystals.[9]
-
-
Final Product Handling:
-
Collect the purified crystals by vacuum filtration, washing them with a small amount of cold ethanol/water (1:1) mixture.
-
Dry the crystals in a vacuum oven at 50-60 °C to a constant weight.
-
Determine the final mass and calculate the percentage yield.
-
Characterization of this compound
The identity and purity of the synthesized product must be confirmed using standard analytical techniques.
| Analysis Technique | Expected Result |
| Appearance | Off-white to pale yellow crystalline solid |
| Melting Point | 143-145 °C |
| FTIR (KBr, cm⁻¹) | ~3300 (N-H stretch), ~1640 (C=O stretch, Amide I), ~1550 (N-H bend, Amide II), ~1520 & ~1345 (asymmetric and symmetric NO₂ stretch) |
| ¹H NMR (CDCl₃, δ ppm) | ~7.4-8.2 (aromatic protons, multiplet), ~6.0 (amide N-H, broad singlet), ~4.5 (benzyl CH₂, doublet), ~2.0 (acetyl CH₃, singlet) |
| ¹³C NMR (CDCl₃, δ ppm) | ~170 (C=O), ~147 (C-NO₂), ~124-146 (aromatic carbons), ~43 (benzyl CH₂), ~23 (acetyl CH₃) |
Note: The exact peak positions in spectroscopic analyses may vary slightly depending on the solvent and instrument used.
References
-
Chemistry LibreTexts. (2023). Acid Anhydrides React with Amines to Form Amides. [Link]
-
Journal of Chemical, Biological and Physical Sciences. (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. [Link]
-
Chemistry LibreTexts. (2023). Making Amides from Acid Anhydrides. [Link]
-
Master Organic Chemistry. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature. [Link]
-
Chemguide. (n.d.). The Preparation of Amides. [Link]
-
Quora. (2020). What safety precautions should you take when working with acetic anhydride?[Link]
-
ResearchGate. (n.d.). Synthesis of N-(4 nitrophenyl) acetamide. [Link]
-
The Royal Society of Chemistry. (n.d.). Regioselective nitration of Anilines with Fe(NO3)3·9H2O as Promoter and Nitro Source. [Link]
-
MDPI. (n.d.). Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions. [Link]
-
Lennox. (2018). Acetic Anhydride Safety Data Sheet. [Link]
-
ResearchGate. (n.d.). Molecular structure of N-(4-nitrophenyl) acetamide. [Link]
-
PubMed Central (PMC). (n.d.). N-(4-Methoxy-2-nitrophenyl)acetamide. [Link]
-
ResearchGate. (2015). Synthesis, molecular structure and spectroscopic characterization of N -(4-nitrophenyl)-2,2-dibenzoylacetamide (NPDBA). [Link]
-
Moroccan Journal of Heterocyclic Chemistry. (2022). LOW TEMPERATURE CRYSTAL STRUCTURE AND HIRSHFELD SURFACE ANALYSIS OF 2-CHLORO-N-(4-NITROPHENYL) ACETAMIDE. [Link]
-
National Institutes of Health (NIH). (2020). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. [Link]
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analytical techniques for N-(4-nitrobenzyl)acetamide characterization
<Application Note & Protocol: N-(4-nitrobenzyl)acetamide Characterization >
Abstract & Introduction
This document provides a comprehensive guide to the analytical techniques for the definitive characterization of this compound, a key intermediate in various synthetic processes within the pharmaceutical and chemical industries. The structural elucidation and purity assessment of this compound are critical for ensuring the quality, safety, and efficacy of downstream products. This application note details the theoretical underpinnings and practical protocols for the primary analytical methodologies: Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). The causality behind experimental choices and the integration of these techniques for a holistic characterization are emphasized, providing researchers, scientists, and drug development professionals with a robust framework for their analytical workflows.
The Importance of Orthogonal Analytical Techniques
Reliance on a single analytical technique is often insufficient for the unambiguous characterization of a chemical entity. Each technique provides a unique and specific piece of structural or purity information. By employing a suite of orthogonal (complementary) methods, we create a self-validating system that significantly increases the confidence in the identity and quality of the this compound sample. For instance, while NMR provides detailed information about the carbon-hydrogen framework, FTIR confirms the presence of specific functional groups. Mass spectrometry confirms the molecular weight and can reveal fragmentation patterns, and HPLC is the gold standard for assessing purity and quantifying impurities.
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is essential for selecting appropriate analytical conditions, such as solvent choice and temperature parameters.
| Property | Value | Source |
| Molecular Formula | C₉H₁₀N₂O₃ | [1] |
| Molecular Weight | 194.19 g/mol | [1] |
| Appearance | Light yellow powder | [2] |
| Melting Point | 140°C | [2] |
| Boiling Point | 451.4±28.0 °C at 760 mmHg | [2] |
| Density | 1.2±0.1 g/cm³ | [2] |
| Solubility | Partially soluble in water and chloroform; soluble in ethanol. | [3] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. It provides detailed information about the chemical environment of individual atoms (specifically ¹H and ¹³C) within the molecule.
Rationale for NMR in Structural Confirmation
For this compound, ¹H NMR is used to confirm the number of different types of protons, their connectivity (through spin-spin coupling), and their chemical environment. ¹³C NMR provides complementary information on the carbon skeleton of the molecule. The expected chemical shifts are influenced by the electron-withdrawing nitro group and the amide functionality, making NMR a highly sensitive technique for confirming the correct substitution pattern on the aromatic ring.
Experimental Protocol: ¹H and ¹³C NMR
Objective: To acquire high-resolution ¹H and ¹³C NMR spectra for the structural confirmation of this compound.
Materials:
-
This compound sample
-
Deuterated dimethyl sulfoxide (DMSO-d₆)
-
NMR tubes (5 mm)
-
NMR Spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation: Accurately weigh approximately 10-20 mg of the this compound sample and dissolve it in approximately 0.7 mL of DMSO-d₆ in a clean, dry vial.
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock onto the deuterium signal of the DMSO-d₆.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
¹H NMR Acquisition:
-
Acquire the ¹H NMR spectrum using standard acquisition parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire the ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans will be required. A proton-decoupled experiment is typically performed to simplify the spectrum.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase the spectra and perform baseline correction.
-
Integrate the peaks in the ¹H NMR spectrum.
-
Reference the spectra to the residual solvent peak (DMSO at ~2.50 ppm for ¹H and ~39.52 ppm for ¹³C).
-
Expected Spectral Data and Interpretation
| ¹H NMR (400 MHz, DMSO-d₆) | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| Amide N-H | ~10.57 | Singlet (broad) | 1H | -NH- |
| Aromatic H | ~8.21 | Doublet | 2H | Protons ortho to -NO₂ |
| Aromatic H | ~7.83 | Doublet | 2H | Protons meta to -NO₂ |
| Methylene H | ~4.3 (estimated) | Doublet | 2H | -CH₂- |
| Methyl H | ~2.14 | Singlet | 3H | -CH₃ |
Note: The exact chemical shift of the methylene protons can vary and should be confirmed by 2D NMR techniques if necessary. The data presented is based on typical values for similar structures and available spectral data.[4]
| ¹³C NMR (100 MHz, DMSO-d₆) | Chemical Shift (δ, ppm) | Assignment |
| Carbonyl C | ~169-171 | C=O |
| Aromatic C | ~145-148 | C-NO₂ |
| Aromatic C | ~128-130 | Aromatic CH |
| Aromatic C | ~123-125 | Aromatic CH |
| Methylene C | ~42-45 | -CH₂- |
| Methyl C | ~20-22 | -CH₃ |
Note: These are predicted chemical shifts. Actual values may vary slightly.[5][6]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation.
Rationale for FTIR in Functional Group Identification
The molecular structure of this compound contains several characteristic functional groups, each with a distinct vibrational frequency. The amide group will show characteristic N-H and C=O stretching vibrations. The nitro group has strong, characteristic symmetric and asymmetric stretching vibrations. The aromatic ring will also display C-H and C=C stretching and bending vibrations. FTIR provides a quick and reliable confirmation of the presence of these key functional groups.[7]
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
Objective: To obtain an FTIR spectrum of this compound to confirm the presence of key functional groups.
Materials:
-
This compound sample
-
FTIR spectrometer with an ATR accessory
-
Spatula
-
Isopropyl alcohol for cleaning
Procedure:
-
Background Scan: Ensure the ATR crystal is clean. Record a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.
-
Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Apply Pressure: Use the pressure arm to ensure good contact between the sample and the crystal.
-
Spectrum Acquisition: Acquire the FTIR spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The typical range is 4000-400 cm⁻¹.[3]
-
Cleaning: After analysis, clean the ATR crystal thoroughly with isopropyl alcohol and a soft tissue.
Expected Spectral Data and Interpretation
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (Amide) | 3275 - 3350 | Medium-Strong |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium-Weak |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium-Weak |
| C=O Stretch (Amide I) | 1670 - 1690 | Strong |
| N-O Asymmetric Stretch (Nitro) | 1540 - 1560 | Very Strong |
| N-H Bend (Amide II) | 1510 - 1550 | Medium-Strong |
| N-O Symmetric Stretch (Nitro) | 1340 - 1360 | Very Strong |
| C-N Stretch (Amide) | 1200 - 1300 | Medium |
Note: These values are based on published data for N-(4-nitrophenyl)acetamide and related structures.[3][8]
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.
Rationale for MS in Molecular Weight and Fragmentation Analysis
For this compound, mass spectrometry will be used to confirm the molecular weight of 194.19 g/mol . By using an ionization technique such as Electron Ionization (EI), the molecule will fragment in a predictable manner. The analysis of these fragments provides further confirmation of the proposed structure.[9]
Experimental Protocol: Electron Ionization-Mass Spectrometry (EI-MS)
Objective: To determine the molecular weight and analyze the fragmentation pattern of this compound.
Materials:
-
This compound sample
-
Methanol or other suitable volatile solvent
-
Mass spectrometer with an EI source (e.g., as part of a GC-MS system)
Procedure:
-
Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent like methanol.
-
Instrument Setup:
-
Tune the mass spectrometer according to the manufacturer's instructions.
-
Set the ionization energy (typically 70 eV for EI).
-
-
Sample Introduction: Introduce the sample into the ion source. This can be done via a direct insertion probe or through a gas chromatograph.
-
Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 40-300).
Expected Fragmentation Pattern and Interpretation
The molecular ion peak [M]⁺ should be observed at m/z 180.[10] Key fragment ions are expected from the cleavage of the amide bond and other characteristic fragmentations.
| m/z | Proposed Fragment | Origin |
| 181.1 | [M+H]⁺ | Molecular ion peak (protonated) |
| 138.1 | [M - NO₂]⁺ | Loss of the nitro group |
| 123.1 | [M - NO₂ - CH₃]⁺ | Subsequent loss of a methyl radical |
| 107.1 | [M - NO₂ - CH₃CO]⁺ | Loss of the acetyl group |
| 77.1 | [C₆H₅]⁺ | Phenyl cation |
| 43 | [CH₃CO]⁺ | Acetyl cation |
Note: The relative intensities of these peaks can vary depending on the instrument and conditions. The presence of these fragments provides strong evidence for the structure of this compound.[11]
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for separating, identifying, and quantifying the components in a mixture. For this compound, it is the primary method for assessing purity and identifying any related impurities.
Rationale for HPLC in Purity Assessment
A robust HPLC method can separate this compound from starting materials, by-products, and degradation products. By using a UV detector, the purity of the main peak can be calculated as a percentage of the total peak area. This is a critical quality control step in drug development and chemical manufacturing.
Experimental Protocol: Reversed-Phase HPLC
Objective: To determine the purity of an this compound sample.
Materials:
-
This compound sample
-
HPLC-grade acetonitrile (MeCN)
-
HPLC-grade water
-
Phosphoric acid (or formic acid for MS compatibility)
-
HPLC system with a C18 column and UV detector
Procedure:
-
Mobile Phase Preparation:
-
Prepare the mobile phase, for example, a mixture of acetonitrile and water with a small amount of acid (e.g., 0.1% phosphoric acid). A common starting point is a 50:50 mixture of acetonitrile and water.[12]
-
-
Sample Preparation:
-
Accurately weigh a small amount of the sample and dissolve it in the mobile phase to a known concentration (e.g., 1 mg/mL).
-
-
Instrument Setup:
-
Equilibrate the HPLC system with the mobile phase.
-
Set the flow rate (e.g., 1 mL/min).
-
Set the UV detector to a wavelength where the analyte has strong absorbance (e.g., 254 nm or a λmax determined by UV-Vis spectroscopy, which is around 316 nm).[3]
-
-
Analysis:
-
Inject a known volume of the sample solution (e.g., 10 µL).
-
Run the chromatogram for a sufficient time to allow all components to elute.
-
-
Data Analysis:
-
Integrate the peaks in the chromatogram.
-
Calculate the purity of this compound by dividing the area of the main peak by the total area of all peaks and multiplying by 100.
-
Typical Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (gradient or isocratic) with 0.1% acid |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | Ambient or controlled (e.g., 30°C) |
| Detection | UV at 254 nm or 316 nm |
Integrated Analytical Workflow
A logical and efficient workflow is crucial for the comprehensive characterization of this compound. The following diagram illustrates the interplay between the different analytical techniques.
Caption: Integrated workflow for the characterization of this compound.
Conclusion
The analytical techniques and protocols outlined in this application note provide a robust framework for the comprehensive characterization of this compound. By integrating data from NMR, FTIR, MS, and HPLC, researchers and scientists can confidently confirm the structure, identify functional groups, determine the molecular weight, and assess the purity of this important chemical intermediate. Adherence to these methodologies ensures the generation of high-quality, reliable data essential for research, development, and quality control in the chemical and pharmaceutical industries.
References
-
Smajlagić, A., et al. (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Journal of Chemical, Biological and Physical Sciences, 11(1), 43-53. [Link]
-
SIELC Technologies. (n.d.). Separation of Acetamide, N-(4-nitrophenyl)- on Newcrom R1 HPLC column. Retrieved from [Link]
-
Penghui Synthesis. (n.d.). Exploring N-(4-Nitrophenethyl)acetamide: Properties and Applications. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 139045517, N-(4-nitrophenyl)acetamide. Retrieved from [Link].
-
ResearchGate. (n.d.). Mass spectrum N-(4-nitrophenyl) acetamide. Retrieved from [Link]
-
NIST. (n.d.). Acetamide, N-(4-nitrophenyl)-. In NIST Chemistry WebBook. Retrieved from [Link]
-
ResearchGate. (n.d.). FTIR spectrum N-(4-nitrophenyl) acetamide. Retrieved from [Link]
-
ResearchGate. (n.d.). Molecular structure of N-(4-nitrophenyl) acetamide. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]
-
Wiley Analytical Science. (n.d.). Interpretation of Infrared Spectra, A Practical Approach. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]
-
SpectraBase. (n.d.). N-NORMAL-BUTYL-(4-NITROPHENYL)-ACETAMIDE. Retrieved from [Link]
-
NIST. (n.d.). Acetamide, N-(4-nitrophenyl)-. In NIST Chemistry WebBook. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]
- Smajlagić, A., et al. (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Journal of Chemical, Biological and Physical Sciences, 11(1), 43-53.
- SIELC Technologies. (n.d.). Separation of Acetamide, N-(4-nitrophenyl)- on Newcrom R1 HPLC column.
- Penghui Synthesis. (n.d.). Exploring N-(4-Nitrophenethyl)
- NIST. (n.d.). Acetamide, N-(4-nitrophenyl)-. In NIST Chemistry WebBook.
- ResearchGate. (n.d.). Mass spectrum N-(4-nitrophenyl) acetamide.
-
UCLA Department of Chemistry and Biochemistry. (n.d.). Infrared Spectroscopy. Retrieved from [Link]
- ChemicalBook. (n.d.). 4'-Nitroacetanilide(104-04-1) 1H NMR spectrum.
-
University of Calgary. (n.d.). Mass Spectrometry. Retrieved from [Link]
- SpectraBase. (n.d.). N-NORMAL-BUTYL-(4-NITROPHENYL)-ACETAMIDE.
- Wiley Analytical Science. (n.d.). Interpretation of Infrared Spectra, A Practical Approach.
- ResearchGate. (n.d.). FTIR spectrum N-(4-nitrophenyl) acetamide.
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Application Note: A Robust Reversed-Phase HPLC Method for Purity Assessment of N-(4-nitrobenzyl)acetamide
Abstract & Introduction
N-(4-nitrobenzyl)acetamide is a key intermediate in the synthesis of various organic compounds, including pharmaceuticals and dyes.[1] The purity of this intermediate is critical as it directly impacts the quality, yield, and safety profile of the final product. This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of this compound purity.
The scientific integrity of this protocol is grounded in established chromatographic principles. We employ a reversed-phase (RP-HPLC) methodology, which is an industry-standard for analyzing moderately polar to non-polar aromatic compounds.[2][3] The causality behind our experimental choices, from stationary phase selection to mobile phase composition, is explained to provide researchers with a deep understanding of the method's mechanics. This guide is designed for researchers, quality control analysts, and drug development professionals who require a reliable system for assessing the purity of this compound.
Method Rationale & Analyte Properties
The fundamental principle of this method is reversed-phase chromatography, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture.[3] this compound, being a moderately non-polar molecule, will interact with the hydrophobic C18 stationary phase. Its elution is controlled by the proportion of organic solvent in the mobile phase; a higher concentration of organic solvent reduces retention time.[4] This technique is exceptionally well-suited for this analysis due to its high resolving power, which is essential for separating the main compound from structurally similar impurities.
Analyte Key Properties:
-
Chemical Name: this compound[5]
-
Synonyms: p-Nitroacetanilide[5]
-
Appearance: Yellowish crystalline solid[1]
-
Solubility: Soluble in ethanol and acetonitrile; partially soluble in water.[1]
The presence of the nitro group and the benzene ring creates a chromophore that strongly absorbs UV radiation, making UV detection a highly sensitive and appropriate choice for quantification.[7] UV-Vis spectrophotometric analysis shows a maximum absorbance (λ-max) for N-(4-nitrophenyl)acetamide at approximately 315 nm, which will be utilized for detection to ensure optimal sensitivity.[1]
Understanding Potential Process-Related Impurities
A robust analytical method must be capable of separating the target analyte from any significant impurities. The primary route for synthesizing this compound is the electrophilic nitration of N-phenylacetamide.[1][8] This reaction mechanism inherently predicts the formation of specific process-related impurities:
-
Ortho-Isomer (N-(2-nitrophenyl)acetamide): The primary byproduct of the nitration reaction. The acetamido group is an ortho-, para-director, meaning the electrophilic nitronium ion (NO₂⁺) can attack the ortho position as well as the desired para position.[8]
-
Unreacted Starting Material (N-phenylacetamide): Incomplete reaction will result in residual starting material.
-
Di-nitrated Species: Overly harsh reaction conditions (e.g., high temperature or acid concentration) can lead to the introduction of a second nitro group on the aromatic ring, such as N-(2,4-dinitrophenyl)acetamide.
The HPLC method described herein is designed with sufficient selectivity to resolve the primary this compound peak from these potential impurities.
Experimental Design & Protocols
This section details the step-by-step protocol for the purity analysis. Adherence to these steps is crucial for achieving reproducible and accurate results.
Instrumentation and Materials
-
HPLC System: A system equipped with a quaternary or binary pump, autosampler, column thermostat, and a Diode Array (DAD) or UV-Vis detector.
-
Chromatography Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size) is recommended for excellent separation.
-
Reagents:
-
Acetonitrile (HPLC grade or higher)
-
Methanol (HPLC grade or higher)
-
Water (HPLC or Milli-Q grade)
-
Formic Acid (reagent grade)
-
This compound Reference Standard (CRS, purity ≥ 99.5%)
-
-
Consumables:
-
Volumetric flasks (Class A)
-
Pipettes (calibrated)
-
Autosampler vials with septa
-
Syringe filters (0.22 µm or 0.45 µm, PTFE or nylon)
-
Chromatographic Conditions
All quantitative data and experimental parameters are summarized in the table below for clarity. The use of 0.1% formic acid in the aqueous mobile phase helps to protonate any free silanol groups on the stationary phase, which improves peak symmetry and prevents tailing.[9][10]
| Parameter | Recommended Condition |
| Column | C18 Reversed-Phase, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Elution Mode | Isocratic |
| Composition | 50% Mobile Phase A : 50% Mobile Phase B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 315 nm |
| Injection Volume | 10 µL |
| Run Time | 10 minutes |
Solution Preparation Protocol
Causality Note: The diluent is matched to the mobile phase to ensure that the sample solvent does not cause peak distortion upon injection. All solutions must be filtered to prevent particulate matter from clogging the column and HPLC system.[11]
-
Diluent Preparation: Prepare a 1:1 (v/v) mixture of Acetonitrile and Water.
-
Reference Standard Stock Solution (0.5 mg/mL):
-
Accurately weigh approximately 25 mg of the this compound reference standard.
-
Transfer it quantitatively to a 50 mL Class A volumetric flask.
-
Add approximately 30 mL of diluent and sonicate for 5 minutes or until fully dissolved.
-
Allow the solution to return to room temperature, then dilute to the mark with diluent and mix thoroughly.
-
-
Working Standard Solution (50 µg/mL):
-
Pipette 5.0 mL of the Stock Solution into a 50 mL Class A volumetric flask.
-
Dilute to the mark with diluent and mix thoroughly.
-
-
Sample Solution (50 µg/mL):
-
Accurately weigh approximately 25 mg of the this compound sample to be tested.
-
Prepare a 0.5 mg/mL stock solution following the same procedure as the Reference Standard Stock Solution.
-
Prepare the final 50 µg/mL working sample solution by performing a 1-in-10 dilution as described for the Working Standard Solution.
-
-
Final Filtration: Before placing vials in the autosampler, filter all working solutions through a 0.22 µm syringe filter into autosampler vials.
Analytical Workflow Visualization
The overall process from sample preparation to final data analysis is depicted in the following workflow diagram.
Caption: High-level workflow for HPLC purity analysis.
System Validation and Data Analysis
To ensure the trustworthiness and validity of the results, a System Suitability Test (SST) must be performed before any sample analysis. This test verifies that the chromatographic system is performing adequately for the intended analysis.[12]
System Suitability Test (SST)
Inject the Working Standard Solution five times consecutively. The results must meet the criteria outlined in the table below.
| SST Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | ≤ 2.0 | Ensures peak symmetry and good chromatography. |
| Theoretical Plates (N) | ≥ 2000 | Indicates column efficiency and separation power. |
| RSD of Peak Area | ≤ 2.0% for 5 replicate injections | Demonstrates injection precision and system stability. |
Purity Calculation
The purity of the this compound sample is determined using the area percent method. This method assumes that all impurities have a similar UV response to the main component at the detection wavelength.
The percentage purity is calculated using the following formula:
Purity (%) = ( A_main / A_total ) x 100
Where:
-
A_main = The peak area of this compound.
-
A_total = The sum of the areas of all peaks in the chromatogram (excluding solvent front and blank peaks).
Disregard any peaks with an area less than 0.05% of the total area.
Logical Framework for Method Development
The choices made in this protocol were not arbitrary. They followed a logical path designed to create a specific and robust method.
Caption: Logical flow of HPLC method development.
Conclusion
The HPLC method detailed in this application note provides a simple, precise, and reliable means for determining the purity of this compound. The isocratic reversed-phase method using a standard C18 column is highly effective at separating the main component from its key process-related impurities. The protocol includes comprehensive steps for solution preparation and system suitability criteria to ensure the generation of trustworthy and reproducible data, making it an invaluable tool for quality control and research in any laboratory handling this chemical intermediate.
References
- Novel method for synthesizing Nintedanib intermediate 2-chloro-N-methyl-N-(4-nitrophenyl) acetamide. Google Patents (CN111004141A).
-
HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. SIELC Technologies. Available at: [Link]
-
Exploring the Different Mobile Phases in HPLC. Moravek. Available at: [Link]
- Method and assays for quantitation of acetamide in a composition. Google Patents (WO2010105193A1).
-
Separation of Acetamide on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]
-
Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. Available at: [Link]
-
Analytical Methods for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene. Agency for Toxic Substances and Disease Registry (ATSDR). Available at: [Link]
-
Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Journal of Chemical, Biological and Physical Sciences (JCBPS). Available at: [Link]
-
A validated reverse phase HPLC and HPTLC method for estimation of Olmesartan Medoxomil in pharmaceutical dosage form. Der Pharma Chemica. Available at: [Link]
-
Separation of Acetamide, N-(4-nitrophenyl)- on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]
-
UV–vis spectra of (a) 4-nitrobenzaldehyde, (b) 4-nitrobenzylalcohol as... ResearchGate. Available at: [Link]
-
4-Nitroacetanilide. PubChem, National Center for Biotechnology Information. Available at: [Link]
-
Acetamide, N-(4-nitrophenyl)-. NIST Chemistry WebBook. Available at: [Link]
-
CID 139045517 | C16H16N4O6. PubChem, National Center for Biotechnology Information. Available at: [Link]
-
Synthesis of N-(4 nitrophenyl) acetamide. ResearchGate. Available at: [Link]
-
(A) UV-vis absorption spectra of (a) 4-nitrophenol, (b) 4-nitrophenol +... ResearchGate. Available at: [Link]
-
Determination of flutamide and two major metabolites using HPLC–DAD and HPTLC methods. Beni-Suef University Journal of Basic and Applied Sciences. Available at: [Link]
Sources
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- 4. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 5. Acetamide, N-(4-nitrophenyl)- [webbook.nist.gov]
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thin-layer chromatography (TLC) of N-(4-nitrobenzyl)acetamide
An Application Note on the Thin-Layer Chromatography (TLC) of N-(4-nitrobenzyl)acetamide
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive framework for the successful thin-layer chromatography (TLC) analysis of this compound. Moving beyond a simple recitation of steps, this document elucidates the underlying chemical principles that govern the separation process. We will explore the rationale behind the selection of stationary and mobile phases, detail validated protocols for sample preparation, plate development, and visualization, and provide a systematic approach to data interpretation and troubleshooting. This note is intended for researchers, scientists, and professionals in drug development who utilize TLC for reaction monitoring, purity assessment, and compound identification.
Introduction: The Analytical Context
Thin-layer chromatography (TLC) is a cornerstone of synthetic chemistry, valued for its simplicity, speed, and low cost.[1] It operates on the principle of differential partitioning of an analyte between a solid adsorbent (the stationary phase) and a liquid solvent (the mobile phase).[2][3] As the mobile phase ascends the stationary phase via capillary action, components of the sample mixture are separated based on their relative affinities for the two phases.
This compound is a moderately polar organic compound featuring a polar nitro group (-NO₂), an amide linkage (-NHC=O), and an aromatic ring. These functional groups dictate its solubility and adsorptive properties, making TLC an ideal technique for its analysis. Common applications include monitoring the progress of its synthesis (e.g., from the nitration of N-benzylacetamide) or assessing its purity post-synthesis and purification.
The Science of Separation: A Mechanistic Approach
A successful TLC separation is not accidental; it is the result of a carefully controlled interplay of intermolecular forces. The choices of stationary phase and mobile phase are paramount and must be made with a clear understanding of the analyte's chemical nature.
The Stationary Phase: The Anchor of Separation
For a compound of intermediate polarity like this compound, the overwhelming choice for the stationary phase is silica gel (SiO₂) .[4]
-
Causality: Silica gel's surface is rich in hydroxyl groups (silanols, Si-OH). These groups are highly polar and capable of forming strong hydrogen bonds with polar functional groups on the analyte. In the case of this compound, the primary interactions are hydrogen bonds between the silica silanols and the oxygen atoms of the nitro group and the carbonyl of the amide, as well as the N-H of the amide. These interactions temporarily "anchor" the molecule to the stationary phase, retarding its movement up the plate.
The Mobile Phase: The Engine of Migration
The mobile phase, or eluent, competes with the stationary phase for the analyte.[5] Its role is to dissolve the analyte and carry it up the plate. The eluting strength of the mobile phase is determined by its polarity.
-
For Normal-Phase TLC (polar stationary phase): A more polar mobile phase will have a stronger eluting power. It will more effectively compete with the silica gel for the analyte, displacing it from the stationary phase and causing it to travel further up the plate, resulting in a higher Retention Factor (Rƒ) value.[6]
-
Strategic Selection: A single-solvent system rarely provides optimal separation. Therefore, a mixture of a non-polar solvent (e.g., hexane or toluene) and a more polar solvent (e.g., ethyl acetate or acetone) is typically employed.[7] By systematically varying the ratio of these solvents, the polarity of the mobile phase can be fine-tuned to achieve an ideal Rƒ value, generally considered to be in the range of 0.3 - 0.7 for effective separation and accurate measurement.[1]
Validated Protocol for TLC of this compound
This protocol is designed to be a self-validating system, providing clear checkpoints and expected outcomes.
Materials and Equipment
-
TLC Plates: Silica gel 60 F₂₅₄ plates (the "F₂₅₄" indicates a fluorescent indicator for UV visualization).
-
Analyte: this compound.
-
Solvents: Reagent-grade ethyl acetate, n-hexane, and methanol.
-
Sample Preparation: 1-dram vials, micropipettes or capillary tubes.
-
Development: TLC developing chamber with a lid, filter paper.
-
Visualization: UV lamp (providing 254 nm wavelength), iodine chamber, potassium permanganate (KMnO₄) stain solution.
Workflow Diagram
Caption: Experimental workflow for the TLC analysis of this compound.
Step-by-Step Methodology
1. Plate Preparation and Activation:
- Handle the TLC plate only by the edges to avoid contamination.
- Using a pencil (not a pen, as ink will run), gently draw a baseline about 1 cm from the bottom of the plate.
- For highly reproducible results, especially in humid environments, activate the plate by heating it at 110-120°C for 15-20 minutes to remove adsorbed water from the silica surface. Allow it to cool in a desiccator before use.
2. Sample Preparation:
- Prepare a dilute solution of this compound (approx. 1-2 mg/mL) in a volatile solvent like ethyl acetate or methanol.[8] The solution should be clear and free of suspended particles.
3. Spotting the Plate:
- Dip a capillary tube into the sample solution.
- Briefly and gently touch the tip of the capillary tube to the pencil baseline on the plate. The goal is to create a small, concentrated spot, ideally 1-2 mm in diameter.
- Allow the solvent to fully evaporate. If a higher concentration is needed, you can re-spot in the exact same location, ensuring the solvent dries between applications.[9]
4. Development of the Chromatogram:
- Pour the chosen mobile phase into the developing chamber to a depth of about 0.5 cm. Ensure the solvent level is below the baseline on your TLC plate.
- Line the inside of the chamber with a piece of filter paper, allowing it to become saturated with the mobile phase. This ensures the chamber atmosphere is saturated with solvent vapors, which promotes a uniform solvent front and improves separation.
- Carefully place the spotted TLC plate into the chamber and replace the lid.
- Allow the mobile phase to ascend the plate by capillary action. Do not disturb the chamber during development.
- When the solvent front is about 1 cm from the top of the plate, remove the plate and immediately mark the position of the solvent front with a pencil.
5. Visualization and Analysis:
- UV Light (Primary Method): Allow the plate to dry completely in a fume hood. View the plate under a UV lamp (254 nm). The conjugated aromatic system of this compound will absorb the UV light, appearing as a dark purple/black spot against the green fluorescent background.[10] Circle the spot(s) with a pencil.
- Iodine Vapor (Secondary Method): Place the dried plate in a sealed chamber containing a few crystals of iodine. Most organic compounds will absorb the iodine vapor and appear as brown spots.[11] This is a general, non-specific visualization method.
- Potassium Permanganate Stain (Confirmatory): Prepare a stain by dissolving 1.5 g of KMnO₄ and 10 g of K₂CO₃ in 200 mL of water.[12] Dip the plate in the solution or spray it. The amide N-H or benzyl C-H bonds may be susceptible to oxidation, appearing as yellow-brown spots on a purple background.
Calculation of the Retention Factor (Rƒ)
The Rƒ value is a quantitative measure of a compound's migration and is a critical parameter for identification and reproducibility.[1][13]
Formula: Rƒ = (Distance traveled by the spot) / (Distance traveled by the solvent front)
-
Measure the distance from the baseline to the center of the spot.
-
Measure the distance from the baseline to the solvent front mark.
-
The Rƒ value is a unitless ratio between 0 and 1.
Caption: Principle of separation on a silica TLC plate.
Data Presentation and Optimization
The choice of mobile phase significantly impacts the Rƒ value. The following table provides expected Rƒ values to guide optimization.
| Mobile Phase System (v/v) | Polarity | Expected Rƒ of this compound | Observations |
| 80:20 Hexane:Ethyl Acetate | Low | ~0.20 | Spot does not move far. Increase mobile phase polarity for better migration. |
| 60:40 Hexane:Ethyl Acetate | Medium | ~0.45 | Good separation. Ideal for routine analysis. |
| 40:60 Hexane:Ethyl Acetate | High | ~0.75 | Spot moves close to the solvent front. May co-elute with less polar impurities. |
| 100% Ethyl Acetate | Very High | ~0.90 | No retention. Spot runs with the solvent front. Decrease mobile phase polarity. |
Troubleshooting Common TLC Issues
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Streaking/Tailing Spots | Sample is too concentrated (overloaded). | Dilute the sample solution and re-spot. Ensure the spot is small and compact. |
| Sample is not fully soluble in the mobile phase. | Change the mobile phase to one that better solubilizes the analyte. | |
| Stationary phase is degrading the sample (acidic silica). | Add a small amount (~1%) of triethylamine or acetic acid to the mobile phase to neutralize the silica. | |
| Spots Remain on Baseline (Rƒ ≈ 0) | Mobile phase is not polar enough. | Increase the proportion of the polar solvent (e.g., ethyl acetate) in the mobile phase system.[1] |
| Spots Run with Solvent Front (Rƒ ≈ 1) | Mobile phase is too polar. | Decrease the proportion of the polar solvent in the mobile phase system.[1] |
| No Spots Visible | Sample concentration is too low. | Prepare a more concentrated sample solution or apply the sample multiple times to the same spot (drying in between).[9] |
| Compound does not absorb UV light or react with the stain. | Use a different, more general visualization technique (e.g., iodine or permanganate stain). | |
| Uneven Solvent Front | The developing chamber was not properly sealed or saturated. | Ensure the chamber lid is tight and use filter paper to saturate the atmosphere. |
| The TLC plate was touching the side of the chamber or filter paper. | Reposition the plate so it stands freely in the chamber. |
References
-
BYJU'S. (n.d.). Thin Layer Chromatography Principle. Retrieved from [Link]
-
Microbe Notes. (2023). Thin Layer Chromatography: Principle, Parts, Steps, Uses. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Thin Layer Chromatography. Retrieved from [Link]
-
OperaChem. (2024). TLC-Thin Layer Chromatography. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 2.3F: Visualizing TLC Plates. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). Thin Layer Chromatography. Retrieved from [Link]
-
Smajlagić, A., et al. (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Journal of Chemical, Biological and Physical Sciences, 11(1), 043-053. Retrieved from [Link]
-
Interchim. (n.d.). TLC Fundamentals – Stationary & mobile phase choice (part 4). Retrieved from [Link]
-
Bitesize Bio. (2025). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. Retrieved from [https://bitesizebio.com/21267/troubleshooting-thin-layer-chromatography-some-tlc-for-your-tlc/]([Link] chromatography-some-tlc-for-your-tlc/)
-
Chemistry LibreTexts. (2022). 2.3C: The Retention Factor. Retrieved from [Link]
-
ResearchGate. (2021). How i will select mobile phase solevent system for TLC?. Retrieved from [Link]
-
EPFL. (n.d.). TLC Visualization Reagents. Retrieved from [Link]
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Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of N-(4-nitrobenzyl)acetamide
Welcome to the technical support center dedicated to the synthesis of N-(4-nitrobenzyl)acetamide. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols to enhance the yield and purity of your synthesis.
Introduction
This compound is a key intermediate in various synthetic pathways. Its successful synthesis with high yield and purity is crucial for subsequent reactions. The most common route to this compound is the N-acetylation of 4-nitrobenzylamine, typically using acetic anhydride. While seemingly straightforward, this reaction is prone to several challenges that can significantly impact the final yield. This guide provides a comprehensive resource to navigate these challenges, drawing upon established chemical principles and field-proven insights to ensure a successful and reproducible synthesis.
Troubleshooting Guide
Low yield is a frequent issue in the synthesis of this compound. The following table outlines common problems, their probable causes, and actionable solutions to get your reaction back on track.
| Problem | Probable Cause(s) | Recommended Solutions & Explanations |
| Low to No Product Formation | 1. Inactive Reagents: Acetic anhydride can hydrolyze over time if not stored properly. 2. Insufficient Reaction Time or Low Temperature: The reaction may not have reached completion.[1] 3. Poor Quality Starting Material: Impurities in the 4-nitrobenzylamine can interfere with the reaction. | 1. Use freshly opened or distilled acetic anhydride. Store it under anhydrous conditions. 2. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present, consider extending the reaction time or applying gentle heat (e.g., 40-50 °C). 3. Assess the purity of the 4-nitrobenzylamine via melting point or spectroscopic methods. Purify by recrystallization if necessary. |
| Formation of Multiple Products (Observed on TLC) | 1. Diacetylation: The secondary amine product can undergo further acetylation under harsh conditions. 2. Side Reactions of the Nitro Group: The nitro group can be susceptible to reduction or other transformations if incompatible reagents are present. | 1. Use a controlled stoichiometry of acetic anhydride (typically 1.1-1.2 equivalents). Avoid excessive heating and prolonged reaction times. 2. Ensure all reagents and solvents are pure and free from potential reducing agents. |
| Product is Dark/Discolored | 1. Oxidation of Starting Material: 4-nitrobenzylamine can be sensitive to oxidation, leading to colored impurities. 2. Reaction Overheating: Excessive heat can cause decomposition and the formation of colored byproducts. | 1. Use high-purity starting materials. Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) if oxidation is suspected. 2. Maintain careful temperature control throughout the reaction. Perform the addition of acetic anhydride at a controlled rate to manage the exothermic nature of the reaction. |
| Difficulty with Product Precipitation/Crystallization | 1. Inappropriate Solvent for Workup: The product may be too soluble in the workup solvent, leading to losses. 2. "Oiling Out" During Recrystallization: The product separates as an oil instead of crystals, often due to impurities or supersaturation.[1] | 1. The typical workup involves pouring the reaction mixture into ice-water to precipitate the product.[1] Ensure a sufficient volume of ice-water is used. 2. For recrystallization, ethanol or an ethanol-water mixture is often effective.[2] If an oil forms, try adding more of the less-soluble solvent (water), reheating to dissolve, and then cooling slowly. Scratching the inside of the flask can also induce crystallization.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism for the N-acetylation of 4-nitrobenzylamine?
A1: The synthesis of this compound is a classic example of nucleophilic acyl substitution. The nitrogen atom of the primary amine in 4-nitrobenzylamine acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of acetic anhydride. This leads to the formation of a tetrahedral intermediate, which then collapses, eliminating a stable acetate leaving group to form the final amide product.
Q2: How can I effectively monitor the progress of my reaction?
A2: Thin Layer Chromatography (TLC) is the most effective method for monitoring the reaction's progress.[1] By spotting the reaction mixture alongside the starting material (4-nitrobenzylamine) on a TLC plate, you can visually track the consumption of the starting material and the formation of the product. The reaction is considered complete when the spot corresponding to the starting material is no longer visible.
Q3: What is the optimal solvent for this reaction?
A3: Glacial acetic acid is a commonly used solvent for this type of acetylation as it readily dissolves the starting amine and is compatible with the acetic anhydride reagent.[3][4] Other aprotic solvents can also be used, but acetic acid often provides good results.
Q4: My purified product has a low melting point. What does this indicate?
A4: A low or broad melting point range for your this compound is a strong indicator of impurities. The presence of residual starting material, byproducts, or solvent can depress the melting point. Further purification, such as a second recrystallization, is recommended.
Q5: Are there any safety precautions I should be aware of?
A5: Yes. Acetic anhydride is corrosive and a lachrymator, so it should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles. The reaction can be exothermic, so controlled addition of reagents is important.
Experimental Protocols
Optimized Synthesis of this compound
This protocol is designed to maximize yield and purity.
Materials:
-
4-nitrobenzylamine (1.0 eq)
-
Acetic anhydride (1.2 eq)
-
Glacial acetic acid
-
Ice-water
-
Ethanol (for recrystallization)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the 4-nitrobenzylamine in a minimal amount of glacial acetic acid.
-
Addition of Acetylating Agent: While stirring, add the acetic anhydride dropwise to the solution at room temperature. An ice bath can be used to control the initial exotherm.
-
Reaction: Stir the reaction mixture at room temperature.
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a 1:1 ethyl acetate:hexanes mobile phase) until the 4-nitrobenzylamine spot disappears (typically 1-2 hours).
-
Workup: Pour the reaction mixture slowly into a beaker containing a large volume of ice-water with vigorous stirring. The product will precipitate as a solid.
-
Isolation: Collect the crude product by vacuum filtration, washing with cold water to remove any residual acetic acid.
-
Purification: Recrystallize the crude product from ethanol or an ethanol-water mixture to obtain pure this compound.
-
Drying and Characterization: Dry the purified product under vacuum. Characterize the final product by determining its melting point and acquiring spectroscopic data (e.g., ¹H NMR, ¹³C NMR, IR).
Visualizing the Workflow
Caption: A step-by-step workflow for the synthesis of this compound.
Troubleshooting Logic Diagram
When encountering low yield, a systematic approach to troubleshooting is essential. The following diagram illustrates a logical workflow for diagnosing and resolving common issues.
Caption: A logical diagram for diagnosing and addressing low product yield in the synthesis.
Reaction Mechanism Overview
The N-acetylation of 4-nitrobenzylamine with acetic anhydride follows a well-established nucleophilic acyl substitution pathway.
Caption: The reaction mechanism for the synthesis of this compound.
References
-
ChemicalBook: N-(4-AMINO-BENZYL)-ACETAMIDE synthesis. Provides synthesis information for a related compound, which can be informative for general procedures.
-
ResearchGate: Synthesis of N-(4 nitrophenyl) acetamide. Discusses the synthesis of a structurally similar compound, highlighting the electrophilic aromatic substitution mechanism.
-
Journal of Chemical, Biological and Physical Sciences: Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Details the nitration reaction and purification by crystallization for a related acetamide.
-
ResearchGate: Synthesis, Identification and Characterization of N-(4-Aminophenyl) Acetamide Molecule. Describes the reduction of a nitro group to an amine, a reaction relevant to potential side reactions.
-
ResearchGate: Molecular structure of N-(4-nitrophenyl) acetamide Organic compound... Provides information on the synthesis of a related nitro compound.
-
BenchChem: Technical Support Center: Synthesis of N-(2-fluoro-4-nitrophenyl)acetamide. Offers troubleshooting and optimization tips for a similar synthesis.
-
NIH PMC: N-(4-Methoxy-3-nitrophenyl)acetamide. Describes the acetylation of a substituted nitroaniline using acetic anhydride in glacial acetic acid.
-
NIH PMC: N-(4-Hydroxy-2-nitrophenyl)acetamide. Details a similar acetylation reaction and purification by recrystallization.
-
Royal Society of Chemistry: Regioselective nitration of Anilines with Fe(NO3)3·9H2O as Promoter and Nitro Source. Provides general procedures for the preparation of N-phenylacetamides.
-
IUCr: N-(4-Hydroxy-2-nitrophenyl)acetamide. Outlines a detailed synthesis and crystallization procedure for a related compound.
-
SIELC Technologies: Separation of Acetamide, N-(4-nitrophenyl)- on Newcrom R1 HPLC column. Provides information on the analysis of a related compound using HPLC.
-
NIH PMC: N-(4-Methoxy-2-nitrophenyl)acetamide. Offers a protocol for the acetylation of a substituted nitroaniline.
-
BenchChem: Troubleshooting low yield in "N-(2-Methyl-5-nitrophenyl)acetamide" synthesis. A valuable resource for troubleshooting common issues in acetanilide synthesis.
-
Google Patents: Novel method for synthesizing Nintedanib intermediate 2-chloro-N-methyl-N-(4-nitrophenyl) acetamide. Describes purification methods for a related compound.
-
IUCr Journals: data reports N-(4-Methoxy-2-nitrophenyl)acetamide. Provides details on the synthesis and purification of a similar molecule.
-
IUCr Journals: data reports N-(4-Hydroxy-2-nitrophenyl)acetamide. Details experimental procedures for a related synthesis.
-
BenchChem: Technical Support Center: Purification of N-(2-fluoro-4-nitrophenyl)acetamide by Recrystallization. Gives specific advice on recrystallization solvents for a similar compound.
-
Journal of the Chemical Society, Perkin Transactions 1: Substituent effects on the kinetics of reductively-initiated fragmentation of nitrobenzyl carbamates... Discusses the chemistry of nitrobenzyl compounds, which is relevant to understanding potential side reactions.
-
ResearchGate: 2-Chloro-N-(4-nitrophenyl)acetamide. Provides crystallographic data for a related compound.
-
PubChem: Acetamide, N-[4-chloro-2-[2-(2-chloro-4-nitrophenyl)diazenyl]-5-[(2-hydroxypropyl)amino]phenyl]- A database entry for a more complex acetamide, useful for general chemical information.
Sources
Technical Support Center: Minimizing Ortho-Isomer Formation in the Nitration of N-Benzylacetamide
Prepared by the Senior Application Scientist Team
This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of nitroaromatic compounds. Specifically, we address a common challenge in the electrophilic nitration of N-benzylacetamide: controlling regioselectivity to minimize the formation of the ortho-isomer and maximize the yield of the desired para-isomer. This document provides in-depth troubleshooting, mechanistic explanations, and optimized protocols to enhance your experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues you may encounter during the nitration of N-benzylacetamide in a question-and-answer format.
Q1: Why is the para-isomer the expected major product in the nitration of N-benzylacetamide?
A1: The regioselectivity of this reaction is governed by two primary factors: electronic effects and steric hindrance.
-
Electronic Effects: The acetamido group (-NHCOCH₃) on the N-benzylacetamide molecule is an ortho, para-directing group.[1][2] The lone pair of electrons on the nitrogen atom can be delocalized into the benzene ring through resonance. This increases the electron density at the ortho and para positions, making them more susceptible to attack by the electrophile (the nitronium ion, NO₂⁺).[3]
-
Steric Hindrance: The N-benzylacetamide substituent is sterically bulky. This bulkiness physically obstructs the two ortho positions (adjacent to the substituent).[4] Consequently, the incoming nitronium ion has a much clearer path to attack the sterically unhindered para position. While electronic effects activate both ortho and para positions, the significant steric hindrance at the ortho positions makes the para position the overwhelmingly favored site of reaction.[4][5]
Q2: I'm getting a high yield of the ortho-isomer. What are the most likely causes?
A2: Obtaining a higher-than-expected yield of the ortho-isomer is a common issue that typically points to problems with reaction control. The most probable causes are:
-
Elevated Reaction Temperature: This is the most frequent cause. Higher temperatures can provide the nitronium ion with enough kinetic energy to overcome the steric barrier at the ortho position. Nitration reactions are highly exothermic, and poor temperature control can lead to localized "hot spots" in the reaction mixture, favoring ortho-product formation.[6][7]
-
Rapid Addition of Nitrating Agent: Adding the nitrating mixture too quickly can cause a rapid, uncontrolled increase in the local temperature, leading to the same issue described above.[6] A slow, dropwise addition is crucial for maintaining thermal control.
-
Choice of Nitrating Agent: Some nitrating agents, such as acetyl nitrate (formed from nitric acid in acetic anhydride), have been reported to favor ortho-nitration in certain substituted acetanilides.[8] This is believed to occur through a mechanism where the nitrating species coordinates with the carbonyl oxygen of the acetamido group, delivering the nitro group to the nearby ortho position.[8]
Q3: How can I optimize my reaction conditions to maximize the para-isomer yield?
A3: Maximizing para-selectivity requires careful control over the reaction parameters. The key is to favor the thermodynamically more stable product (para) over the kinetically accessible but sterically hindered product (ortho).
-
Maintain Low Temperatures: The most critical parameter is temperature. Running the reaction at a low, stable temperature (typically 0–5 °C) is essential.[7][9] This minimizes the kinetic energy of the reactants, enhancing the selective attack at the sterically favored para position.
-
Controlled Reagent Addition: The nitrating agent (e.g., a mixture of concentrated nitric and sulfuric acids) must be added slowly and dropwise to the substrate solution.[6][10] This prevents dangerous temperature spikes and ensures a steady reaction rate.
-
Efficient Stirring: Vigorous and efficient stirring is necessary to ensure homogenous mixing and prevent the formation of localized hot spots.[6]
Table 1: Influence of Reaction Parameters on Isomer Distribution
| Parameter | Condition | Expected Outcome on Ortho-Isomer Formation | Rationale |
| Temperature | Low (0–5 °C) | Minimized | Favors the thermodynamically stable para-product; insufficient energy to overcome steric hindrance.[7] |
| High (>15 °C) | Increased | Provides sufficient kinetic energy to overcome the steric barrier at the ortho position.[6][11] | |
| Rate of Addition | Slow, Dropwise | Minimized | Maintains better control over the reaction exotherm, preventing temperature spikes.[6] |
| Rapid | Increased | Causes localized overheating, leading to a loss of selectivity. | |
| Nitrating Agent | Mixed Acid (HNO₃/H₂SO₄) | Generally Favors Para | The standard reagent that relies on steric and electronic factors for selectivity. |
| Acetyl Nitrate | Potentially Increased | May favor ortho-nitration via a coordination-delivery mechanism in some substrates.[8] |
Q4: My final product is an inseparable mixture of ortho and para isomers. What purification strategy should I use?
A4: Separating ortho and para isomers can be challenging due to their similar physical properties. However, several techniques can be effective:
-
Fractional Crystallization: This is often the first method to try. The ortho and para isomers may have different solubilities in a given solvent system. By carefully selecting a solvent and controlling the cooling rate, it may be possible to selectively crystallize one isomer, leaving the other in the mother liquor.
-
Column Chromatography: This is a more robust method for separating isomers.[12] Silica gel chromatography using a carefully chosen eluent system (e.g., a mixture of hexane and ethyl acetate with varying polarity) can effectively separate the ortho and para products. The separation can be monitored by Thin Layer Chromatography (TLC) to optimize the solvent system.
Visual Guides: Mechanism & Workflow
To provide a clearer understanding of the process, the following diagrams illustrate the reaction mechanism and a standard experimental workflow.
Reaction Mechanism: Ortho vs. Para Attack
Caption: Mechanism of N-benzylacetamide nitration.
Experimental Workflow for Para-Selective Nitration
Sources
- 1. brainly.com [brainly.com]
- 2. brainly.com [brainly.com]
- 3. echemi.com [echemi.com]
- 4. homework.study.com [homework.study.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Nitration of methyl benzoate | Resource | RSC Education [edu.rsc.org]
- 11. quora.com [quora.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: N-(4-nitrobenzyl)acetamide Recrystallization
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for the recrystallization of N-(4-nitrobenzyl)acetamide. This document provides in-depth troubleshooting advice in a direct question-and-answer format to address common challenges encountered during the purification of this compound. Our guidance is founded on established principles of crystallization and practical, field-proven laboratory techniques.
A Note on Physicochemical Data: Specific, experimentally validated recrystallization solvent systems and the precise melting point for this compound are not extensively documented in readily available literature. The principles and protocols described herein are based on general best practices for recrystallization and data from structurally analogous aromatic nitro amides, such as N-(4-nitrophenyl)acetamide. Researchers should always begin with small-scale solvent screening to determine the optimal conditions for their specific sample.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: How do I select the best solvent for recrystallizing my this compound?
Expert Analysis: The cornerstone of a successful recrystallization is the selection of an appropriate solvent. The ideal solvent should exhibit a steep solubility curve for the target compound, meaning it dissolves the compound sparingly at low temperatures but completely at its boiling point.[1] This differential solubility is critical for maximizing the recovery of pure crystals upon cooling.[2] For polar nitroaromatic compounds, polar solvents are often a good starting point based on the "like dissolves like" principle.[3]
Recommended Protocol: Single-Solvent and Mixed-Solvent Screening
-
Preparation: Place approximately 20-30 mg of your crude this compound into several small test tubes.
-
Single Solvent Test (Room Temp): To each tube, add a potential solvent dropwise (0.5 mL at a time) from the list below. Agitate the tube. If the compound dissolves completely at room temperature, the solvent is unsuitable as a single-solvent system because recovery will be poor.[2]
-
Single Solvent Test (Heating): If the compound is insoluble or sparingly soluble at room temperature, heat the test tube gently in a water or sand bath. Continue adding the solvent in small portions until the solid just dissolves.
-
Cooling & Observation: Allow the saturated, hot solution to cool slowly to room temperature, then place it in an ice bath. An ideal solvent will yield an abundance of crystals.
-
Mixed-Solvent Test: If no single solvent is ideal, a solvent-pair system can be used.[3][4] Dissolve the compound in a minimum amount of a hot "good" solvent (one in which it is highly soluble). Then, add a "poor" hot solvent (one in which it is poorly soluble) dropwise until the solution becomes faintly cloudy (turbid). Add a drop or two of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.[5]
Data Table: Potential Solvents for Screening
| Solvent | Boiling Point (°C) | Rationale & Expected Behavior |
| Ethanol | 78 | A good starting point. N-(4-nitrophenyl)acetamide is soluble in ethanol.[6] Likely to be a "good" solvent. |
| Water | 100 | Structurally similar compounds are sparingly soluble in water.[6] Likely to be a "poor" solvent, making it suitable for an ethanol/water mixed system. |
| Isopropanol | 82 | Similar polarity to ethanol, offers a slightly different solubility profile. |
| Acetone | 56 | A polar aprotic solvent; may be too effective a solvent, but useful in a pair with a non-polar solvent like hexanes. |
| Ethyl Acetate | 77 | A medium-polarity solvent often effective for amides. |
| Toluene | 111 | An aromatic solvent that can be effective for aromatic compounds. |
Visualization: Solvent Selection Workflow
Q2: My compound has formed an oil instead of crystals. What is "oiling out" and how can I fix it?
Expert Analysis: "Oiling out" is a common recrystallization problem where the solute separates from the solution as a liquid rather than a solid crystalline phase.[7] This occurs when the saturated solution is cooled to a temperature that is still above the melting point of the solute.[6] The melting point can be the compound's intrinsic value or one that has been significantly depressed by the presence of impurities.[8] Oiled-out products are typically impure because the oil droplets can dissolve impurities more readily than the solvent itself.[7]
Troubleshooting Protocol for Oiling Out
-
Re-dissolve the Oil: Heat the mixture until the oil completely redissolves into the solution.
-
Add More Solvent: Add a small amount of additional hot solvent (10-20% of the total volume used). This lowers the saturation temperature of the solution, meaning the compound will start to crystallize at a lower temperature, which is hopefully below its melting point.[3][6]
-
Cool Slowly: This is the most critical step. Do not place the flask directly on the bench or in an ice bath. Insulate the flask by placing it on a cork ring or paper towels and cover the top with a watch glass. Allow it to cool to room temperature as slowly as possible. Very slow cooling favors the formation of a stable crystal lattice over liquid-liquid phase separation.[9]
-
Induce Crystallization: Once the solution is at or near room temperature, try scratching the inner surface of the flask with a glass rod to create nucleation sites.[3] Adding a "seed crystal" from a previous successful batch is also highly effective.[9]
-
Consider Solvent Change: If oiling out persists, the boiling point of your solvent may be too high. Consider re-attempting the recrystallization with a different solvent that has a lower boiling point.[9]
Visualization: Oiling Out Troubleshooting Workflow
Q3: No crystals have formed, even after cooling the solution in an ice bath. What should I do?
Expert Analysis: The failure of crystals to form from a cooled solution is typically due to one of two reasons: either too much solvent was used, and the solution is not truly saturated, or the solution is supersaturated, a metastable state where crystallization is kinetically hindered.[9]
Solutions:
-
Induce Crystallization: If the solution is supersaturated, nucleation needs to be initiated.
-
Scratching: Vigorously scratch the inside of the flask at the air-liquid interface with a glass stirring rod. The microscopic scratches on the glass provide a surface for crystals to begin forming.[3]
-
Seed Crystals: Add a tiny crystal of the pure compound (a "seed crystal") to the solution. This provides a perfect template for further crystal growth.[9]
-
-
Reduce Solvent Volume: If induction methods fail, it is highly likely that too much solvent was used.[9]
-
Gently heat the solution to boil off a portion of the solvent (e.g., 20-30% of the volume). Be sure to use a boiling chip or stir bar to ensure smooth boiling.
-
Allow the more concentrated solution to cool slowly again. Crystals should now form.
-
Q4: My final yield is very low. What are the common causes of product loss?
Expert Analysis: A successful recrystallization balances purity with yield. While 100% recovery is impossible as some compound will always remain in the cold solvent (the "mother liquor"), a significantly low yield (e.g., <50%) points to a procedural error.[2]
Common Causes and Preventative Measures:
-
Excessive Solvent Use: This is the most frequent cause of low yield.[2][3]
-
Solution: Use only the minimum amount of hot solvent required to fully dissolve the crude solid. If you suspect you've used too much, concentrate the mother liquor by boiling off some solvent and cool it again to recover a second crop of crystals.[9]
-
-
Premature Crystallization during Hot Filtration: If you performed a hot filtration to remove insoluble impurities, the product can crystallize on the filter paper or in the funnel stem.
-
Solution: Use a stemless funnel and pre-heat the funnel and receiving flask with hot solvent or steam before filtering.[4] Filter the solution as quickly as possible.
-
-
Washing Crystals Improperly: Washing the collected crystals is necessary to remove residual mother liquor, but it can also redissolve the product.
-
Solution: Always wash the crystals on the filter funnel with a minimal amount of ice-cold recrystallization solvent.[3] Never use room temperature or warm solvent for washing.
-
-
Inappropriate Solvent Choice: A solvent that is "too good" will keep a significant amount of your product dissolved even when cold.[2]
-
Solution: Re-evaluate your solvent choice using the screening protocol in Q1. The ideal solvent should show poor solubility at 0 °C.
-
Q5: My recrystallized product is still colored. How can I remove colored impurities?
Expert Analysis: Persistent color in a compound that should be colorless or pale indicates the presence of highly conjugated impurities. These are often strongly adsorbed onto the surface of growing crystals. Activated charcoal (decolorizing carbon) is highly effective at removing these types of impurities due to its high surface area and affinity for large, polarizable molecules.
Protocol for Decolorization:
-
Dissolve the Crude Solid: Dissolve your crude this compound in the minimum amount of hot solvent.
-
Cool Slightly: Remove the flask from the heat source and allow it to cool for a minute. Adding charcoal to a boiling solution can cause it to boil over violently.
-
Add Activated Charcoal: Add a very small amount of activated charcoal (typically 1-2% of the solute's mass; just enough to cover the tip of a spatula).[4] Swirl the flask.
-
Reheat and Digest: Heat the solution back to a gentle boil for a few minutes to ensure the impurities are fully adsorbed by the charcoal.
-
Perform Hot Filtration: You must remove the charcoal from the hot solution. Pre-heat your filtration apparatus (stemless funnel, filter paper, and receiving flask) and perform a gravity filtration as quickly as possible to separate the charcoal.
-
Crystallize: Allow the hot, decolorized filtrate to cool slowly as you would in a normal recrystallization.
References
-
Smajlagić, A., et al. (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Journal of Chemical, Biological and Physical Sciences, 11(1), 43-53. [Link]
-
thetoastyone. (2013). Recrystallization (help meeeeee). Reddit r/chemistry. [Link]
-
PubChem. (n.d.). 4-Nitroacetanilide. National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved January 17, 2026, from [Link]
-
University of California, Los Angeles. (n.d.). Recrystallization. [Link]
-
Mettler Toledo. (n.d.). Oiling Out in Crystallization. Retrieved January 17, 2026, from [Link]
-
ResearchGate. (n.d.). Molecular structure of N-(4-nitrophenyl) acetamide. [Link]
-
University of Colorado Boulder, Department of Chemistry. (n.d.). Recrystallization. [Link]
-
Hines III, J. E., et al. (2022). N-(4-Hydroxy-2-nitrophenyl)acetamide. IUCrData, 7(3). [Link]
-
Jasperse, J. (n.d.). Recrystallization I. North Dakota State University. [Link]
-
Deere, C. J., et al. (2023). N-(4-Methoxy-3-nitrophenyl)acetamide. Acta Crystallographica Section E, 79(Pt 6), 566-569. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. [Link]
-
Wikipedia. (2023). 4-Nitroacetanilide. [Link]
-
University of York, Department of Chemistry. (n.d.). Problems with Recrystallisations. [Link]
-
NIST. (n.d.). Acetamide, N-(4-nitrophenyl)-. NIST Chemistry WebBook. Retrieved January 17, 2026, from [Link]
-
NIST. (n.d.). Condensed phase thermochemistry data for Acetamide, N-(4-nitrophenyl)-. NIST Chemistry WebBook. Retrieved January 17, 2026, from [Link]
-
Olympia College. (n.d.). Recrystallization. [Link]
Sources
- 1. Acetamide, N-(4-nitrophenyl)- [webbook.nist.gov]
- 2. N-(4-Bromo-2-nitrophenyl)acetamide | CAS#:881-50-5 | Chemsrc [chemsrc.com]
- 3. Acetamide, N-(4-nitrophenyl)- [webbook.nist.gov]
- 4. Nitroacetanilide - Wikipedia [en.wikipedia.org]
- 5. Tips & Tricks [chem.rochester.edu]
- 6. jcbsc.org [jcbsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. CN111004141A - Novel method for synthesizing Nintedanib intermediate 2-chloro-N-methyl-N- (4-nitrophenyl) acetamide - Google Patents [patents.google.com]
selecting a suitable solvent for N-(4-nitrobenzyl)acetamide recrystallization
Technical Support Center: Recrystallization of N-(4-nitrobenzyl)acetamide
A Guide for Researchers, Scientists, and Drug Development Professionals
This technical support guide provides in-depth information and troubleshooting advice for the selection of a suitable solvent for the recrystallization of this compound. As a Senior Application Scientist, this guide is structured to provide not just procedural steps, but also the scientific reasoning behind them, ensuring a robust and reproducible purification process.
Frequently Asked Questions (FAQs)
Q1: What are the most important criteria for selecting a recrystallization solvent for this compound?
A1: The ideal solvent for recrystallizing this compound, or any compound, should meet several key criteria. The primary principle is that the compound should be highly soluble in the solvent at elevated temperatures and poorly soluble at lower temperatures. This differential solubility is the driving force for crystallization upon cooling.
For this compound, a polar molecule, the principle of "like dissolves like" suggests that polar solvents are a good starting point. Key criteria include:
-
Solubility Gradient: High solubility at the solvent's boiling point and low solubility at room temperature or below.
-
Inertness: The solvent must not react with this compound.
-
Impurity Solubility: Impurities should either be completely soluble at all temperatures (remaining in the mother liquor) or insoluble even at high temperatures (allowing for removal by hot filtration).
-
Boiling Point: A moderately low boiling point (generally < 100-120 °C) is preferable for easy removal from the purified crystals.
-
Safety: The solvent should have low toxicity and flammability.
Q2: Which single solvents are good candidates for the recrystallization of this compound?
A2: Based on the polarity of this compound, which contains a polar nitro group and an amide linkage, polar solvents are the most promising candidates. A study on the closely related compound, N-(4-nitrophenyl)acetamide, indicates its solubility in ethanol and partial solubility in water and chloroform[1]. This provides a strong indication for suitable solvents for this compound.
Here is a summary of potential single solvents:
| Solvent | Boiling Point (°C) | Polarity (Dielectric Constant) | Expected Solubility of this compound | Safety Considerations |
| Ethanol | 78 | 24.5 | Good: High solubility when hot, lower when cold. | Flammable. |
| Methanol | 65 | 32.7 | Good: Similar to ethanol, but lower boiling point. | Flammable, toxic. |
| Isopropanol | 82 | 19.9 | Moderate: May require larger volumes. | Flammable. |
| Ethyl Acetate | 77 | 6.0 | Moderate: Lower polarity may be less effective. | Flammable, irritant. |
| Water | 100 | 80.1 | Poor: Likely insoluble even when hot. | Non-toxic, non-flammable. |
| Toluene | 111 | 2.4 | Poor: Non-polar, unlikely to be a good solvent. | Flammable, toxic. |
Ethanol and methanol are excellent starting points for screening. However, you may find that this compound is too soluble in these alcohols even at room temperature, leading to poor recovery. This is a common issue that can be addressed with a mixed solvent system.
Q3: When and why should I use a mixed solvent system for recrystallization?
A3: A mixed solvent system, or solvent-pair, is employed when no single solvent provides the ideal solubility gradient. This is often the case when a compound is highly soluble in one solvent and poorly soluble in another. For this compound, it is highly soluble in ethanol but has low solubility in water. This makes an ethanol-water mixture an excellent candidate for a mixed solvent system.
The strategy is to dissolve the compound in a minimum amount of the "good" solvent (ethanol) at an elevated temperature. Then, the "bad" solvent (water) is added dropwise until the solution becomes turbid (cloudy), indicating the point of saturation. A small amount of the "good" solvent is then added to redissolve the precipitate, and the solution is allowed to cool slowly. This technique allows for fine-tuning of the solubility to maximize crystal yield and purity.
Q4: My this compound is forming an oil instead of crystals. What should I do?
A4: "Oiling out" occurs when the compound comes out of solution at a temperature above its melting point, forming a liquid instead of solid crystals. This is a common problem with nitroaromatic compounds. To troubleshoot this:
-
Reheat and Add More Solvent: Reheat the solution until the oil redissolves completely. Add a small amount of the "good" solvent (e.g., ethanol) to decrease the saturation point.
-
Slow Cooling: Allow the solution to cool more slowly. You can insulate the flask to encourage gradual cooling, which favors crystal formation over oiling.
-
Solvent System Modification: If oiling persists, consider using a solvent with a lower boiling point or adjusting the ratio of your mixed solvent system.
Q5: No crystals are forming upon cooling. What are the next steps?
A5: If no crystals form after the solution has cooled to room temperature and been placed in an ice bath, the solution is likely not saturated. Here are some techniques to induce crystallization:
-
Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a small crystal of pure this compound, add it to the solution. This "seed crystal" will act as a template for other crystals to grow upon.
-
Reduce Solvent Volume: If the solution is too dilute, gently heat it to boil off some of the solvent to increase the concentration of the solute. Then, allow it to cool again.
Solvent Selection Workflow
The following diagram illustrates the decision-making process for selecting a suitable solvent system for the recrystallization of this compound.
Sources
Technical Support Center: Purification of Crude N-(4-nitrobenzyl)acetamide
Welcome to the Technical Support Center for the purification of crude N-(4-nitrobenzyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining high-purity this compound. We will explore the causality behind experimental choices and provide self-validating protocols to ensure the integrity of your results.
Introduction to Purification Challenges
The synthesis of this compound, typically achieved through the acetylation of 4-nitrobenzylamine, can result in a crude product containing various impurities. The nature and quantity of these impurities depend on the specific reaction conditions. Common contaminants may include unreacted starting materials (4-nitrobenzylamine and the acetylating agent), side-products such as the ortho-isomer (N-(2-nitrobenzyl)acetamide), and degradation products.[1][2][3] The presence of a nitro group can also lead to colored impurities due to side reactions.[4] Effective purification is therefore critical to ensure the desired product quality for downstream applications.
This guide will focus on the most common and effective purification techniques: recrystallization, acid-base extraction, and column chromatography.
Frequently Asked Questions (FAQs)
Q1: My crude this compound has a strong yellow or brownish color. What is the likely cause and how can I remove it?
A1: The coloration is often due to the presence of nitrated impurities or oxidation byproducts.[4] The starting material, 4-nitrobenzylamine, can also contribute to color if it has degraded. While minor color can sometimes be removed by a single recrystallization with activated carbon, persistent color may require a more rigorous purification strategy like column chromatography.
Q2: What is the best solvent for recrystallizing this compound?
A2: An ideal recrystallization solvent is one in which the compound is highly soluble at elevated temperatures and poorly soluble at lower temperatures. For this compound, ethanol or a binary mixture of ethanol and water is often effective.[1][5] The compound is soluble in hot ethanol and its solubility decreases significantly upon cooling, allowing for good crystal recovery.[1]
Q3: How can I remove unreacted 4-nitrobenzylamine from my crude product?
A3: Unreacted 4-nitrobenzylamine is a basic impurity and can be effectively removed using an acid-base extraction.[6][7][8] By dissolving the crude product in an organic solvent and washing with an acidic aqueous solution (e.g., dilute HCl), the basic amine will be protonated to form a water-soluble salt, which will partition into the aqueous layer.[7][8][9]
Q4: I suspect my product is contaminated with the ortho-isomer, N-(2-nitrobenzyl)acetamide. How can I separate them?
A4: Isomers with different polarities, such as ortho- and para-nitro compounds, are often separable by column chromatography.[10][11][12] The para-isomer is generally less polar than the ortho-isomer due to intramolecular hydrogen bonding in the ortho-isomer, leading to different retention times on a silica gel column.[11] Thin-layer chromatography (TLC) can be used to determine the optimal solvent system for separation before running the column.[10]
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of this compound.
| Problem | Potential Cause(s) | Troubleshooting Steps & Explanations |
| Low recovery after recrystallization. | The chosen solvent is too good at room temperature, or too much solvent was used. The product may be precipitating too quickly, trapping impurities. | 1. Solvent Selection: Ensure you are using an appropriate solvent. Test solubility in small-scale trials first. 2. Minimize Solvent: Use the minimum amount of hot solvent required to fully dissolve the crude product. 3. Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. This promotes the formation of purer, larger crystals. |
| Product oils out during recrystallization. | The melting point of the solute is lower than the boiling point of the solvent. The presence of impurities can also lower the melting point of the mixture. | 1. Lower Boiling Point Solvent: Choose a solvent or solvent mixture with a lower boiling point. 2. Induce Crystallization: Try scratching the inside of the flask with a glass rod at the air-solvent interface to provide a surface for crystal nucleation. Adding a seed crystal of pure product can also be effective. |
| Incomplete separation of spots on TLC after column chromatography. | The eluent (solvent system) is either too polar or not polar enough. The column may have been packed improperly. | 1. Optimize Eluent: Systematically vary the polarity of your eluent. A common starting point for nitro compounds is a mixture of hexanes and ethyl acetate.[12] Run TLC plates with different solvent ratios to find the best separation. 2. Proper Column Packing: Ensure the silica gel is packed uniformly without any air bubbles or channels to prevent poor separation. |
| Product remains colored after a single recrystallization. | Highly colored impurities are present that are not effectively removed by one crystallization step. | 1. Activated Carbon: Add a small amount of activated carbon to the hot solution before filtering. The carbon will adsorb colored impurities. Use sparingly as it can also adsorb the desired product. 2. Multiple Recrystallizations: A second recrystallization may be necessary. 3. Column Chromatography: For persistent color, column chromatography is a more powerful purification technique.[11] |
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol outlines the steps for purifying crude this compound using a single-solvent recrystallization.
-
Solvent Selection: In a test tube, add a small amount of crude product and a few drops of the chosen solvent (e.g., ethanol). Heat the mixture. A good solvent will dissolve the compound when hot but show low solubility when cold.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of hot recrystallization solvent to completely dissolve the solid.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and boil for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (and activated carbon if used).
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven.
Protocol 2: Purification by Acid-Base Extraction
This protocol is designed to remove basic impurities like unreacted 4-nitrobenzylamine.
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) in a separatory funnel.
-
Acidic Wash: Add an equal volume of a dilute aqueous acid solution (e.g., 1 M HCl) to the separatory funnel. Stopper the funnel and shake vigorously, venting frequently to release any pressure.
-
Separation: Allow the layers to separate. The top layer will be the organic layer (if the solvent is less dense than water) and the bottom will be the aqueous layer. Drain the aqueous layer.
-
Neutralizing Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.
-
Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to remove the bulk of the dissolved water.
-
Drying: Drain the organic layer into a clean, dry Erlenmeyer flask and add a drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).
-
Isolation: Decant or filter the dried organic solution and evaporate the solvent under reduced pressure to obtain the purified product.
Visualization of Purification Workflow
The following diagram illustrates a typical workflow for the purification of crude this compound.
Caption: Purification workflow for this compound.
Logical Troubleshooting Flowchart
This flowchart provides a step-by-step guide for troubleshooting common purification issues.
Caption: Troubleshooting logic for purification.
References
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Wikipedia. (n.d.). Acid–base extraction. Retrieved January 17, 2026, from [Link]
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Studylib. (n.d.). Column Chromatography of Nitroanilines Lab Experiment. Retrieved January 17, 2026, from [Link]
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ACS Publications. (n.d.). Capillary column gas chromatographic determination of nitro polycyclic aromatic compounds in particulate extracts. Analytical Chemistry. Retrieved January 17, 2026, from [Link]
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CDN. (n.d.). Nitration of Phenol and Purification by Column Chromatography Purpose. Retrieved January 17, 2026, from [Link]
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Lee, S. L. (2007). The Chromatography of Nitro compounds. Nature and Science, 5(1). Retrieved from [Link]
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ResearchGate. (n.d.). The separation of 2-nitrophenol, 4-nitrophenol and phenol. Retrieved January 17, 2026, from [Link]
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Organic Syntheses. (n.d.). Acetamide. Retrieved January 17, 2026, from [Link]
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Journal of Chemical, Biological and Physical Sciences. (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. JCBPS. Retrieved January 17, 2026, from [Link]
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Sciencemadness Discussion Board. (2010). Acetamide synthesis. Retrieved January 17, 2026, from [Link]
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Confluence. (n.d.). What is an Acid and Base Extraction? Engineering Ideas Clinic. Retrieved January 17, 2026, from [Link]
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Chemistry Stack Exchange. (2021). Method to remove impurities from acetaminophen synthesis experiment. Retrieved January 17, 2026, from [Link]
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Quora. (2022). How to make acetamide in a school lab. Retrieved January 17, 2026, from [Link]
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Scribd. (n.d.). Acid-Base Extraction and Purification. Retrieved January 17, 2026, from [Link]
-
NIH. (n.d.). N-(4-Methoxy-3-nitrophenyl)acetamide. PMC. Retrieved January 17, 2026, from [Link]
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Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. Retrieved January 17, 2026, from [Link]
-
NIH. (n.d.). N-(4-Hydroxy-2-nitrophenyl)acetamide. PMC. Retrieved January 17, 2026, from [Link]
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University of California, Irvine. (n.d.). Liquid/liquid Extraction. Retrieved January 17, 2026, from [Link]
-
Waters Corporation. (n.d.). Improving Organic Synthesis Reaction Monitoring with Rapid Ambient Sampling Mass Spectrometry. Retrieved January 17, 2026, from [Link]
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SIELC Technologies. (n.d.). Separation of Acetamide, N-(4-nitrophenyl)- on Newcrom R1 HPLC column. Retrieved January 17, 2026, from [Link]
-
NIH. (n.d.). N-(4-Methoxy-2-nitrophenyl)acetamide. PMC. Retrieved January 17, 2026, from [Link]
- Google Patents. (n.d.). CN111004141A - Novel method for synthesizing Nintedanib intermediate 2-chloro-N-methyl-N- (4-nitrophenyl) acetamide.
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ResearchGate. (n.d.). Synthesis of N-(4 nitrophenyl) acetamide. Retrieved January 17, 2026, from [Link]
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ResearchGate. (n.d.). Molecular structure of N-(4-nitrophenyl) acetamide Organic compound.... Retrieved January 17, 2026, from [Link]
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IUCr Journals. (2022). data reports N-(4-Methoxy-2-nitrophenyl)acetamide. Retrieved January 17, 2026, from [Link]
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IUCr Journals. (2022). data reports N-(4-Hydroxy-2-nitrophenyl)acetamide. Retrieved January 17, 2026, from [Link]
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NIST. (n.d.). Acetamide, N-(4-nitrophenyl)-. NIST WebBook. Retrieved January 17, 2026, from [Link]
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NIH. (n.d.). CID 139045517 | C16H16N4O6. PubChem. Retrieved January 17, 2026, from [Link]
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NIH. (n.d.). Acetamide, N-ethyl-N-(4-nitrophenyl)-. PubChem. Retrieved January 17, 2026, from [Link]
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NIH. (n.d.). Acetamide, N-[4-chloro-2-[2-(2-chloro-4-nitrophenyl)diazenyl]-5-[(2-hydroxypropyl)amino]phenyl]-. PubChem. Retrieved January 17, 2026, from [Link]
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Technical Support Center: Troubleshooting Side Reactions in the Synthesis of N-(4-nitrobenzyl)acetamide
Welcome to the technical support center for the synthesis of N-(4-nitrobenzyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common side reactions encountered during this synthetic procedure. Our goal is to provide you with the expertise and practical insights needed to optimize your reaction, improve yield, and ensure the purity of your final product.
Overview of the Synthesis
The synthesis of this compound is a fundamental N-acetylation reaction. It typically involves the reaction of 4-nitrobenzylamine with an acetylating agent, most commonly acetic anhydride. While seemingly straightforward, this reaction is prone to several side reactions that can complicate the process and reduce the desired product's yield and purity.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address specific issues that you may encounter during the synthesis of this compound.
Q1: My reaction yield is significantly lower than expected. What are the potential causes?
A1: Low yields can often be attributed to competing side reactions that consume the starting materials or the product. The most common culprits are the hydrolysis of the acetylating agent and the formation of diacetylated byproducts.
-
Hydrolysis of Acetic Anhydride: Acetic anhydride readily reacts with water to form acetic acid.[1][2] This reaction is exothermic and can occur rapidly, especially if there is moisture in your starting materials or solvent.[3][4] This hydrolysis consumes the acetic anhydride, making it unavailable for the desired acetylation of 4-nitrobenzylamine.
-
Diacetylation of the Amine: Primary amines, like 4-nitrobenzylamine, have two reactive N-H bonds. Under certain conditions, a second acetylation can occur, leading to the formation of N,N-diacetyl-(4-nitrobenzyl)amine.[5][6]
Q2: I've observed an unexpected byproduct in my TLC/HPLC analysis. How can I identify and prevent it?
A2: The most likely byproduct is the diacetylated compound, N,N-diacetyl-(4-nitrobenzyl)amine. This occurs when the initially formed this compound undergoes a second acetylation.
Mechanism of Diacetylation: The lone pair of electrons on the nitrogen of the primary amine attacks one of the carbonyl carbons of acetic anhydride. This is followed by the elimination of an acetate ion to form the monoacetylated product. However, the resulting amide can be further acetylated, especially under forcing conditions (e.g., high temperature, excess acetic anhydride), to yield the diacetylated product.[6]
Prevention and Mitigation:
-
Control Stoichiometry: Use a carefully controlled molar ratio of acetic anhydride to 4-nitrobenzylamine. A slight excess of the amine can help to minimize diacetylation.
-
Temperature Management: The acetylation reaction is exothermic.[7] Running the reaction at a lower temperature (e.g., 0-25°C) can help to control the reaction rate and reduce the likelihood of over-acetylation.
-
Reaction Time: Monitor the reaction progress closely using techniques like TLC or HPLC. Stopping the reaction once the starting amine is consumed can prevent the formation of the diacetylated byproduct.
Q3: My crude product is difficult to purify. What are the best practices for purification?
A3: Effective purification is crucial for obtaining high-purity this compound. The choice of purification method will depend on the nature of the impurities.
-
Recrystallization: This is a common and effective method for purifying solid organic compounds.[8] A suitable solvent system, such as a binary mixture of ethanol and water, can be used to selectively crystallize the desired product, leaving impurities in the mother liquor.[9]
-
Column Chromatography: For more challenging separations, especially when dealing with byproducts with similar polarities, column chromatography is the method of choice. A silica gel column with an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) can effectively separate the desired product from side products.[10]
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is designed to minimize side reactions and maximize the yield of the desired product.
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-nitrobenzylamine (1.0 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane, ethyl acetate).
-
Reaction: Cool the solution to 0°C in an ice bath. Slowly add acetic anhydride (1.1 equivalents) dropwise to the stirred solution.
-
Monitoring: Monitor the reaction progress by TLC until the starting amine is no longer visible.
-
Workup: Upon completion, quench the reaction by adding cold water. Separate the organic layer, wash it with a saturated sodium bicarbonate solution, and then with brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by recrystallization from an ethanol/water mixture or by column chromatography on silica gel.
Table 1: Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low Yield | Hydrolysis of acetic anhydride | Ensure all glassware, solvents, and reagents are anhydrous. |
| Diacetylation | Control stoichiometry, temperature, and reaction time. | |
| Presence of Byproduct | Over-acetylation | Use a slight excess of the amine and maintain a low reaction temperature. |
| Difficult Purification | Similar polarity of product and byproduct | Employ column chromatography for separation.[10] |
Visualizing Reaction Pathways
To better understand the chemical transformations occurring during the synthesis, the following diagrams illustrate the main reaction and potential side reactions.
Caption: Main and side reaction pathways.
References
-
Industrial & Engineering Chemistry. Hydrolysis of Acetic Anhydride in Concentrated Acetic Acid without Catalysis. Available from: [Link]
-
ResearchGate. Acetic Anhydride Hydrolysis at High Acetic Anhydride to Water Ratios | Request PDF. Available from: [Link]
-
Filo. a) Acetylation of primary amines :- Primary amine contain two replaceable... Available from: [Link]
-
Chemistry Stack Exchange. Synthesizing Acetamide from vinegar & ammonium solution. Available from: [Link]
-
Canadian Science Publishing. PRESSURE EFFECT AND MECHANISM IN ACID CATALYSIS: V. THE HYDROLYSIS OF ACETIC ANHYDRIDE. Available from: [Link]
-
Canadian Science Publishing. N,N-DIACETYLAMINES AS BY-PRODUCTS FROM THE ACETYLATION OF AMINES. Available from: [Link]
-
Pearson. Propose a mechanism for the reaction of acetic anhydride with water. Available from: [Link]
-
Journal of Chemical, Biological and Physical Sciences. Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Available from: [Link]
-
ResearchGate. Synthesis of N-(4 nitrophenyl) acetamide. | Download Scientific Diagram. Available from: [Link]
-
Sciencemadness Discussion Board. Acetamide Synthesis. Available from: [Link]
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Sciencemadness Discussion Board. Acetamide synthesis. Available from: [Link]
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ResearchGate. Molecular structure of N-(4-nitrophenyl) acetamide Organic compound.... Available from: [Link]
-
Quora. How to make acetamide in a school lab. Available from: [Link]
-
IJCRT.org. Acetylation Of Aromatic Amines: Use Of Acidic Catalyst For Efficient Reactions. Available from: [Link]
-
The Royal Society of Chemistry. Regioselective nitration of Anilines with Fe(NO3)3·9H2O as Promoter and Nitro Source. Available from: [Link]
-
ResearchGate. Acetylation of amines with acetic anhydride. | Download Table. Available from: [Link]
- Google Patents. US4537991A - Process for the direct acetylation of aromatic amines.
-
MDPI. Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions. Available from: [Link]
-
LibreTexts Chemistry. 21.7: Chemistry of Amides. Available from: [Link]
-
Master Organic Chemistry. The Amide Functional Group: Properties, Synthesis, and Nomenclature. Available from: [Link]
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SIELC Technologies. Separation of Acetamide, N-(4-nitrophenyl)- on Newcrom R1 HPLC column. Available from: [Link]
-
NCERT. lech204.pdf. Available from: [Link]
-
PubMed Central. N-(4-Hydroxy-2-nitrophenyl)acetamide. Available from: [Link]
-
ACS Publications. Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Available from: [Link]
-
PubMed Central. N-(4-Methoxy-3-nitrophenyl)acetamide. Available from: [Link]
-
EMU Physics Department. Purification of Organic Compounds: from Crude Product to Purity. Available from: [Link]
-
ResearchGate. Acetylation of amines with acetic anhydride. | Download Scientific Diagram. Available from: [Link]
-
YouTube. Acylation of an amine using acetic anhydride. Available from: [Link]
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YouTube. Acylation using an anhydride. Available from: [Link]
-
PubMed Central. N-(4-Methoxy-2-nitrophenyl)acetamide. Available from: [Link]
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Technical Support Center: Optimizing Temperature Control for N-benzylacetamide Nitration
Introduction
Welcome to the Technical Support Center for optimizing the nitration of N-benzylacetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for critical temperature control during this exothermic reaction. Maintaining precise temperature is paramount to ensure high yield, selectivity, and, most importantly, safety. This resource, presented in a question-and-answer format, addresses specific issues you may encounter during your experiments, grounded in established scientific principles.
Troubleshooting Guide
This section addresses common problems encountered during the nitration of N-benzylacetamide, with a focus on temperature-related causes and solutions.
Issue 1: Runaway Reaction - Rapid, Uncontrolled Temperature Increase
Question: My reaction temperature is increasing uncontrollably, even with a cooling bath. What should I do, and what caused this?
Immediate Action:
-
Stop the addition of the nitrating agent immediately.
-
If the temperature continues to rise dramatically, and your laboratory has an established emergency procedure, prepare to quench the reaction by cautiously adding the reaction mixture to a large volume of cold water or ice.[1] Caution: Quenching a nitration reaction with water can be hazardous as the dilution of sulfuric acid is highly exothermic. This should only be done as a last resort and with appropriate safety measures in place.[1]
-
Alert your supervisor and adhere to all established laboratory emergency protocols.
Potential Causes and Preventative Measures:
-
Inadequate Cooling: The cooling bath may not be cold enough or have sufficient capacity to dissipate the heat generated by the reaction.[1]
-
Solution: Ensure the use of an appropriate cooling medium, such as an ice-salt bath, to achieve and maintain temperatures below 0°C.[2] For larger-scale reactions, consider a cryostat or a more robust cooling system.
-
-
Rapid Addition of Nitrating Agent: Adding the nitrating agent too quickly can generate heat faster than the cooling system can remove it, leading to a thermal runaway.[1][3]
-
Poor Agitation: Inefficient stirring can create localized "hot spots" where the concentration of reactants is high, causing a localized runaway that can propagate through the mixture.[1]
-
Solution: Ensure vigorous and consistent agitation throughout the reaction to promote even heat dissipation.[2]
-
-
Incorrect Reagent Concentration or Ratio: Using overly concentrated acids or an incorrect ratio of nitric acid to sulfuric acid can increase the reaction's exothermicity.[1]
-
Solution: Carefully prepare and verify the concentrations and ratios of your reagents before starting the reaction.
-
Issue 2: Low Yield of the Desired Nitrated Product
Question: My reaction resulted in a very low yield of N-benzylacetamide. How is this related to temperature?
Answer: Low yields in nitration reactions can often be attributed to improper temperature control.
Potential Causes and Solutions:
-
Incomplete Reaction: The reaction temperature may have been too low, significantly slowing down the reaction rate and preventing it from reaching completion within the allotted time.[2][5]
-
Solution: While maintaining a low temperature is crucial for safety and selectivity, ensure it is within the optimal range for the reaction to proceed. Monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[2] A slight, controlled increase in temperature might be necessary, but this should be done cautiously.
-
-
Side Reactions: If the temperature is too high, it can promote the formation of undesired byproducts, including oxidized species and polynitrated compounds, which consumes your starting material and reduces the yield of the desired product.[2][6][7]
-
Product Loss During Workup: While not a direct result of reaction temperature, improper quenching can lead to product loss.
-
Solution: During workup, ensure the product fully precipitates by pouring the reaction mixture over a sufficient amount of crushed ice. Washing the precipitate with cold water can minimize solubility losses.[2]
-
Issue 3: Formation of Multiple Isomers and Byproducts
Question: I'm observing the formation of significant amounts of dinitro- or other side products in my reaction. How can I improve the selectivity?
Answer: The formation of byproducts is a common challenge in nitration and is often influenced by reaction temperature.
Potential Causes and Solutions:
-
High Reaction Temperature: Elevated temperatures provide the activation energy for further nitration, leading to dinitrated products. It can also lead to oxidation of the starting material or product, resulting in the formation of dark, tar-like substances.[5][9]
-
Solution: Maintain a consistently low reaction temperature, ideally between 0-5°C, to enhance selectivity towards the desired mono-nitro product.[8]
-
-
Excess Nitrating Agent: Using a large excess of the nitrating agent can drive the reaction towards polynitration.[10]
-
Solution: Use a controlled molar excess of the nitrating agent.[5]
-
-
Prolonged Reaction Time at Elevated Temperatures: Leaving the reaction to stir for too long after the initial exotherm, especially if the temperature has risen, can lead to the formation of byproducts.[5]
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature range for the nitration of N-benzylacetamide?
A1: The optimal temperature range for the nitration of N-benzylacetamide is typically between 0°C and 10°C .[4][8] This low temperature is crucial to control the exothermic nature of the reaction, minimize the formation of byproducts such as dinitrated compounds, and prevent runaway reactions.[2][9]
Q2: Why is the nitration of aromatic compounds so sensitive to temperature?
A2: The nitration of aromatic compounds is a highly exothermic reaction, meaning it releases a significant amount of heat.[11][12] The reaction rate is also highly dependent on temperature, following the Arrhenius equation.[13][14] If the heat generated is not effectively removed, the reaction temperature will increase, leading to a faster reaction rate and even more heat generation. This positive feedback loop can result in a dangerous runaway reaction.[3][15]
Q3: What are the consequences of letting the temperature rise too high?
A3: Exceeding the optimal temperature range can have several negative consequences:
-
Reduced Selectivity: Higher temperatures can lead to the formation of multiple isomers and polynitrated byproducts, making purification difficult and reducing the yield of the desired product.[7][9]
-
Oxidation: Nitric acid is a strong oxidizing agent, and at elevated temperatures, it can oxidize the starting material or the product, leading to the formation of tarry impurities and a lower yield.[4]
-
Safety Hazards: The most significant risk is a runaway reaction, which can lead to a rapid increase in pressure and temperature, potentially causing an explosion.[15][16]
Q4: How can I effectively monitor the internal temperature of my reaction?
A4: Continuous and accurate monitoring of the internal reaction temperature is critical.
-
Thermometer Placement: Use a low-temperature thermometer or a thermocouple probe placed directly in the reaction mixture, ensuring it does not touch the sides of the flask.
-
Calibration: Ensure your temperature monitoring device is properly calibrated.
-
Constant Observation: Do not leave the reaction unattended, especially during the addition of the nitrating agent.[1]
Q5: What is the purpose of the acetamido group in N-benzylacetamide during nitration?
A5: The acetamido group (-NHCOCH₃) plays a crucial role in directing the nitration and protecting the amino group. It is an ortho-, para-directing group, meaning it directs the incoming nitro group to the positions ortho and para to it on the benzene ring.[4][8] More importantly, it protects the amino group from oxidation by the strong nitric and sulfuric acids and reduces its activating strength, which helps to prevent multiple nitrations.[4][8]
Experimental Protocol: Nitration of N-benzylacetamide
This protocol outlines a standard procedure for the nitration of N-benzylacetamide with a strong emphasis on temperature control.
Materials:
-
N-benzylacetamide
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Crushed Ice
-
Deionized Water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Thermometer or thermocouple
-
Ice-salt bath
-
Büchner funnel and filter flask
Procedure:
-
Preparation of N-benzylacetamide Solution:
-
In a clean, dry round-bottom flask, suspend the N-benzylacetamide in concentrated sulfuric acid.
-
Cool the mixture in an ice-salt bath to 0-5°C with continuous stirring.[8]
-
-
Preparation of the Nitrating Mixture (Mixed Acid):
-
In a separate flask, slowly add concentrated nitric acid to concentrated sulfuric acid while keeping the mixture cool in an ice bath.[4]
-
-
Nitration Reaction:
-
Slowly add the cold nitrating mixture dropwise to the suspension of N-benzylacetamide over a period of 30-45 minutes.[4]
-
Crucially, ensure the internal temperature does not exceed 10°C throughout the addition. [4]
-
After the addition is complete, continue to stir the reaction mixture in the ice bath for an additional 1-2 hours.[4]
-
-
Work-up and Isolation:
-
Carefully pour the reaction mixture onto a large amount of crushed ice with vigorous stirring to precipitate the crude nitrated product.[4][8]
-
Collect the precipitate by vacuum filtration and wash it thoroughly with cold water until the washings are neutral to litmus paper.[4][8]
-
The crude product can then be purified by recrystallization.
-
Visualizations
Experimental Workflow for N-benzylacetamide Nitration
Caption: A general experimental workflow for the nitration of N-benzylacetamide.
Relationship Between Temperature, Reaction Rate, and Byproduct Formation
Caption: The impact of temperature on the outcomes of N-benzylacetamide nitration.
References
- Vertex AI Search. (n.d.). Exothermic, Endothermic, & Chemical Change | Energy Foundations for High School Chemistry.
- YouTube. (2024, June 6). Nitration reaction safety.
- ACS Publications. (n.d.). Runaway Reaction Hazards in Processing Organic Nitro Compounds.
- Wikipedia. (n.d.). Exothermic reaction.
- IChemE. (n.d.). Runaway reaction hazards in processing organic nitrocompounds.
- UW Environmental Health & Safety. (n.d.). NITRIC ACID SAFETY.
- BenchChem. (n.d.). Effect of temperature on N-Benzylacetoacetamide synthesis yield.
- ACS Publications. (n.d.). Runaway Reaction Hazards in Processing Organic Nitro Compounds.
- VelocityEHS. (2015, April 27). Nitric Acid Safety Tips & Health Hazards.
- UW Environmental Health & Safety. (2024, June 24). Reduce your risk of a nitric acid incident.
- BenchChem. (n.d.). Technical Support Center: Managing Exothermic Reactions During Nitration.
- BenchChem. (n.d.). Managing temperature control in 2-Amino-5-nitrobenzoic acid nitration.
- Study.com. (n.d.). In the nitration of an aromatic compound, why is it important to keep the reaction temperature low?.
- BenchChem. (n.d.). Technical Support Center: Work-up Procedures for Aromatic Nitration Reactions.
- Wikipedia. (n.d.). Nitroglycerin.
- Quora. (2024, November 11). Why is mononitration of phenol carried out at low temperatures?.
- BenchChem. (n.d.). Technical Support Center: Nitration of N-(o-tolyl)acetamide.
- BenchChem. (n.d.). Troubleshooting guide for the nitration of fluorinated benzoic acids.
- BenchChem. (n.d.). Improving the regioselectivity of nitration for N-(o-tolyl)acetamide.
- Vallance, C. (n.d.). Reaction Kinetics.
- Beilstein Journals. (2025, August 26). Continuous-flow-enabled intensification in nitration processes: a review of technological developments and practical application.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Nitroglycerin - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. homework.study.com [homework.study.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. highschoolenergy.acs.org [highschoolenergy.acs.org]
- 12. Exothermic reaction - Wikipedia [en.wikipedia.org]
- 13. vallance.chem.ox.ac.uk [vallance.chem.ox.ac.uk]
- 14. beilstein-journals.org [beilstein-journals.org]
- 15. datapdf.com [datapdf.com]
- 16. youtube.com [youtube.com]
Technical Support Center: Selective Synthesis of N-(4-nitrobenzyl)acetamide
A Guide for Researchers on Preventing Dinitration
Welcome to the technical support center for the synthesis of N-(4-nitrobenzyl)acetamide. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with selectivity, particularly the prevention of dinitration byproducts, during this synthesis. The following sections provide in-depth answers to common questions, troubleshooting strategies, and a validated protocol to help you achieve a high yield of the desired mononitrated product.
Section 1: Frequently Asked Questions (FAQs)
Q1: Why is dinitration a common side reaction when synthesizing this compound?
Answer: The synthesis of this compound typically involves the electrophilic aromatic substitution (SEAr) nitration of N-benzylacetamide. The substrate, N-benzylacetamide, contains a benzyl group attached to an acetamido nitrogen. The -CH₂NHCOCH₃ substituent on the benzene ring is an activating group, meaning it donates electron density to the ring. This makes the aromatic ring more nucleophilic and thus more reactive towards electrophiles like the nitronium ion (NO₂⁺) than benzene itself.[1][2]
This increased reactivity is a double-edged sword. While it facilitates the desired first nitration, the resulting product, this compound, is still activated enough to undergo a second nitration, leading to dinitrated byproducts. The initial nitro group is deactivating, but the activating effect of the N-acetylbenzyl group can still promote a second substitution, especially under harsh reaction conditions.
Q2: What are the most critical parameters to control for selective mononitration?
Answer: Achieving selective mononitration hinges on carefully controlling the reaction conditions to favor the kinetics of the first nitration while disfavoring the second. The key parameters are:
-
Temperature: This is arguably the most critical factor. Nitration is a highly exothermic reaction.[3][4] Low temperatures (typically 0–10°C) decrease the overall reaction rate, giving the chemist greater control and significantly reducing the rate of the second nitration, which requires more energy to overcome the deactivating effect of the first nitro group.
-
Stoichiometry of the Nitrating Agent: Using a minimal excess (ideally close to 1.0 equivalent) of the nitrating agent (e.g., nitric acid) is crucial. A large excess of the nitronium ion will dramatically increase the probability of dinitration once the mononitrated product is formed.
-
Reaction Time: The reaction should be monitored closely (e.g., by Thin-Layer Chromatography, TLC) and quenched as soon as the starting material is consumed.[5] Allowing the reaction to proceed for too long will inevitably lead to the formation of dinitrated products.
-
Choice of Nitrating Agent and Solvent: The classic "mixed acid" (concentrated nitric acid and sulfuric acid) is a very powerful nitrating system that generates a high concentration of the reactive nitronium ion.[1][2][6] For activated systems, milder nitrating agents or different solvent systems can provide better control and selectivity.[5][7]
Q3: How can I effectively monitor the reaction to prevent over-nitration?
Answer: Thin-Layer Chromatography (TLC) is the most common and effective method for real-time monitoring.[3]
-
Setup: Use a suitable solvent system (e.g., a mixture of ethyl acetate and hexane) that provides good separation between the starting material (N-benzylacetamide), the desired product (this compound), and the more polar dinitrated byproducts.
-
Procedure: Spot the reaction mixture alongside the starting material on a TLC plate at regular intervals (e.g., every 15-30 minutes).
-
Interpretation: The starting material will have a certain Rf value. The mononitrated product will be more polar and thus have a lower Rf. The dinitrated byproduct will be even more polar, with the lowest Rf value. The reaction should be stopped when the spot corresponding to the starting material has just disappeared, and the spot for the dinitro product is minimal.
Q4: What is the likely structure of the primary dinitrated byproduct?
Answer: The N-acetylbenzyl group is an ortho, para-director. Since the desired product is the para isomer (this compound), this indicates that the first nitration occurs at the 4-position. The second nitration will be directed by both existing groups. The N-acetylbenzyl group will direct to the remaining ortho positions (2- and 6-), while the deactivating nitro group at the 4-position will direct meta to itself (also the 2- and 6-positions). Therefore, the most likely dinitrated byproduct is N-(2,4-dinitrobenzyl)acetamide .
Section 2: Troubleshooting Guide
Problem: Significant formation of dinitrated product is detected.
This is the most common issue, leading to low yields and difficult purifications. Below is a logic tree to diagnose and solve the problem.
// Nodes start [label="Problem: High Dinitration", fillcolor="#EA4335", fontcolor="#FFFFFF"]; q_temp [label="Was the reaction temperature\nmaintained below 10°C?", shape=diamond, fillcolor="#FBBC05"]; s_temp [label="Solution: Lower the temperature.\nUse an ice/salt bath for <0°C control.\nAdd reagents dropwise.", fillcolor="#34A853", fontcolor="#FFFFFF"]; q_stoich [label="Was the nitrating agent\nused in >1.2 molar equivalents?", shape=diamond, fillcolor="#FBBC05"]; s_stoich [label="Solution: Reduce nitrating agent\nto 1.0-1.1 equivalents.\nPerform a careful titration of acids.", fillcolor="#34A853", fontcolor="#FFFFFF"]; q_time [label="Was the reaction monitored by TLC\nand stopped upon completion?", shape=diamond, fillcolor="#FBBC05"]; s_time [label="Solution: Monitor reaction every 15-30 min.\nQuench immediately after starting\nmaterial is consumed.", fillcolor="#34A853", fontcolor="#FFFFFF"]; q_reagent [label="Are you using a strong\nnitrating system (e.g., conc. HNO₃/H₂SO₄)?", shape=diamond, fillcolor="#FBBC05"]; s_reagent [label="Solution: Consider a milder agent,\nsuch as acetyl nitrate or a nitrating salt\nin a non-acidic solvent.", fillcolor="#34A853", fontcolor="#FFFFFF"]; end_node [label="Improved Selectivity", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges start -> q_temp; q_temp -> s_temp [label="No"]; q_temp -> q_stoich [label="Yes"]; s_temp -> end_node;
q_stoich -> s_stoich [label="Yes"]; q_stoich -> q_time [label="No"]; s_stoich -> end_node;
q_time -> s_time [label="No"]; q_time -> q_reagent [label="Yes"]; s_time -> end_node;
q_reagent -> s_reagent [label="Yes"]; q_reagent -> end_node [label="No"]; s_reagent -> end_node; }
Caption: Troubleshooting logic for excessive dinitration.
Section 3: Recommended Protocol for Selective Mononitration
This protocol is optimized for selectivity and high yield of this compound.
Materials & Reagents:
-
N-benzylacetamide
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Concentrated Nitric Acid (HNO₃, 70%)
-
Glacial Acetic Acid
-
Ice
-
Deionized Water
-
Ethyl Acetate (for extraction and TLC)
-
Hexane (for TLC and recrystallization)
-
Sodium Bicarbonate (NaHCO₃, saturated solution)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Step-by-Step Procedure:
// Edges prep1 -> prep2 -> prep3 -> react1 -> react2 -> react3 -> work1 -> work2 -> work3 -> work4; }
Caption: Experimental workflow for selective mononitration.
-
Dissolution: In a round-bottom flask, dissolve N-benzylacetamide (1.0 eq) in glacial acetic acid.
-
Cooling: Place the flask in an ice-water bath and cool the solution to 0-5°C with stirring.
-
Acidification: Slowly add concentrated sulfuric acid (approx. 2.0 eq) dropwise, ensuring the internal temperature does not exceed 10°C.
-
Nitrating Mixture Preparation: In a separate flask, cool an additional portion of sulfuric acid (approx. 1.0 eq) in an ice bath. Slowly add concentrated nitric acid (1.05 eq) to this cooled sulfuric acid to prepare the nitrating mixture.
-
Addition: Add the cold nitrating mixture to the N-benzylacetamide solution dropwise via an addition funnel over 30-45 minutes. Maintain rigorous temperature control (<10°C).
-
Reaction & Monitoring: Stir the mixture at 0-10°C. Take aliquots every 30 minutes to monitor the reaction's progress by TLC.
-
Quenching: Once the starting material is consumed, slowly pour the reaction mixture into a beaker containing a large amount of crushed ice with vigorous stirring. A precipitate should form.
-
Isolation: Collect the crude solid product by vacuum filtration and wash thoroughly with cold deionized water until the washings are neutral.
-
Purification: Purify the crude this compound by recrystallization, often from an ethanol-water mixture.[8]
-
Drying: Dry the purified white or pale-yellow crystals in a vacuum oven.
Section 4: Data Summary
For optimal results, adhere to the conditions summarized in the table below. These parameters are designed to maximize the yield of the mononitrated product while minimizing dinitration.
| Parameter | Recommended Value | Rationale |
| Temperature | 0–10°C | Reduces reaction rate, enhancing selectivity and preventing thermal runaway.[3][4] |
| HNO₃ Stoichiometry | 1.0–1.1 equivalents | Limits the amount of available electrophile to disfavor a second nitration. |
| Solvent | Glacial Acetic Acid / H₂SO₄ | Acts as a solvent and facilitates the formation of the nitronium ion. |
| Reaction Time | 1–3 hours (TLC Monitored) | Prevents the buildup of the desired product, which could then undergo dinitration. |
| Monitoring | TLC (e.g., 3:1 Hexane:EtOAc) | Provides real-time data to determine the optimal endpoint of the reaction.[3] |
References
- From N–H Nitration to Controllable Aromatic Mononitration and Dinitration—The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent. National Institutes of Health.
- From N–H Nitration to Controllable Aromatic Mononitration and Dinitration The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent. JACS Au.
-
Nitration. Wikipedia. Available at: [Link]
-
Synthesis of N-(4 nitrophenyl) acetamide. ResearchGate. Available at: [Link]
-
Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry. Available at: [Link]
-
Electrophilic substitution-Nitration of aromatic rings. Chemguide. Available at: [Link]
-
Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Journal of Chemical, Biological and Physical Sciences. Available at: [Link]
-
Regioselective nitration of Anilines with Fe(NO3)3·9H2O as Promoter and Nitro Source. The Royal Society of Chemistry. Available at: [Link]
-
Molecular structure of N-(4-nitrophenyl) acetamide Organic compound... ResearchGate. Available at: [Link]
Sources
- 1. Nitration - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. jcbsc.org [jcbsc.org]
- 4. researchgate.net [researchgate.net]
- 5. From N–H Nitration to Controllable Aromatic Mononitration and Dinitration—The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. science-revision.co.uk [science-revision.co.uk]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
N-(4-nitrobenzyl)acetamide stability and degradation products
Technical Support Center: N-(4-nitrobenzyl)acetamide
Introduction
Welcome to the technical support guide for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth insights into the stability profile of this compound and to offer practical solutions for challenges encountered during its handling and analysis. This compound, like many nitroaromatic compounds, is a valuable synthetic intermediate but possesses specific liabilities that require careful consideration.[1][2] This guide consolidates field-proven advice, detailed protocols, and troubleshooting workflows to ensure the integrity of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the primary chemical liabilities of this compound?
A1: The molecule has two primary points of chemical instability:
-
Amide Bond: The acetamide group is susceptible to hydrolysis under both acidic and basic conditions. This cleavage results in the formation of 4-nitrobenzylamine and acetic acid.
-
Nitroaromatic Group: The nitrobenzyl moiety is inherently sensitive to light (photodegradation) and can be susceptible to reduction. The electron-withdrawing nature of the nitro group makes the aromatic ring resistant to oxidation but prone to reductive degradation pathways.[3][4]
Q2: What are the expected degradation products of this compound?
A2: Under typical forced degradation conditions, the primary degradation products include:
-
4-nitrobenzylamine: Formed via hydrolysis of the amide bond.
-
4-nitrobenzoic acid: Can be formed through oxidation of the benzylic carbon, though less common under standard conditions.
-
4-aminobenzylacetamide: Results from the reduction of the nitro group to an amine. This is a critical transformation to monitor, as it significantly alters the electronic and chemical properties of the molecule.[5]
Q3: What are the ideal storage conditions for this compound?
A3: To ensure long-term stability, the compound should be stored as a solid in a tightly sealed container, protected from light, and kept in a cool, dry place (2-8°C is recommended). For solutions, prepare them fresh whenever possible. If storage in solution is necessary, use amber vials, degas the solvent, and store at low temperatures for the shortest possible duration.
Q4: Which analytical techniques are best suited for monitoring the stability of this compound?
A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the most common and effective technique.[6] The aromatic nature of the compound and its likely degradants makes them chromophoric. For definitive identification of degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is indispensable.
Troubleshooting Guide
This section addresses specific experimental issues in a problem/cause/solution format.
| Problem Statement | Potential Cause | Recommended Solution & Rationale |
| "My HPLC chromatogram shows multiple unexpected peaks, even in a freshly prepared sample." | 1. Solvent-Induced Degradation: The analytical solvent (e.g., methanol, acetonitrile) may not be inert or could have a pH that promotes hydrolysis. | Action: Prepare the sample in a neutral, buffered mobile phase or a completely aprotic solvent like pure acetonitrile immediately before injection. Rationale: This minimizes the contact time with potentially reactive media, preventing on-instrument or in-vial degradation. |
| 2. Photodegradation: The sample was exposed to ambient or UV light during preparation or in the autosampler. | Action: Use amber glassware and vials. If the autosampler tray is not enclosed, cover it with a light-blocking material. Rationale: Nitroaromatic compounds are known to be photosensitive; minimizing light exposure is a critical control measure.[7] | |
| "I observe a rapid loss of the parent compound peak area over a short time in my solution-based assay." | 1. pH Instability: The assay medium is either too acidic or too alkaline, accelerating amide hydrolysis.[8] | Action: Determine the pH of your solution. Conduct a preliminary pH-rate profile study (e.g., at pH 3, 7, and 9) to identify the pH of maximum stability. Buffer your experimental medium accordingly. Rationale: Amide hydrolysis rates are highly pH-dependent. Identifying and operating at the pH of greatest stability is essential for reproducible results. |
| 2. Oxidative Degradation: Dissolved oxygen in the solvent or the presence of trace metal ions is catalyzing degradation. | Action: Use solvents that have been sparged with an inert gas (e.g., nitrogen or argon). Consider adding a chelating agent like EDTA (at a low concentration, ~0.1 mM) if metal-ion catalysis is suspected. Rationale: Removing dissolved oxygen and sequestering catalytic metal ions can significantly slow down oxidative degradation pathways. | |
| "Mass spectrometry analysis shows a product with a mass corresponding to the reduction of the nitro group." | 1. Reductive Contaminants: The sample may be contaminated with reducing agents. Certain HPLC system components (e.g., older PEEK tubing) or reagents can introduce these. | Action: Ensure high-purity (HPLC or MS-grade) solvents and reagents. Flush the HPLC system thoroughly. If the problem persists, consider using a different column or replacing system components. Rationale: The nitro group is readily reduced.[3][5] Eliminating sources of reduction is key to maintaining sample integrity. |
| 2. In-Source Reduction (MS): The conditions within the mass spectrometer's ion source (e.g., high temperature, specific voltages) can sometimes cause chemical transformations. | Action: Modify MS source parameters. Lower the source temperature or change the ionization mode (e.g., switch from ESI+ to ESI- or APCI) to see if the abundance of the reduced species changes. Rationale: This helps differentiate between true sample degradation and an analytical artifact. |
Key Experimental Protocols
Protocol 1: Forced Degradation Study (as per ICH Q1A(R2) Guidelines)
This protocol is designed to intentionally degrade the sample to identify potential degradation products and establish a stability-indicating analytical method.[9][10] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient.[10]
Objective: To understand the degradation pathways of this compound under various stress conditions.
Materials:
-
This compound
-
1 M HCl, 1 M NaOH
-
30% Hydrogen Peroxide (H₂O₂)
-
HPLC-grade water, acetonitrile, and methanol
-
pH meter, heating block/oven, photostability chamber
Methodology:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.
-
Acid Hydrolysis:
-
Mix 1 mL of stock solution with 1 mL of 1 M HCl.
-
Heat at 80°C for 2 hours.
-
Cool, neutralize with 1 M NaOH, and dilute with mobile phase to a final concentration of ~100 µg/mL.
-
-
Base Hydrolysis:
-
Mix 1 mL of stock solution with 1 mL of 1 M NaOH.
-
Keep at room temperature for 30 minutes.
-
Neutralize with 1 M HCl and dilute with mobile phase to ~100 µg/mL.
-
-
Oxidative Degradation:
-
Mix 1 mL of stock solution with 1 mL of 30% H₂O₂.
-
Keep at room temperature for 4 hours, protected from light.
-
Dilute with mobile phase to ~100 µg/mL.
-
-
Thermal Degradation:
-
Store the solid compound in an oven at 105°C for 24 hours.
-
Dissolve and dilute to ~100 µg/mL in the mobile phase.
-
-
Photolytic Degradation:
-
Analysis: Analyze all samples by a validated stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC-UV Method
Objective: To separate the parent compound from all potential degradation products.
| Parameter | Recommended Condition | Rationale |
| Column | C18 Reverse-Phase, 250 x 4.6 mm, 5 µm | Provides excellent retention and resolution for non-polar to moderately polar aromatic compounds. |
| Mobile Phase | A: 0.1% Phosphoric Acid in WaterB: Acetonitrile | Phosphoric acid provides good peak shape for acidic and basic compounds. A gradient elution is recommended to resolve early and late-eluting impurities.[6] |
| Gradient | 10% B to 90% B over 20 minutes | A broad gradient ensures that both polar degradants and the non-polar parent compound are eluted and separated effectively. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and efficiency. |
| Detection | UV at 270 nm | The nitroaromatic chromophore has a strong absorbance around this wavelength, allowing for sensitive detection of the parent and related species. |
| Injection Vol. | 10 µL | A standard volume to avoid column overloading while ensuring adequate sensitivity. |
| Column Temp. | 30°C | Maintaining a constant column temperature ensures reproducible retention times. |
Visualized Workflows and Pathways
Degradation Pathway Diagram
This diagram illustrates the primary degradation routes for this compound under common stress conditions.
Caption: Primary degradation pathways of this compound.
Forced Degradation Experimental Workflow
This workflow provides a high-level overview of the process from sample preparation to data analysis in a forced degradation study.
Caption: Workflow for a typical forced degradation study.
References
-
Smajlagić, A., Srabovic, M., Ademovic, Z., & Huseinović, E. (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Journal of Chemical, Biological and Physical Sciences, 11(1), 43-53. [Link]
-
Smajlagić, A., et al. (2022). Synthesis, Identification and Characterization of N-(4-Aminophenyl) Acetamide Molecule. International Journal of Science and Research (IJSR). [Link]
-
ResearchGate. (2020). Synthesis of N-(4 nitrophenyl) acetamide. [Link]
-
Atwell, G. J., et al. (1999). Substituent effects on the kinetics of reductively-initiated fragmentation of nitrobenzyl carbamates designed as triggers for bioreductive prodrugs. Journal of the Chemical Society, Perkin Transactions 1. [Link]
-
Spain, J. C. (1995). Biodegradation of nitroaromatic compounds. Annual Review of Microbiology, 49, 523-55. [Link]
-
Li, X., et al. (2019). Hydrolysis and photolysis of bentazone in aqueous abiotic solutions and identification of its degradation products using quadrupole time-of-flight mass spectrometry. Environmental Science and Pollution Research International, 26(10), 10156-10165. [Link]
-
SIELC Technologies. Separation of Acetamide, N-(4-nitrophenyl)- on Newcrom R1 HPLC column. [Link]
-
International Council for Harmonisation. (2003). ICH Q1A(R2): Stability Testing of New Drug Substances and Products. [Link]
-
Spain, J. C., Hughes, J. B., & Knackmuss, H. J. (Eds.). (2000). Biodegradation of Nitroaromatic Compounds and Explosives. CRC Press. [Link]
-
European Medicines Agency. (2025). ICH Q1 Guideline on stability testing of drug substances and drug products. [Link]
-
Hines, J. E., et al. (2023). N-(4-Methoxy-3-nitrophenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 11), 1075–1078. [Link]
-
Hines, J. E., et al. (2022). N-(4-Hydroxy-2-nitrophenyl)acetamide. IUCrData, 7(5), x220201. [Link]
-
ResolveMass Laboratories Inc. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]
-
SIELC Technologies. Separation of Acetamide, N-(4-methoxy-3-nitrophenyl)- on Newcrom R1 HPLC column. [Link]
-
Nishino, S. F., & Spain, J. C. (1997). Biodegradation and Transformation of Nitroaromatic Compounds. Defense Technical Information Center. [Link]
-
Higson, F. K. (1992). Biodegradation of nitroaromatic compounds. Advances in Applied Microbiology, 37, 1-19. [Link]
-
Hines, J. E., et al. (2022). N-(4-Methoxy-2-nitrophenyl)acetamide. IUCrData, 7(4), x220277. [Link]
-
International Council for Harmonisation. (n.d.). Quality Guidelines. [Link]
-
Ju, K. S., & Parales, R. E. (2010). Nitroaromatic compounds, from synthesis to biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272. [Link]
-
European Medicines Agency. (2003). Q1A(R2) Stability Testing of new Drug Substances and Products. [Link]
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Frequently Asked Questions (FAQs): Pre-Synthesis & Scale-Up Strategy
An essential intermediate in synthesizing various pharmaceuticals and fine chemicals, N-(4-nitrobenzyl)acetamide is created through the N-acetylation of 4-nitrobenzylamine. While straightforward on a laboratory scale, scaling up this synthesis presents significant challenges in process safety, reaction control, and product purity. This technical support center provides a comprehensive guide for researchers and process chemists to navigate the complexities of transitioning this synthesis from the bench to a larger scale.
This guide, structured in a practical question-and-answer format, addresses common issues encountered during scale-up, offering field-proven insights and troubleshooting strategies grounded in established chemical principles.
Q1: What is the core reaction and mechanism for synthesizing this compound?
A1: The synthesis is a nucleophilic acyl substitution reaction. The nucleophilic amine group (-NH₂) of 4-nitrobenzylamine attacks the electrophilic carbonyl carbon of an acetylating agent, typically acetic anhydride. A subsequent proton transfer results in the formation of the stable amide bond.
The overall reaction is as follows: 4-Nitrobenzylamine + Acetic Anhydride → this compound + Acetic Acid
The mechanism involves the lone pair of electrons on the nitrogen atom of the amine attacking one of the carbonyl carbons of acetic anhydride. This forms a tetrahedral intermediate which then collapses, expelling acetate as a leaving group and yielding the protonated amide. A weak base, such as unreacted amine or a scavenger base, deprotonates the amide to give the final product.
Q2: What are the primary safety concerns when handling the reagents on a larger scale?
A2: Both 4-nitrobenzylamine and acetic anhydride require careful handling, especially in larger quantities.
-
Acetic Anhydride: This reagent is highly corrosive, flammable, and a lachrymator.[1] It reacts exothermically and violently with water, alcohols, and other nucleophiles. All operations must be conducted in a well-ventilated fume hood, away from ignition sources, and using appropriate personal protective equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.[2][3] Ensure a supply of sodium bicarbonate or another suitable neutralizing agent is readily available for spills.[4]
-
4-Nitrobenzylamine: This compound is toxic and an irritant. Avoid inhalation of dust and direct skin contact.
When scaling up, the potential for a runaway reaction increases due to a lower surface-area-to-volume ratio, which makes heat dissipation less efficient.[5]
Q3: How does solvent selection change when moving from lab scale to pilot scale?
A3: Solvent choice is critical for reaction performance, workup, and safety. While solvents like dichloromethane (DCM) are effective in the lab[6], their use at scale is often discouraged due to environmental concerns and potential toxicity.
For scale-up, consider solvents based on the following criteria[7][8]:
-
Reaction Compatibility: The solvent must be inert to the reagents and intermediates.
-
Solubility: It should effectively dissolve the starting amine but ideally allow the product to crystallize upon cooling for easier isolation.
-
Boiling Point: A solvent with a moderate boiling point (e.g., 50-100 °C) facilitates reaction temperature control and is easy to remove during downstream processing.
-
Safety & Environmental Impact: Favor less toxic and less flammable solvents (e.g., ethyl acetate, 2-methyltetrahydrofuran) over halogenated options.
-
Cost & Availability: For large-scale production, the cost of the solvent becomes a significant factor.
Ethyl acetate is often a good compromise for this type of reaction, offering good solubility, a suitable boiling point, and a more favorable environmental profile than DCM.
Experimental Protocols: From Bench to Scale-Up
Protocol 1: Laboratory-Scale Synthesis (1-5 g)
-
Preparation: In a dry 100 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-nitrobenzylamine (1.0 eq) in a suitable solvent like ethyl acetate (approx. 10-15 mL per gram of amine).
-
Reagent Addition: Cool the solution to 0-5 °C using an ice bath. Add acetic anhydride (1.1 eq) dropwise via the dropping funnel over 15-20 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 1-2 hours, monitoring the reaction's progress by Thin-Layer Chromatography (TLC).[9]
-
Workup: Upon completion, cool the mixture again in an ice bath to precipitate the product. If precipitation is slow, a small amount of a non-polar solvent like hexane can be added as an anti-solvent.
-
Isolation & Purification: Collect the solid product by vacuum filtration. Wash the filter cake with cold ethyl acetate and then with water to remove any residual acetic acid. The crude product can be further purified by recrystallization from an ethanol/water mixture.[10]
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Protocol 2: Scaled-Up Synthesis (100-500 g)
-
Preparation: In a properly sized jacketed glass reactor equipped with an overhead mechanical stirrer, a temperature probe, and an addition funnel, charge 4-nitrobenzylamine (1.0 eq) and ethyl acetate (5-8 mL per gram of amine). A lower solvent volume is often used at scale to improve throughput.
-
Reagent Addition: Circulate a coolant through the reactor jacket to bring the internal temperature to 0-5 °C. Add acetic anhydride (1.05 eq) slowly via the addition funnel over 1-2 hours. A slight reduction in the excess of acetic anhydride minimizes waste and potential side reactions. The addition rate must be carefully controlled to manage the exotherm and keep the internal temperature below 10 °C.
-
Reaction: After addition, maintain the reaction at 5-10 °C for 30 minutes, then allow it to slowly warm to room temperature. Hold at room temperature for 2-4 hours, monitoring by TLC or HPLC until the starting material is consumed.
-
Workup & Isolation: Cool the reactor to 0-5 °C and hold for 1-2 hours to maximize crystallization. Isolate the product using a centrifuge or a large Büchner funnel.
-
Purification: Wash the isolated solid (the "wet cake") sequentially with cold ethyl acetate and then with a dilute aqueous solution of sodium bicarbonate to neutralize all acidic components. Follow with a water wash until the filtrate is neutral.
-
Drying: Dry the product in a vacuum oven at 50-60 °C until a constant weight is achieved.
Data Presentation: Key Parameter Comparison
| Parameter | Laboratory Scale (1-5 g) | Scaled-Up Synthesis (100-500 g) | Rationale for Change |
| Agitation | Magnetic Stirrer | Overhead Mechanical Stirrer | Ensures efficient mixing in a larger, more viscous volume. |
| Temp. Control | Ice Bath | Jacketed Reactor with Chiller | Provides precise and uniform temperature control to manage the exotherm safely.[5] |
| Reagent Addition | Dropping Funnel (Manual) | Addition Funnel (Controlled Rate) | Slow, controlled addition is critical to prevent dangerous temperature spikes.[5] |
| Solvent Ratio | High (10-15 mL/g) | Lower (5-8 mL/g) | Increases reactor throughput and concentration, but requires more robust cooling. |
| Acetic Anhydride | 1.1 eq | 1.05 eq | Reduces waste and cost at scale; high conversion is still achievable with good process control. |
| Workup Wash | Water | Dilute NaHCO₃, then Water | Ensures complete neutralization of acetic acid, which is more critical for purity at scale.[4] |
Visualization of the Synthesis Workflow
Caption: General workflow for the scaled-up synthesis of this compound.
Troubleshooting Guide
Q4: My reaction yield is consistently low. What are the likely causes and solutions?
A4: Low yield can stem from several factors. A systematic approach is needed to diagnose the issue.
-
Cause 1: Incomplete Reaction. The reaction may not have reached completion.
-
Solution: Monitor the reaction using an appropriate analytical technique like TLC or HPLC.[9] Compare the starting material spot/peak with the reaction mixture over time. If the starting material persists after the standard reaction time, consider extending the time or slightly increasing the temperature (e.g., to 30-35 °C) after the initial exotherm has subsided.
-
-
Cause 2: Product Loss During Workup. Significant amounts of the product may remain dissolved in the mother liquor.
-
Solution: Ensure the crystallization step is performed at a sufficiently low temperature (0-5 °C) for an adequate amount of time (at least 1-2 hours at scale). Analyze the mother liquor by TLC/HPLC to quantify the loss. If significant, consider implementing a solvent recovery and rework procedure for the mother liquor.
-
-
Cause 3: Reagent Stoichiometry or Quality. An insufficient amount of acetic anhydride or poor-quality starting materials can limit the conversion.
-
Solution: Verify the molar equivalents of your reagents. Use fresh, high-purity acetic anhydride, as it can hydrolyze to acetic acid over time if not stored properly.
-
Q5: The final product is off-color (e.g., yellow or brown) and shows impurities in the NMR spectrum. How can I improve its purity?
A5: Discoloration and impurities often point to side reactions or residual starting materials/byproducts.
-
Cause 1: Residual Acetic Acid. The byproduct, acetic acid, can be trapped in the crystal lattice.
-
Solution: The workup wash with aqueous sodium bicarbonate is crucial.[4] Ensure the wash is sufficient to neutralize all acid (test the filtrate with pH paper). A thorough water wash afterward is necessary to remove the resulting sodium acetate salts.
-
-
Cause 2: Diacetylation. Although less common for this substrate under controlled conditions, it's possible for the initially formed amide to be acetylated again, especially with a large excess of acetic anhydride and higher temperatures.
-
Solution: Maintain strict control over stoichiometry (use no more than 1.05-1.1 equivalents of acetic anhydride) and temperature. Slow, controlled addition at low temperatures minimizes this risk.
-
-
Cause 3: Inefficient Recrystallization. The chosen solvent system may not be optimal for rejecting impurities.
-
Solution: An ethanol/water mixture is highly effective.[9] Dissolve the crude product in a minimum amount of hot ethanol and add hot water dropwise until the solution becomes faintly cloudy (the cloud point). Then, add a few more drops of hot ethanol to redissolve the solid and allow the solution to cool slowly. This controlled cooling process promotes the formation of pure crystals.
-
Troubleshooting Diagram: Diagnosing Low Yield
Caption: A decision tree for troubleshooting low product yield.
FAQs: Post-Synthesis Analysis
Q6: What analytical methods should be used to confirm the identity and purity of the final product?
A6: A combination of techniques is essential to confirm the structure and assess the purity of this compound.[11]
-
Melting Point: A sharp melting point within the literature range (212-216 °C) is a good initial indicator of purity.[9][12] A broad or depressed melting range suggests the presence of impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides definitive structural confirmation. The expected signals are: a singlet for the acetyl methyl protons (~2.1 ppm), a singlet for the benzylic methylene protons (~4.5 ppm), two doublets for the para-substituted aromatic protons (~7.5 and ~8.2 ppm), and a broad singlet for the N-H proton (~8.5 ppm).
-
¹³C NMR: Confirms the carbon framework.
-
-
Infrared (IR) Spectroscopy: Identifies key functional groups. Look for characteristic absorption bands for the N-H stretch (~3300 cm⁻¹), the amide C=O stretch (~1660 cm⁻¹), and strong bands for the nitro group (NO₂) symmetric and asymmetric stretches (~1520 and ~1340 cm⁻¹).[13]
-
Mass Spectrometry (MS): Confirms the molecular weight. The mass spectrum should show a molecular ion peak (M⁺) at m/z = 180.[14]
References
-
ResearchGate. Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution | Request PDF. Available from: [Link]
-
ACS Publications. Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution | Organic Process Research & Development. Available from: [Link]
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Journal of Chemical, Biological and Physical Sciences. Synthesis and crystallization of N-(4-nitrophenyl) acetamides - JCBPS. Available from: [Link]
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Patsnap Synapse. What is the mechanism of Acetamide? Available from: [Link]
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ResearchGate. Synthesis of N-(4 nitrophenyl) acetamide. | Download Scientific Diagram. Available from: [Link]
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Quora. What safety precautions should you take when working with acetic anhydride? Available from: [Link]
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Sciencemadness Discussion Board. Acetamide Synthesis. Available from: [Link]
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ACS Publications. Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. Available from: [Link]
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ResearchGate. Synthesis, Identification and Characterization of N-(4-Aminophenyl) Acetamide Molecule. Available from: [Link]
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The Royal Society of Chemistry. Regioselective nitration of Anilines with Fe(NO3)3·9H2O as Promoter and Nitro Source. Available from: [Link]
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Acros Organics. Acetic Anhydride - SAFETY DATA SHEET. Available from: [Link]
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INEOS Group. Safety data sheet - acetic anhydride. Available from: [Link]
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Labbox Export. UN1715 Acetic anhydride AGR, ACS, ISO, Ph. Eur.. Available from: [Link]
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NIH. N-(4-Methoxy-3-nitrophenyl)acetamide. Available from: [Link]
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ResearchGate. An efficient, green and scale-up synthesis of amides from esters and amines catalyzed by Ru-MACHO catalyst under mild conditions. Available from: [Link]
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IUCr. N-(4-Hydroxy-2-nitrophenyl)acetamide. Available from: [Link]
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YouTube. Making Acetamide. Available from: [Link]
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IUCr Journals. data reports N-(4-Hydroxy-2-nitrophenyl)acetamide. Available from: [Link]
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SIELC Technologies. Separation of Acetamide, N-(4-nitrophenyl)- on Newcrom R1 HPLC column. Available from: [Link]
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IUCr Journals. data reports N-(4-Methoxy-2-nitrophenyl)acetamide. Available from: [Link]
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NIH. N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. Available from: [Link]
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IUCr Journals. data reports N-(4-Hydroxy-2-nitrophenyl)acetamide. Available from: [Link]
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SpectraBase. N-NORMAL-BUTYL-(4-NITROPHENYL)-ACETAMIDE - Optional[13C NMR] - Chemical Shifts. Available from: [Link]
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ResearchGate. (PDF) N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. Available from: [Link]
-
University of Texas at Dallas. Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. Available from: [Link]
-
ResearchGate. Synthesis, molecular structure and spectroscopic characterization of N -(4-nitrophenyl)-2,2-dibenzoylacetamide (NPDBA): with experimental (X-ray, FT-IR, 1 H and 13 C NMR and UV-Vis) techniques and theoretical calculations. Available from: [Link]
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Universal Class. NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy. Available from: [Link]
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Chemistry Steps. Identifying Unknown from IR, NMR, and Mass Spectrometry. Available from: [Link]
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Validation & Comparative
A Comparative Guide to the Purity Validation of N-(4-nitrobenzyl)acetamide by HPLC-UV
In the landscape of pharmaceutical development and chemical research, the purity of synthesized compounds is a cornerstone of reliable and reproducible outcomes. N-(4-nitrobenzyl)acetamide, a nitroaromatic compound, serves as a crucial intermediate in various synthetic pathways.[1][2][3] Ensuring its purity is not merely a quality control checkpoint but a critical determinant of the subsequent reaction yields and the impurity profile of the final active pharmaceutical ingredient (API). This guide provides an in-depth, scientifically grounded protocol for the purity validation of this compound using High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection. Furthermore, it presents a comparative analysis with alternative analytical techniques, offering a comprehensive perspective for researchers and drug development professionals.
The validation of an analytical procedure is a documented process that demonstrates the method is suitable for its intended purpose.[4][5][6] This guide is structured to not only provide a step-by-step methodology but also to elucidate the scientific rationale behind each procedural choice, aligning with the principles of analytical procedure validation outlined by the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).[7][8][9][10][11]
The Central Role of HPLC-UV in Purity Determination
High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique for the separation, identification, and quantification of components in a mixture.[12][13] When coupled with a UV detector, it becomes an exceptionally robust method for analyzing compounds with chromophores, such as the nitroaromatic structure of this compound. The choice of HPLC-UV is predicated on its high resolution, sensitivity, and reproducibility, making it the gold standard for purity assays in the pharmaceutical industry.[5][14]
The underlying principle involves the partitioning of the analyte between a stationary phase (the column) and a mobile phase (the solvent). The differential interaction of this compound and its potential impurities with the stationary phase leads to their separation. The UV detector then quantifies the eluted components based on their absorbance of UV light at a specific wavelength.
Experimental Protocol: A Self-Validating System
The following protocol is designed to be a self-validating system, where the experimental choices are justified by established scientific principles and regulatory expectations.
Instrumentation and Materials
-
HPLC System: A quaternary pump system with a degasser, autosampler, column thermostat, and a diode array detector (DAD) or a variable wavelength UV detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a common and effective choice for separating moderately polar compounds like this compound.[12][15]
-
Mobile Phase: A gradient mixture of acetonitrile and water is typically employed for efficient separation of aromatic compounds. The exact gradient program should be optimized to achieve the best resolution between the main peak and any impurities.
-
Solvents and Reagents: HPLC-grade acetonitrile, purified water (e.g., Milli-Q), and analytical grade this compound reference standard.
-
Sample Preparation: A stock solution of the this compound sample is prepared in a suitable solvent, typically the mobile phase, and then diluted to an appropriate concentration for analysis.
Chromatographic Conditions
| Parameter | Recommended Setting | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Provides excellent separation for a wide range of organic molecules. |
| Mobile Phase A | Water | The polar component of the mobile phase. |
| Mobile Phase B | Acetonitrile | The organic modifier to control retention. |
| Gradient | Optimized for resolution | A gradient elution is crucial to separate impurities with a wide range of polarities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Maintains consistent retention times and peak shapes. |
| Injection Volume | 10 µL | A typical volume to avoid column overloading. |
| Detection Wavelength | 254 nm or λmax | A common wavelength for aromatic compounds; λmax provides maximum sensitivity. |
Method Validation Workflow
The validation of the HPLC-UV method for this compound purity should encompass the following parameters as stipulated by ICH Q2(R2) guidelines.[4][7][8][16]
Caption: Workflow for HPLC-UV method validation.
1. Specificity: The specificity of the method is its ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[6][10][14]
-
Protocol:
-
Analyze a blank (diluent), the this compound reference standard, and the sample solution.
-
Perform forced degradation studies (acid, base, oxidative, thermal, and photolytic stress) on the sample.
-
Analyze the stressed samples to ensure that the degradation products do not co-elute with the main peak. The use of a Diode Array Detector (DAD) is highly recommended to check for peak purity.
-
2. Linearity and Range: Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.[14][16]
-
Protocol:
-
Prepare a series of at least five concentrations of the this compound reference standard, typically spanning 50% to 150% of the expected sample concentration.
-
Inject each concentration in triplicate.
-
Plot a calibration curve of peak area versus concentration and determine the correlation coefficient (R²), which should be ≥ 0.999.
-
3. Accuracy: Accuracy expresses the closeness of agreement between the value that is accepted either as a conventional true value or an accepted reference value and the value found.[14][17]
-
Protocol:
-
Perform recovery studies by spiking a placebo (if applicable) or a known sample with known amounts of the this compound reference standard at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Analyze each level in triplicate.
-
Calculate the percentage recovery. Acceptance criteria are typically between 98.0% and 102.0%.[18]
-
4. Precision: Precision is the measure of the degree of scatter of a series of measurements. It is usually expressed as the relative standard deviation (%RSD).
-
Protocol:
-
Repeatability (Intra-assay precision): Analyze a minimum of six replicate preparations of the same sample on the same day, with the same analyst and instrument. The %RSD should be ≤ 2.0%.[19]
-
Intermediate Precision (Inter-assay precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument. The %RSD between the two sets of data should be within acceptable limits (typically ≤ 2.0%).
-
5. Limit of Detection (LOD) and Limit of Quantitation (LOQ): LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Protocol:
-
These can be determined based on the signal-to-noise ratio (S/N), where LOD is typically S/N ≥ 3 and LOQ is S/N ≥ 10.
-
Alternatively, they can be calculated from the standard deviation of the response and the slope of the calibration curve.
-
6. Robustness: Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[16][17]
-
Protocol:
-
Introduce small variations in chromatographic parameters such as flow rate (± 0.1 mL/min), column temperature (± 5 °C), and mobile phase composition (± 2% organic).
-
Analyze the system suitability solution under each condition and evaluate the impact on the results. The system suitability parameters should remain within the predefined acceptance criteria.
-
Comparative Analysis with Alternative Techniques
While HPLC-UV is the preferred method for purity validation of this compound, other techniques can be employed, each with its own set of advantages and limitations.[20][21][22]
Caption: Comparison of HPLC-UV with GC-MS and TLC.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile and thermally stable compounds.[23][24]
-
Advantages:
-
Disadvantages:
-
Analyte Suitability: this compound has a relatively high molecular weight and may require derivatization to increase its volatility and thermal stability, adding complexity to the sample preparation.
-
Not Suitable for Non-volatile Impurities: Any non-volatile or thermally labile impurities will not be detected.[23]
-
Thin-Layer Chromatography (TLC)
TLC is a simple, rapid, and inexpensive chromatographic technique.[12][20]
-
Advantages:
-
Cost-Effective: Requires minimal equipment and solvent consumption.
-
Rapid Screening: Useful for quick qualitative checks of reaction progress or for preliminary purity assessment.
-
-
Disadvantages:
Comparative Summary
| Feature | HPLC-UV | GC-MS | TLC |
| Principle | Liquid-solid partitioning | Gas-solid partitioning & mass analysis | Liquid-solid partitioning |
| Analyte Suitability | Non-volatile, thermally labile | Volatile, thermally stable | Wide range, less demanding |
| Resolution | High | Very High | Low to Moderate |
| Quantification | Excellent | Good (with internal standard) | Semi-quantitative |
| Impurity Identification | Based on retention time and UV spectrum | Definitive (mass spectrum) | Based on Rf value |
| Cost & Complexity | High | High | Low |
Conclusion: An Informed Approach to Purity Validation
For the comprehensive and regulatory-compliant purity validation of this compound, HPLC-UV stands out as the most robust and reliable analytical technique. Its high precision, accuracy, and suitability for non-volatile compounds make it the industry standard.[5][23] The detailed validation protocol provided in this guide, grounded in ICH and USP principles, offers a clear pathway for establishing a method that is fit for its intended purpose.
While techniques like GC-MS and TLC have their specific applications, they are generally considered complementary rather than primary methods for the purity validation of a compound like this compound.[18][22] GC-MS can be invaluable for identifying specific volatile impurities, and TLC serves as a useful tool for rapid screening. However, for the definitive and quantitative assessment of purity required in pharmaceutical development, a well-validated HPLC-UV method is indispensable. By understanding the strengths and limitations of each technique, researchers and scientists can make informed decisions to ensure the quality and integrity of their chemical entities.
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National Center for Biotechnology Information. (n.d.). Acetamide, N-(4-ethoxy-2-nitrophenyl)-. [Link]
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International Journal of Research and Review. (2025). Analytical Method Validation: ICH and USP Perspectives. [Link]
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Journal of Chemical, Biological and Physical Sciences. (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. [Link]
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ResearchGate. (n.d.). Molecular structure of N-(4-nitrophenyl) acetamide Organic compound.... [Link]
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N-(4-nitrobenzyl)acetamide vs. N-(4-nitrophenyl)acetamide in synthesis
An In-Depth Comparative Guide for Synthetic Chemists: N-(4-nitrobenzyl)acetamide vs. N-(4-nitrophenyl)acetamide
In the landscape of synthetic organic chemistry, isomeric and structurally related compounds often present unique opportunities and distinct challenges. This compound and N-(4-nitrophenyl)acetamide are prime examples of such a pair. While differing by only a single methylene (-CH2-) unit, their synthetic pathways, electronic properties, and subsequent reactivity diverge significantly. This guide provides a comprehensive comparison to inform experimental design and reagent selection for researchers in medicinal chemistry and materials science.
The core difference between these two molecules lies in the linkage between the acetamide functional group and the nitrophenyl ring. In N-(4-nitrophenyl)acetamide, the amide nitrogen is directly bonded to the aromatic ring, classifying it as an anilide. In contrast, this compound possesses a methylene bridge, making it a derivative of benzylamine. This structural variance has profound electronic consequences.
In N-(4-nitrophenyl)acetamide , the lone pair of electrons on the amide nitrogen can be delocalized into the aromatic pi-system. This resonance effect reduces the nucleophilicity and basicity of the nitrogen atom but activates the aromatic ring for electrophilic substitution reactions.[1] Conversely, the methylene spacer in This compound electrically isolates the amide nitrogen from the phenyl ring. Its lone pair remains localized, rendering it more akin to an aliphatic amide and making the parent amine (4-nitrobenzylamine) a stronger base than 4-nitroaniline.[1][2]
Caption: Core structures of N-(4-nitrophenyl)acetamide and this compound.
Table 1: Physical and Chemical Properties
| Property | This compound | N-(4-nitrophenyl)acetamide |
| Synonym | N-Acetyl-4-nitrobenzylamine | p-Nitroacetanilide, N-Acetyl-4-nitroaniline[3] |
| CAS Number | 555-59-9 | 104-04-1[3] |
| Molecular Formula | C₉H₁₀N₂O₃ | C₈H₈N₂O₃[4] |
| Molecular Weight | 194.19 g/mol | 180.16 g/mol [4] |
| Appearance | Light yellow to tan crystalline powder | Yellow crystalline solid[5] |
| Melting Point | 134-138 °C | 212-216 °C[4] |
| Solubility | Soluble in ethanol, chloroform | Soluble in ethanol; partially soluble in water, chloroform[4] |
A Tale of Two Syntheses: Choosing the Right Path
The structural differences dictate fundamentally different synthetic strategies. The choice of starting material and reaction type is a direct consequence of the desired final linkage.
Sources
A Comparative Guide to the Validation of Analytical Methods for N-(4-nitrobenzyl)acetamide
For researchers, scientists, and professionals in drug development, the robust and reliable quantification of chemical entities is paramount. This guide provides an in-depth technical comparison of potential analytical methodologies for the validation of N-(4-nitrobenzyl)acetamide. While direct, validated methods for this specific compound are not prevalent in publicly accessible literature, this document leverages established analytical principles and data from structurally analogous compounds to propose and compare suitable analytical techniques. The focus is on providing a scientifically grounded framework for developing and validating a fit-for-purpose method in your laboratory.
Introduction to this compound and the Imperative for Validated Analysis
This compound is an organic compound featuring a nitro-substituted benzyl group attached to an acetamide moiety. Its structural similarity to compounds used as synthetic intermediates suggests its potential role in various chemical and pharmaceutical development processes. The presence of a chromophoric nitro group makes it amenable to UV-based detection methods, a common technique in analytical laboratories.
The validation of an analytical method is a critical process that establishes, through laboratory studies, that the performance characteristics of the method meet the requirements for its intended application[1][2]. For this compound, this ensures the accuracy, precision, and reliability of its quantification, whether as a final product, an intermediate, or a potential impurity. This guide will adhere to the principles outlined by the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP)[3][4][5][6].
Physicochemical Properties of this compound and Its Analogs
A thorough understanding of a compound's physicochemical properties is the foundation of analytical method development. While specific experimental data for this compound is scarce, we can infer probable characteristics from its structure and from data on closely related analogs like N-benzylacetamide and N-(4-nitrophenyl)acetamide.
Table 1: Physicochemical Properties of this compound and Related Analogs
| Property | This compound (Predicted) | N-benzylacetamide[7][8][9] | N-(4-nitrophenyl)acetamide[10][11] |
| Structure | C₉H₁₀N₂O₃ | C₉H₁₁NO | C₈H₈N₂O₃ |
| Molecular Weight | 194.19 g/mol | 149.19 g/mol | 180.16 g/mol |
| Melting Point | Likely a solid at room temperature. | 61°C | 212-216°C |
| Solubility | Expected to have low aqueous solubility, but soluble in organic solvents like methanol, acetonitrile, and THF. | Soluble in organic solvents. | Partially soluble in water, soluble in ethanol. |
| UV Absorbance (λmax) | Expected in the 260-280 nm range due to the nitroaromatic system. | Not reported. | 315.78 nm, 223.45 nm, 201.39 nm |
The key structural difference is the methylene (-CH₂) bridge in this compound, which separates the phenyl ring from the amide nitrogen. This will influence its polarity and chromatographic retention compared to N-(4-nitrophenyl)acetamide.
Comparative Analysis of Potential Analytical Techniques
The choice of analytical technique is a balance of sensitivity, selectivity, cost, and availability. For this compound, several methods are viable, with High-Performance Liquid Chromatography (HPLC) being the most probable primary technique.
Table 2: Comparison of Potential Analytical Methods for this compound
| Parameter | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase, with detection via UV absorbance. | Separation of volatile compounds in the gas phase followed by mass-based detection. | Chromatographic separation followed by highly selective and sensitive mass analysis. |
| Suitability | High suitability due to the presence of a UV chromophore and expected good chromatographic behavior. | Lower suitability; may require derivatization to improve volatility and thermal stability. | High suitability for trace-level quantification and confirmation of identity. |
| Limit of Detection (LOD) | Estimated: 0.01 - 0.1 µg/mL | Estimated: <0.1 µg/mL | Estimated: <0.01 ng/mL |
| Limit of Quantification (LOQ) | Estimated: 0.03 - 0.3 µg/mL | Estimated: <0.3 µg/mL | Estimated: <0.1 ng/mL |
| Linearity Range | Wide, typically 2-3 orders of magnitude. | Wide, typically 2-3 orders of magnitude. | Very wide, often 3-4 orders of magnitude. |
| Precision (%RSD) | Excellent (<2%) | Good (2-5%) | Excellent (<5%) |
| Accuracy (% Recovery) | Excellent (98-102%) | Good (95-105%) | Very Good (90-110%) |
| Specificity | Good; can be excellent with appropriate column and mobile phase selection. Potential for co-elution with impurities. | Excellent due to mass fragmentation patterns. | Excellent due to precursor-product ion transitions (MRM). |
Expert Rationale:
-
HPLC-UV is the recommended starting point for routine quality control and assay. It is robust, widely available, and the UV-active nitro group provides a strong signal for sensitive detection. The primary challenge is developing a method with sufficient specificity to resolve this compound from potential impurities.
-
GC-MS is less ideal. The polarity of the amide group and the molecular weight may lead to poor volatility and potential thermal degradation in the injector port. Derivatization could mitigate this but adds complexity to the sample preparation.
-
LC-MS/MS offers the highest sensitivity and specificity. It would be the method of choice for trace-level impurity analysis or for analysis in complex biological matrices. However, the instrumentation is more specialized and costly than HPLC-UV.
Experimental Protocols and Validation Strategy
This section outlines a proposed experimental protocol for the development and validation of a reversed-phase HPLC-UV method for this compound.
Proposed HPLC-UV Method
Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a photodiode array (PDA) or variable wavelength UV detector.
-
Chromatographic data system (CDS) for data acquisition and processing.
Chromatographic Conditions (Starting Point):
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A: Water with 0.1% Formic Acid, B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: 30% B to 90% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 270 nm (to be optimized based on UV spectrum).
-
Injection Volume: 10 µL.
Rationale for Choices:
-
A C18 column is a versatile starting point for moderately polar compounds.
-
The water/acetonitrile mobile phase is common in reversed-phase chromatography. Formic acid is added to control the pH and improve peak shape.
-
A gradient elution is proposed to ensure the elution of any potential impurities with different polarities.
Validation Workflow
The validation of the analytical method should be conducted in accordance with ICH Q2(R2) guidelines[2][5].
Caption: A typical workflow for analytical method validation.
Step-by-Step Validation Protocols
1. Specificity: The specificity of the method is its ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.
-
Procedure:
-
Prepare a solution of this compound.
-
Prepare solutions of potential impurities. A likely impurity, based on a potential synthesis route (reduction of the nitro group), is N-(4-aminobenzyl)acetamide[12]. The starting material, 4-nitrobenzylamine, could also be a potential impurity.
-
Prepare a mixed solution containing this compound and the potential impurities.
-
Inject all solutions and compare the chromatograms. The retention times of all compounds should be sufficiently different to allow for baseline separation.
-
Perform forced degradation studies (acid, base, oxidative, thermal, and photolytic stress) on this compound to generate degradation products. Analyze the stressed samples to ensure the main peak is separated from any degradation product peaks.
-
2. Linearity and Range:
-
Procedure:
-
Prepare a stock solution of this compound of known concentration.
-
Prepare a series of at least five calibration standards by diluting the stock solution to cover the expected working range (e.g., 50% to 150% of the target concentration).
-
Inject each standard in triplicate.
-
Plot the average peak area against the concentration and perform a linear regression analysis.
-
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.
3. Accuracy:
-
Procedure:
-
Prepare a placebo (matrix without the analyte) if applicable.
-
Spike the placebo at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration) with a known amount of this compound. Prepare each level in triplicate.
-
Analyze the samples and calculate the percentage recovery.
-
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.
4. Precision:
-
Repeatability (Intra-assay precision):
-
Prepare six independent samples at 100% of the target concentration.
-
Analyze the samples on the same day, with the same analyst and instrument.
-
Calculate the relative standard deviation (%RSD).
-
-
Intermediate Precision (Inter-assay precision):
-
Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Calculate the %RSD for the combined data from both studies.
-
-
Acceptance Criteria: %RSD should be ≤ 2.0%.
5. Limit of Quantitation (LOQ) and Limit of Detection (LOD):
-
Procedure (based on signal-to-noise ratio):
-
Determine the concentration that gives a signal-to-noise ratio of approximately 10 for the LOQ and 3 for the LOD.
-
Inject solutions at these concentrations to confirm the ratios.
-
-
Procedure (based on the standard deviation of the response and the slope):
-
LOD = 3.3 * (σ/S)
-
LOQ = 10 * (σ/S)
-
Where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.
-
6. Robustness:
-
Procedure:
-
Deliberately vary critical method parameters one at a time, such as:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 5°C)
-
Mobile phase composition (± 2% organic)
-
Detection wavelength (± 2 nm)
-
-
Analyze a sample under each condition and assess the impact on the results (e.g., retention time, peak area, resolution).
-
-
Acceptance Criteria: The results should not be significantly affected by the minor variations, demonstrating the method's reliability during routine use.
Logical Relationships in Method Validation
The various parameters of method validation are interconnected, ensuring a comprehensive assessment of the method's performance.
Caption: Interdependencies of analytical validation parameters.
Conclusion
References
-
U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]
-
BA Sciences. USP <1225> Method Validation. [Link]
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United States Pharmacopeia. <1225> Validation of Compendial Procedures. [Link]
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gmp-compliance.org. FDA Guidance for Industry: Q2A Validation of Analytical Procedures. [Link]
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European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures. [Link]
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International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link]
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United States Pharmacopeia. <1225> VALIDATION OF COMPENDIAL PROCEDURES. [Link]
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U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]
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Investigations of a Dog. (2025). USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision. [Link]
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ECA Academy. (2017). Revised USP Chapter <1225> "Validation of Compendial Methods" approved. [Link]
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AMSbio. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]
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BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link]
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ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]
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YouTube. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. [Link]
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SGS. (2024). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. [Link]
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ResearchGate. (2020). Synthesis of N-(4 nitrophenyl) acetamide. [Link]
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Journal of Chemical, Biological and Physical Sciences. (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. [Link]
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PubChem. N-Acetyl-N-benzylacetamide. [Link]
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ResearchGate. (2020). Molecular structure of N-(4-nitrophenyl) acetamide Organic compound.... [Link]
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PubChem. N-Benzylacetamide. [Link]
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PubMed Central. (2022). N-(4-Hydroxy-2-nitrophenyl)acetamide. [Link]
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ResearchGate. (2007). N-Benzylacetamide. [Link]
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ResearchGate. (2022). Synthesis, Identification and Characterization of N-(4-Aminophenyl) Acetamide Molecule. [Link]
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A Comparative Spectroscopic Guide to N-(Nitrobenzyl)acetamide Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth spectroscopic comparison of the ortho, meta, and para isomers of N-(nitrobenzyl)acetamide. A comprehensive understanding of the distinct spectral characteristics of these isomers is paramount for their unambiguous identification, purity assessment, and elucidation of structure-activity relationships in medicinal chemistry and materials science.[1][2] This document synthesizes experimental data and established spectroscopic principles to offer a practical reference for researchers.
Introduction: The Significance of Isomeric Differentiation
The position of the nitro group on the benzyl ring of N-(nitrobenzyl)acetamide profoundly influences the molecule's electronic properties, conformation, and, consequently, its interaction with biological targets or its performance in materials. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) are indispensable tools for distinguishing between the ortho (2-nitro), meta (3-nitro), and para (4-nitro) isomers. Each technique provides a unique fingerprint based on the distinct chemical environment of the atoms and functional groups within each isomer.
The synthesis of a specific N-(nitrobenzyl)acetamide isomer, typically through the nitration of N-benzylacetamide, can often lead to a mixture of products.[3][4][5] Therefore, robust analytical methods are crucial for quality control and for ensuring the desired isomer is carried forward in subsequent research and development.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Definitive Tool for Isomer Identification
High-resolution NMR spectroscopy is a powerful and direct method for identifying and quantifying the ratio of ortho, meta, and para isomers, often without the need for extensive purification.[1] The distinct electronic environment of the protons and carbons in each isomer results in unique chemical shifts and coupling patterns.
¹H NMR Spectroscopy
The aromatic region of the ¹H NMR spectrum is particularly informative for distinguishing between the isomers. The electron-withdrawing nature of the nitro group and the acetamido group significantly influences the chemical shifts of the aromatic protons.
Key Differentiating Features in ¹H NMR:
-
Ortho Isomer (N-(2-nitrobenzyl)acetamide): The proximity of the nitro group to the benzylic protons and the acetamido group results in a more complex and downfield-shifted aromatic region compared to the other isomers.
-
Meta Isomer (N-(3-nitrobenzyl)acetamide): The aromatic protons exhibit a more distinct splitting pattern, often with clearer doublet, triplet, and singlet-like resonances.
-
Para Isomer (N-(4-nitrobenzyl)acetamide): Due to the symmetry of the molecule, the aromatic region typically shows two distinct doublets, corresponding to the protons ortho and meta to the nitro group.
Table 1: Comparative ¹H NMR Data (δ, ppm) of N-(Nitrobenzyl)acetamide Isomers
| Proton Assignment | N-(2-nitrobenzyl)acetamide (Predicted) | N-(3-nitrobenzyl)acetamide (Predicted) | This compound (Experimental) |
| -CH₃ (acetamide) | ~2.0 | ~2.0 | ~2.0 |
| -CH₂- (benzyl) | ~4.7 | ~4.5 | ~4.4 |
| Aromatic Protons | ~7.4 - 8.1 (complex multiplet) | ~7.5 - 8.2 (distinct multiplets) | ~7.4 (d), ~8.2 (d) |
| -NH- (amide) | ~6.0 | ~6.0 | ~6.1 |
Note: Predicted values are based on established substituent effects. Experimental data for the para isomer is more readily available in the literature.
¹³C NMR Spectroscopy
The ¹³C NMR spectra provide complementary information, with the chemical shifts of the aromatic carbons being particularly sensitive to the position of the nitro group.
Key Differentiating Features in ¹³C NMR:
-
The carbon atom directly attached to the nitro group (C-NO₂) will be significantly deshielded (shifted downfield).
-
The substitution pattern on the aromatic ring will result in a unique number of signals and chemical shifts for each isomer. The para isomer, due to its symmetry, will show fewer aromatic carbon signals than the ortho and meta isomers.
Table 2: Predicted ¹³C NMR Data (δ, ppm) of N-(Nitrobenzyl)acetamide Isomers
| Carbon Assignment | N-(2-nitrobenzyl)acetamide | N-(3-nitrobenzyl)acetamide | This compound |
| -CH₃ (acetamide) | ~23 | ~23 | ~23 |
| -CH₂- (benzyl) | ~41 | ~43 | ~43 |
| Aromatic C-NO₂ | ~148 | ~148 | ~147 |
| Aromatic C-CH₂ | ~134 | ~140 | ~145 |
| Other Aromatic C | ~124-133 | ~121-135 | ~124, 128 |
| C=O (amide) | ~170 | ~170 | ~170 |
Note: These are predicted values and may vary slightly based on the solvent and experimental conditions.
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy is a valuable confirmatory tool that provides information about the functional groups present in the molecule.[1] While the IR spectra of the three isomers will share many similarities due to the presence of the same functional groups (amide and nitro groups), subtle differences in the positions and intensities of the absorption bands can be observed.
Characteristic IR Absorption Bands (cm⁻¹):
-
N-H Stretch (Amide): A peak around 3300-3200 cm⁻¹, which can be influenced by hydrogen bonding.
-
C=O Stretch (Amide I): A strong absorption band around 1680-1640 cm⁻¹.
-
N-H Bend (Amide II): A peak in the region of 1560-1530 cm⁻¹.
-
Asymmetric NO₂ Stretch: A strong band typically found between 1550-1500 cm⁻¹.
-
Symmetric NO₂ Stretch: A strong band usually observed between 1370-1330 cm⁻¹.
-
Aromatic C-H Bending (Out-of-Plane): The pattern of these bands in the 900-690 cm⁻¹ region can be indicative of the substitution pattern on the benzene ring. For example, a para-substituted ring often shows a strong band around 850-800 cm⁻¹.
Table 3: Key IR Absorption Frequencies (cm⁻¹) for this compound
| Vibrational Mode | Frequency (cm⁻¹) |
| N-H Stretch | ~3275 |
| C=O Stretch | ~1678 |
| Asymmetric NO₂ Stretch | ~1520 |
| Symmetric NO₂ Stretch | ~1345 |
Note: The exact positions of these bands can vary slightly for the ortho and meta isomers due to differences in electronic and steric effects.
Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions
UV-Vis spectroscopy provides insights into the electronic transitions within the molecule. The position of the nitro group affects the extent of conjugation and the energy of these transitions. Aromatic nitro compounds typically exhibit characteristic absorption bands in the UV region.[6]
The addition of nitro functional groups to a benzene ring can cause a blue shift (to shorter wavelengths) in the absorption maximum, from approximately 240 nm to 210 nm, with an increase in intensity.[7] For instance, the UV-Vis spectrum of 4-nitrobenzyl alcohol, a related compound, shows an absorption maximum around 285 nm.[8] It is expected that the N-(nitrobenzyl)acetamide isomers will also absorb in this region, with potential slight shifts in the λmax depending on the isomer.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation Patterns
Mass spectrometry is a powerful technique for determining the molecular weight of a compound and providing information about its structure through fragmentation patterns.[2] The electron ionization (EI) mass spectra of the N-(nitrobenzyl)acetamide isomers are expected to show a molecular ion peak (M⁺) at m/z 180.
The fragmentation patterns can also help in distinguishing the isomers. Common fragmentation pathways for N-(4-nitrophenyl)acetamide, a structurally similar compound, include the loss of the acetyl group and the nitro group, leading to characteristic fragment ions.[9][10] For N-(nitrobenzyl)acetamide, key fragments would likely arise from the cleavage of the benzylic C-N bond and the amide bond.
Expected Key Fragments (m/z):
-
[M]⁺: 180
-
[M - CH₂CO]⁺: 138
-
[M - NO₂]⁺: 134
-
[C₇H₆NO₂]⁺ (nitrobenzyl cation): 136
-
[C₇H₇]⁺ (tropylium ion): 91
-
[CH₃CO]⁺: 43
While the major fragments may be similar for all three isomers, the relative intensities of these fragments could differ, providing a basis for differentiation.
Experimental Protocols
NMR Sample Preparation
-
Dissolution: Accurately weigh 5-20 mg of the N-(nitrobenzyl)acetamide isomer and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial.[11][12] Ensure complete dissolution, using a vortex mixer if necessary.[11]
-
Filtration: To remove any particulate matter that could affect spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly.[13]
dot
Caption: Workflow for NMR Sample Preparation.
FTIR Sample Preparation (KBr Pellet Method)
-
Grinding: In an agate mortar and pestle, grind 1-2 mg of the solid N-(nitrobenzyl)acetamide isomer to a fine powder.[14]
-
Mixing: Add approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) to the mortar and mix thoroughly with the sample.[14]
-
Pellet Formation: Transfer the mixture to a pellet die and apply pressure using a hydraulic press to form a transparent or translucent pellet.[14]
-
Analysis: Place the KBr pellet in the sample holder of the FTIR spectrometer for analysis.[14]
dot
Caption: KBr Pellet Method for FTIR Analysis.
Conclusion
The spectroscopic techniques of NMR, IR, UV-Vis, and Mass Spectrometry each provide critical and often complementary information for the differentiation of N-(nitrobenzyl)acetamide isomers. ¹H and ¹³C NMR are particularly powerful for unambiguous structural elucidation and quantification of isomeric mixtures. IR spectroscopy serves as a rapid and effective method for confirming the presence of key functional groups. UV-Vis spectroscopy and Mass Spectrometry offer further valuable data on the electronic properties and molecular integrity of the isomers. By employing a combination of these techniques, researchers can confidently identify and characterize the specific N-(nitrobenzyl)acetamide isomer of interest, ensuring the integrity and reproducibility of their scientific investigations.
References
-
Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Drawell. Available at: [Link]
-
Sample preparation for FT-IR. Available at: [Link]
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UV–vis spectra of (a) 4-nitrobenzaldehyde, (b) 4-nitrobenzylalcohol as... ResearchGate. Available at: [Link]
-
NMR Sample Preparation. Available at: [Link]
-
NMR Sample Prepara-on. Available at: [Link]
-
Guide to FT-IR Spectroscopy. Bruker. Available at: [Link]
-
UV-VIS absorbance spectra of nitrobenzene (I), 2-nitrophenol (II),... ResearchGate. Available at: [Link]
-
a: Mass spectrum N-(4-nitrophenyl) acetamide. ResearchGate. Available at: [Link]
-
Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications. Penn Engineering. Available at: [Link]
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A Senior Application Scientist's Comparative Guide to Purity Assessment of Synthesized N-(4-nitrobenzyl)acetamide
For: Researchers, scientists, and drug development professionals.
Introduction: Beyond Synthesis, The Imperative of Purity
In the realm of chemical synthesis and drug development, the successful synthesis of a target molecule is merely the first milestone. The true determinant of a compound's utility and the reliability of subsequent experimental data lies in its purity. This guide provides an in-depth, comparative analysis of common analytical techniques for assessing the purity of synthesized N-(4-nitrobenzyl)acetamide. This compound and its derivatives are valuable intermediates in various research applications, including the development of novel therapeutic agents.[1][2]
The common synthesis route, typically involving the nitration of an acetanilide precursor, is an electrophilic aromatic substitution reaction.[1][2] While effective, this reaction can produce a mixture of isomers, primarily the desired para-product and the ortho-isomer, N-(2-nitrobenzyl)acetamide, alongside unreacted starting materials and byproducts. Therefore, a multi-faceted analytical approach is not just recommended; it is essential for robust characterization and validation. This guide moves beyond simple procedural lists to explain the causality behind experimental choices, ensuring that each protocol functions as a self-validating system for rigorous scientific inquiry.
The Analytical Gauntlet: A Comparative Overview of Purity Assessment Techniques
The selection of an analytical method is a critical decision dictated by the specific question being asked—are we monitoring a reaction, identifying components, or quantifying purity? No single technique is universally sufficient; instead, a combination of orthogonal methods provides the most comprehensive and trustworthy purity profile.[3][4]
| Technique | Principle | Primary Use Case | Strengths | Limitations |
| Melting Point Analysis | Measures the temperature range over which a solid melts. Pure crystalline solids have sharp melting points. | Preliminary purity check. | Rapid, inexpensive, requires minimal sample. | Insensitive to small amounts of impurities; not quantitative. |
| Thin-Layer Chromatography (TLC) | Differential partitioning of components between a stationary phase and a mobile phase. | Reaction monitoring, qualitative impurity profiling. | Fast, simple, low cost, requires minimal sample.[5] | Not quantitative, resolution can be limited. |
| High-Performance Liquid Chromatography (HPLC) | High-resolution separation based on partitioning between a stationary phase and a pressurized liquid mobile phase. | Quantitative purity determination, impurity isolation. | High sensitivity, high resolution, quantitative accuracy.[6] | Requires method development, more expensive equipment. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Exploits the magnetic properties of atomic nuclei to provide detailed structural information. | Structural confirmation, identification of isomers, quantitative analysis (qNMR). | Unambiguous structure elucidation, can quantify impurities without a reference standard for each.[7][8] | Lower sensitivity than HPLC, requires more sample, expensive. |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio (m/z) of ionized molecules. | Molecular weight confirmation, impurity identification (especially when coupled with LC). | Extremely sensitive, provides molecular weight information.[1][6] | Isomers are often indistinguishable without chromatography. |
Workflow for Synthesis, Purification, and Analysis
A systematic approach ensures that the final compound is of the highest possible purity and is thoroughly characterized. The following workflow illustrates the logical progression from crude product to a fully validated, pure compound.
Experimental Protocols: A Practical Guide
The following protocols provide detailed, step-by-step methodologies for the purification and analysis of this compound.
Protocol 1: Purification by Recrystallization
Causality: Recrystallization is the cornerstone of purifying solid organic compounds.[9] The principle hinges on the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures. An ideal solvent will dissolve the target compound sparingly at room temperature but readily at its boiling point.[9][10] This allows impurities to be removed either by hot filtration (if insoluble) or by remaining in the cold solvent (mother liquor) after the desired product has crystallized.[11] For acetanilide derivatives, an ethanol-water mixture is often effective.[1]
Methodology:
-
Solvent Selection: Place ~20 mg of the crude product in a test tube. Add a few drops of ethanol to dissolve the solid. Then, add water dropwise until the solution becomes cloudy. Gently warm the mixture until it becomes clear again. This indicates a suitable binary solvent system.
-
Dissolution: Place the bulk of the crude this compound in an Erlenmeyer flask. Add the minimum amount of hot ethanol/water solvent mixture required to just dissolve the solid completely.[12]
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes. The charcoal adsorbs colored impurities.[11]
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, warm Erlenmeyer flask.[10] This removes the charcoal and any insoluble impurities.
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Slow cooling promotes the formation of large, pure crystals.[9]
-
Maximizing Yield: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.[9]
-
Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor.[11]
-
Drying: Dry the crystals under vacuum or in a desiccator. Determine the mass and calculate the percent recovery.
Protocol 2: Purity Assessment by Thin-Layer Chromatography (TLC)
Causality: TLC provides a rapid snapshot of a sample's complexity.[5] For aromatic nitro compounds, separation is typically achieved on a polar stationary phase (silica gel) with a mobile phase of intermediate polarity.[13][14] The difference in polarity between the ortho and para isomers of nitroacetanilide allows for their separation; the more polar ortho isomer typically has a lower Retention Factor (Rf) value. Visualization is critical for colorless compounds; UV light is a primary non-destructive method, while chemical stains can provide enhanced sensitivity and specificity for nitro groups.[15]
Methodology:
-
Plate Preparation: On a silica gel TLC plate, lightly draw a pencil line ~1 cm from the bottom. Mark spots for the crude material, the recrystallized product, and a reference standard (if available).
-
Spotting: Dissolve small amounts of each sample in a suitable solvent (e.g., ethyl acetate). Using a capillary tube, spot each sample onto its designated mark on the baseline.
-
Development: Place the plate in a developing chamber containing a suitable mobile phase (e.g., 3:1 Hexane:Ethyl Acetate). Ensure the solvent level is below the baseline. Cover the chamber and allow the solvent to ascend the plate until it is ~1 cm from the top.
-
Visualization: Remove the plate and immediately mark the solvent front with a pencil. Allow the plate to dry. Visualize the spots under a UV lamp (254 nm) and circle them.
-
Chemical Staining (Optional but Recommended): For specific detection of nitro groups, spray the plate with a 5% solution of stannous chloride (SnCl₂) in 2M HCl, heat the plate, cool, and then spray with a p-dimethylaminobenzaldehyde (DMAB) solution.[15] This reduces the nitro group to an amine, which then forms a colored spot with the DMAB reagent.
-
Analysis: Calculate the Rf value for each spot (Rf = distance traveled by spot / distance traveled by solvent front). A pure sample should show a single spot. Compare the Rf of the product to the reference and check the crude lane for impurities.
Protocol 3: Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)
Causality: HPLC is the gold standard for quantitative purity analysis.[3][16] For this compound, a reversed-phase method using a C18 column is effective.[6] The separation is based on the principle that nonpolar compounds interact more strongly with the nonpolar stationary phase (C18) and thus elute later with a polar mobile phase. A gradient elution, where the mobile phase composition is changed over time from more polar (e.g., water) to less polar (e.g., acetonitrile), is typically used to ensure good resolution of all components, from polar impurities to the less polar product.[6][17] UV detection is well-suited for aromatic nitro compounds, which have strong chromophores.
Methodology:
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase (e.g., 50:50 acetonitrile:water) to a concentration of ~1 mg/mL. Filter the solution through a 0.22 µm syringe filter.[6]
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[6]
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.[6]
-
Gradient: 10% B to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm.
-
-
Analysis: Run the sample. The resulting chromatogram will show peaks corresponding to each component. The purity is determined by calculating the area percentage of the main product peak relative to the total area of all peaks. For highest accuracy, analysis against a certified reference standard is performed.
Protocol 4: Structural Confirmation by NMR Spectroscopy
Causality: NMR spectroscopy provides definitive structural confirmation.[8][18] ¹H NMR gives information on the number and connectivity of protons, while ¹³C NMR identifies all unique carbon environments. For this compound, the key diagnostic signals in the ¹H NMR spectrum are the two doublets in the aromatic region, characteristic of a 1,4-disubstituted (para) benzene ring. The ortho-isomer would show a more complex multiplet pattern. The chemical shifts are influenced by the electron-withdrawing nitro group and the electron-donating acetamide group.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a suitable spectrometer (e.g., 400 MHz).
-
Data Analysis: Process the spectra and assign the peaks based on their chemical shift, integration (for ¹H), and multiplicity. Compare the observed spectra with expected values.
Expected Spectral Data: The following table summarizes the expected data for pure this compound.
| Analysis | Parameter | Expected Value | Indication of Purity |
| Melting Point | Melting Range | 214-216 °C | A sharp range close to the literature value. A broad or depressed range indicates impurities. |
| TLC | Rf Value | ~0.4 (3:1 Hex:EtOAc) | A single spot. Additional spots indicate impurities (e.g., the ortho isomer may have a lower Rf). |
| HPLC | Retention Time | Dependent on exact method | A single major peak (>99% area). Small peaks at different retention times are impurities. |
| ¹H NMR | Chemical Shifts (δ, ppm) | ~8.2 (d, 2H), ~7.5 (d, 2H), ~4.4 (d, 2H), ~2.0 (s, 3H), ~8.4 (t, 1H, NH) | Clean signals matching the para-substituted pattern. Absence of signals corresponding to the ortho-isomer. |
| ¹³C NMR | Chemical Shifts (δ, ppm) | ~170 (C=O), ~147 (C-NO₂), ~146 (C-NH), ~128 (Ar-CH), ~124 (Ar-CH), ~43 (CH₂), ~23 (CH₃) | The correct number of signals corresponding to the structure. |
| MS (ESI+) | m/z | 181.06 [M+H]⁺, 203.04 [M+Na]⁺ | A strong signal corresponding to the molecular ion of the target compound. |
Note: NMR chemical shifts are approximate and can vary based on solvent and concentration.
Conclusion: The Synergy of Orthogonal Methods
Assessing the purity of a synthesized compound like this compound is a multi-step, critical process that underpins the validity of all subsequent research. This guide has demonstrated that while rapid checks like melting point and TLC are invaluable for initial assessment and reaction monitoring, they lack quantitative power. For definitive purity determination and structural confirmation, a combination of high-resolution chromatography (HPLC) and spectroscopy (NMR, MS) is indispensable. By employing these orthogonal techniques, researchers can confidently establish the identity, purity, and quality of their synthesized materials, ensuring the integrity and reproducibility of their scientific work.
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Tanabe, K., Matsushita, H., & Kuo, C. T. (1982). Separation of Aromatic Nitro Compounds by One-dimensional Dual Band Thin-Layer Chromatography and High Speed Liquid Chromatography. Journal of Japan Society for Analytical Chemistry, 31(7), 383-388. Retrieved from [Link]
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Smajlagić, A., et al. (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Journal of Chemical, Biological and Physical Sciences, 11(1), 43-53. Retrieved from [Link]
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A Comparative Guide to the Characterization of N-(4-nitrobenzyl)acetamide by Melting Point Analysis
In the landscape of pharmaceutical research and drug development, the unambiguous characterization of synthesized compounds is a cornerstone of scientific rigor. For crystalline organic solids like N-(4-nitrobenzyl)acetamide, a key intermediate in various synthetic pathways, melting point analysis remains a fundamental, yet powerful, technique for preliminary identification and purity assessment.[1] This guide provides an in-depth, experience-driven comparison of melting point analysis with other common analytical techniques, grounded in established experimental protocols.
This compound, also known as p-nitroacetanilide, is a nitro derivative of acetanilide.[2][3][4] Its synthesis is a common procedure in organic chemistry labs.[3][4] The accepted literature value for the melting point of pure this compound is approximately 215-216°C.[2][5] However, slight variations may be observed depending on the specific literature source and the purity of the sample.
The principle behind melting point analysis is straightforward: a pure crystalline solid will exhibit a sharp, well-defined melting range, typically within 0.5-1.0°C.[6] Conversely, the presence of impurities will cause a depression of the melting point and a broadening of the melting range.[6][7] This phenomenon, known as freezing-point depression, is a colligative property that provides a rapid and cost-effective means of evaluating the purity of a sample.[8]
Experimental Protocol: A Self-Validating Approach to Melting Point Determination
To ensure the trustworthiness of your results, every step of the protocol is designed with internal checks and balances. The following procedure details the determination of the melting point for a newly synthesized batch of this compound.
I. Instrument Calibration: The Foundation of Accuracy
Before analyzing any sample, the accuracy of the melting point apparatus must be verified. This is a non-negotiable step to ensure the data generated is reliable.
Protocol:
-
Select at least two certified melting point standards that bracket the expected melting point of this compound (e.g., Benzophenone: ~48°C, and Caffeine: ~235°C).[9][10]
-
Following the instrument's standard operating procedure, determine the melting point of each standard.
-
Compare the observed melting points to the certified values. The instrument is considered calibrated if the readings are within the acceptable tolerance (typically ±0.5°C).
-
If a deviation is observed, a calibration curve should be generated to correct all subsequent experimental readings.
II. Sample Preparation: Ensuring Representative Analysis
Proper sample preparation is critical for obtaining a sharp and reproducible melting point.[11]
Protocol:
-
Ensure the synthesized this compound is completely dry. The presence of residual solvent will depress the melting point.
-
Place a small amount of the sample on a clean, dry watch glass and crush it into a fine powder using a spatula. This ensures uniform heat transfer.[11]
-
Firmly press the open end of a capillary tube into the powder until a small amount of sample (2-3 mm in height) is packed into the bottom.
-
Tap the sealed end of the capillary tube gently on a hard surface to tightly pack the sample.[12]
III. Melting Point Determination: A Two-Stage Process for Precision
A rapid initial determination followed by a slower, more precise measurement is an efficient and accurate approach.[7]
Protocol:
-
Rapid Determination (Approximate Range):
-
Place the packed capillary tube into the melting point apparatus.
-
Set a rapid heating rate (e.g., 10-15°C per minute).
-
Observe the sample and record the approximate temperature range at which it melts.
-
-
Accurate Determination:
-
Allow the apparatus to cool to at least 20°C below the approximate melting point.
-
Place a fresh capillary tube with the sample into the apparatus.
-
Set a slow heating rate of 1-2°C per minute.[12]
-
Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample has melted (T2). The melting range is T1-T2.
-
IV. Mixed Melting Point Analysis: The Gold Standard for Identity Confirmation
This technique is a simple yet definitive method to confirm the identity of your synthesized compound.[1][8][13]
Protocol:
-
Prepare a 1:1 mixture of your synthesized this compound and an authentic, pure standard of the same compound.
-
Grind the two solids together to ensure a homogenous mixture.
-
Determine the melting point of the mixture using the accurate determination protocol described above.
Interpretation:
-
No Depression: If the melting point of the mixture is sharp and undepressed (i.e., matches the literature value), it confirms that your synthesized compound is identical to the authentic standard.[8][13]
-
Depression and Broadening: If the melting point of the mixture is significantly lower and the range is broader, your synthesized compound is not the same as the authentic standard.[8][13]
Data Presentation and Comparative Analysis
Table 1: Melting Point Analysis of Synthesized this compound
| Sample | Observed Melting Range (°C) | Literature Melting Point (°C) | Purity Assessment |
| Synthesized this compound | 212-215 | 215-216[2][5] | Likely contains minor impurities. |
| Mixed Melting Point (Synthesized + Standard) | 214-216 | N/A | Identity confirmed. |
| Pure this compound Standard | 215-216 | 215-216[2][5] | High purity. |
Experimental Workflow Diagram
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Safety Operating Guide
A Researcher's Guide to the Safe Disposal of N-(4-nitrobenzyl)acetamide
As a Senior Application Scientist, my primary goal is to empower fellow researchers not only with innovative applications but also with the foundational knowledge to maintain a safe and compliant laboratory environment. The proper management of chemical waste is not a peripheral task; it is a core component of scientific integrity and personal safety. This guide provides a detailed, step-by-step protocol for the proper disposal of N-(4-nitrobenzyl)acetamide, moving beyond a simple checklist to explain the critical reasoning behind each procedure.
Hazard Identification: Understanding the "Why" Behind the Precautions
Before any disposal protocol can be implemented, a thorough understanding of the substance's inherent risks is essential. This compound belongs to the aromatic nitro compound family. The presence of the nitro group (NO₂) on a benzene ring, combined with the acetamide functional group, dictates its hazard profile.
Table 1: Inferred Hazard Profile for this compound
| Hazard Aspect | Associated Risk & Rationale | Primary Citation |
| Health Hazard | Suspected Carcinogen: Based on the carcinogenicity of the parent acetamide structure. All contact should be minimized. | |
| Irritant: May cause skin, eye, and respiratory irritation upon contact or inhalation. | [4][5] | |
| Combustion Hazard | Toxic Fumes: In the event of a fire, it can decompose to produce hazardous gases, including carbon oxides and nitrogen oxides (NOx). | |
| Environmental Hazard | Aquatic Toxicity: Aromatic nitro compounds can be hazardous to aquatic life. Discharge into the environment must be avoided. | [3] |
This risk profile mandates that this compound waste must not be disposed of via standard laboratory drains or in regular solid waste containers[1][3]. Such actions can lead to environmental contamination and non-compliance with federal and local regulations[1][6].
Pre-Disposal Protocol: Containment and Segregation at the Source
Proper disposal begins the moment the chemical is deemed waste. The principles of segregation and clear labeling are fundamental to preventing dangerous reactions and ensuring correct handling by waste management professionals[2][7].
Step-by-Step Containment Procedure:
-
Select an Appropriate Waste Container:
-
Choose a container made of a material compatible with this compound. A high-density polyethylene (HDPE) or glass container with a secure, screw-top lid is recommended.
-
The container must be in good condition, free of cracks or leaks, and should be designated exclusively for this waste stream to prevent cross-contamination[7][8].
-
-
Segregate the Waste:
-
This is the most critical step. This compound waste must be collected separately from other chemical waste streams like acids, bases, or oxidizers[2].
-
Causality: Mixing incompatible chemicals can lead to exothermic reactions, gas generation, or the formation of more hazardous substances. Segregation simplifies the disposal process for the licensed vendor and is a core requirement of OSHA and EPA guidelines[7][9].
-
-
Label the Container Immediately and Accurately:
-
Store the Waste Container Safely:
-
Keep the sealed waste container in a designated satellite accumulation area within the laboratory[8].
-
This area should be away from heat sources, direct sunlight, and high-traffic zones to minimize the risk of spills or accidents[2][7].
-
Utilize secondary containment (e.g., a chemical-resistant tray) to contain any potential leaks[1].
-
The Core Disposal Protocol: Professional and Compliant Removal
The final disposition of this compound is not a task for laboratory personnel to perform directly (e.g., via neutralization or in-lab treatment). Due to its hazardous nature, it falls under regulations that mandate disposal by licensed professionals[10]. You are responsible for the waste from its generation to its final disposal ("cradle to grave") under the Resource Conservation and Recovery Act (RCRA)[10].
Step-by-Step Disposal Procedure:
-
Waste Characterization: By following the steps in Section 1, you have already characterized this substance as hazardous waste. This is the first and most important determination.
-
Accumulation and Storage: Continue to collect the waste in its properly labeled and segregated container. Do not overfill the container; leave at least 10% of headspace to allow for vapor expansion.
-
Arrange for Professional Disposal:
-
Contact your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor[1][2].
-
Provide them with the exact chemical name and hazard information from your label. They are equipped to handle transportation and disposal in compliance with all local, state, and federal regulations[6][11].
-
-
Final Disposal Method:
-
The most common and accepted method for this type of chemical is controlled incineration in a licensed hazardous waste incinerator[3][12].
-
Causality: High-temperature incineration with flue gas scrubbing ensures the complete destruction of the organic molecule into less harmful components while capturing toxic byproducts like NOx, preventing their release into the atmosphere[3].
-
-
Maintain Meticulous Records:
Disposal Decision Workflow
The following diagram outlines the logical decision-making process for handling this compound waste in a laboratory setting.
Caption: Disposal workflow for this compound.
Conclusion
The responsible disposal of this compound is a non-negotiable aspect of laboratory safety and environmental stewardship. By treating this compound as a hazardous, suspected carcinogen from the outset, you ensure a compliant and safe workflow. The core principles are simple but strict: segregate the waste, label it clearly, store it safely, and always utilize professional disposal services for its final destruction. Adherence to this protocol not only protects you and your colleagues but also upholds the integrity of our scientific community.
References
- Republic Services. (2025, October 23). Best Practices for Managing Laboratory Waste.
- CP Lab Safety. Waste Handling Best Practices for New Chemists.
- Environmental Marketing Services. (2025, September 15). Effective Lab Chemical Waste Management.
- US Bio-Clean. OSHA Compliance For Laboratories.
- MCF Environmental Services. (2020, August 27). 3 Tips To Improve Your Laboratory Waste Management.
- National Center for Biotechnology Information. Prudent Practices in the Laboratory: Management of Waste.
- Sigma-Aldrich. (2024, September 8). Safety Data Sheet - Acetamide.
- Med-Pro Disposal. Are You In Compliance With Proper Lab Waste Disposal Regulations?.
- ChemicalBook. (2024, December 21). Chemical Safety Data Sheet MSDS / SDS - N-(4-ethoxy-2-nitrophenyl)acetamide.
- Angene Chemical. (2021, May 1). Safety Data Sheet - 2-Chloro-N-(4-nitrophenyl)acetamide.
- Cayman Chemical. (2025, November 18). Safety Data Sheet - 2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide.
- Mount St. Mary's University. The OSHA Lab Standard and the MSC Chemical Safety Manual.
- Fisher Scientific. Safety Data Sheet - Carbonochloridic acid, (4-nitrophenyl)methyl ester.
- Fisher Scientific. (2025, December 20). Safety Data Sheet - N1-(3-Hydroxy-4-propylphenyl)acetamide.
- Clean Management Environmental Group. (2022, September 13). OSHA Regulations and Hazardous Waste Disposal: What To Know.
- ECHEMI. (2019, July 15). N-(4-Methoxy-2-nitrophenyl)acetamide SDS, 119-81-3 Safety Data Sheets.
- CDMS. (2024, October 30). OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview.
- Fisher Scientific. (2025, December 18). Safety Data Sheet - 4-Nitrobenzyl bromide.
- Agency for Toxic Substances and Disease Registry. (2022). Toxicological Profile for Nitrophenols.
- CymitQuimica. (2024, December 19). Safety Data Sheet - N-(5-Chloro-4-methoxy-2-nitrophenyl)acetamide.
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A Comprehensive Guide to Personal Protective Equipment for Handling N-(4-nitrobenzyl)acetamide
This guide provides essential safety protocols and logistical information for the handling and disposal of N-(4-nitrobenzyl)acetamide. As researchers and drug development professionals, our primary responsibility is to ensure a safe laboratory environment, not only for ourselves but for our colleagues. This document moves beyond a simple checklist, offering a deep dive into the causality behind each procedural step, grounded in authoritative safety standards.
Hazard Assessment: Understanding the Risks of this compound
This compound is an aromatic nitro compound. Compounds in this class present several potential hazards that dictate our safety protocols. While specific toxicological data for this exact compound is limited, the known risks associated with similar aromatic nitro compounds and acetamides necessitate a cautious and thorough approach.
The primary hazards include:
-
Serious Eye Damage: The compound is corrosive and can cause serious, potentially irreversible, damage to the eyes upon contact.
-
Skin Irritation and Absorption: It is known to cause skin irritation and can be harmful if absorbed through the skin. Prolonged contact should be avoided.
-
Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory tract irritation.
-
Harmful if Swallowed: The compound is classified as harmful if ingested.[1]
These hazards are the driving force behind the specific Personal Protective Equipment (PPE) and handling protocols outlined below. Adherence to these guidelines is not merely a matter of compliance but a fundamental aspect of responsible scientific practice.
Core PPE Requirements: A Multi-layered Defense
A comprehensive PPE strategy is mandatory when handling this compound. This involves creating multiple barriers to prevent exposure through all potential routes: dermal, ocular, inhalation, and ingestion.
Eye and Face Protection
Given the risk of serious eye damage, robust eye and face protection is non-negotiable.
-
Chemical Splash Goggles: At a minimum, tightly fitting chemical splash goggles conforming to EN 166 (EU) or NIOSH (US) standards must be worn at all times in the laboratory where this compound is handled.[1][2]
-
Face Shield: When there is a significant risk of splashing (e.g., during transfers of solutions or vigorous reactions), a full-face shield must be worn over the chemical splash goggles.[3] This provides a secondary layer of protection for the entire face.
Hand Protection
The skin is a primary route of exposure. The choice of glove material is critical for providing an effective chemical barrier.
-
Glove Material: Butyl rubber gloves are highly recommended as they offer excellent protection against nitro-compounds.[4] Neoprene and nitrile gloves can also be suitable alternatives.[4] It is crucial to consult the glove manufacturer's resistance chart for specific breakthrough times.
-
Double-Gloving: Double-gloving is a best practice that significantly reduces the risk of exposure due to undetected pinholes or tears in the outer glove.
-
Inspection and Replacement: Gloves must be inspected for any signs of degradation or puncture before each use.[2] Contaminated gloves should be removed immediately using the proper technique (see Section 4) and disposed of as hazardous waste.
Body Protection
Protective clothing shields the skin from accidental spills and contamination.
-
Laboratory Coat: A flame-resistant lab coat should be worn and kept fully fastened.
-
Chemical-Resistant Apron: For procedures involving larger quantities or a higher risk of splashing, a chemical-resistant apron should be worn over the lab coat.[3]
-
Full Coverage: Ensure that legs and feet are fully covered. Open-toed shoes are strictly prohibited in the laboratory.
Respiratory Protection
Inhalation of this compound dust must be prevented through engineering controls and, if necessary, respiratory protection.
-
Chemical Fume Hood: All weighing, handling, and experimental procedures involving this compound must be conducted within a certified and properly functioning chemical fume hood.[3][5] This is the primary engineering control to minimize inhalation exposure.
-
Respirator: In the rare event that engineering controls are insufficient to maintain exposure below acceptable limits, or during a large spill cleanup, a NIOSH-approved respirator with an organic vapor cartridge and particulate prefilters should be used.[6] All personnel requiring a respirator must be part of a respiratory protection program that includes fit-testing and training, as mandated by OSHA (29 CFR 1910.134).[6][7]
PPE Selection Summary
The following table summarizes the essential PPE for handling this compound.
| Protection Area | Required PPE | Specification / Standard | Rationale |
| Eye/Face | Chemical Splash Goggles | Conforming to EN 166 or NIOSH standards | Protects against splashes and dust, preventing serious eye damage.[2] |
| Face Shield (as needed) | Worn over goggles | Provides full-face protection during high-splash potential tasks.[3] | |
| Hand | Double Gloves | Butyl rubber is preferred; Neoprene or Nitrile are alternatives | Prevents skin contact and absorption; Butyl offers superior resistance to nitro compounds.[4] |
| Body | Flame-Resistant Lab Coat | Fully fastened | Protects skin and personal clothing from contamination. |
| Chemical-Resistant Apron | Worn over lab coat | Provides an additional barrier against significant splashes.[3] | |
| Respiratory | Chemical Fume Hood | Certified and operational | Primary engineering control to prevent inhalation of chemical dust and vapors.[5] |
| NIOSH-approved Respirator | Required if engineering controls are insufficient | Protects against inhalation of airborne particles in emergency situations.[6] |
Operational Plan: Step-by-Step Protocols
Procedural discipline is as crucial as the equipment itself. Follow these steps meticulously to ensure maximum safety.
Pre-Handling Protocol
-
Designate Area: Cordon off a specific area within the chemical fume hood for the handling of this compound.
-
Verify Engineering Controls: Confirm that the chemical fume hood is operational and the certification is current.
-
Assemble Materials: Have all necessary equipment, reagents, and waste containers pre-labeled and ready within the fume hood to minimize handling time.
-
Inspect PPE: Carefully inspect all PPE for defects, such as cracks in goggles, tears in gloves, or stains on the lab coat. Replace any compromised items.
Donning PPE: The Proper Sequence
-
Lab Coat: Put on the lab coat and fasten it completely.
-
Inner Gloves: Don the first pair of gloves.
-
Outer Gloves: Don the second pair of gloves, ensuring the cuffs are pulled up over the sleeves of the lab coat.
-
Goggles and Face Shield: Put on chemical splash goggles, followed by a face shield if the procedure warrants it.
Doffing PPE: Avoiding Contamination
This sequence is critical to prevent transferring contaminants from the PPE to your skin or the environment.
-
Outer Gloves: Remove the outer pair of gloves by peeling them off from the cuff, turning them inside out. Dispose of them in the designated hazardous waste container.
-
Face Shield and Goggles: Remove the face shield (if worn) and then the goggles, handling them by the strap. Place them in a designated area for decontamination.
-
Lab Coat: Unfasten the lab coat and remove it by rolling it down the arms, ensuring the contaminated exterior is folded inward.
-
Inner Gloves: Remove the inner pair of gloves using the same inside-out technique.
-
Hand Washing: Immediately and thoroughly wash your hands and forearms with soap and water.[2]
Emergency Procedures and Disposal
In Case of Exposure
-
Skin Contact: Immediately remove contaminated clothing and rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek medical attention.[2][8]
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[2] Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[2]
-
Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[2]
Spill Response
-
Evacuate all non-essential personnel from the area.
-
Wearing full PPE, cover the spill with an inert absorbent material (e.g., sand, vermiculite).
-
Carefully sweep or scoop the material into a designated, labeled hazardous waste container.[5]
-
Decontaminate the spill area with an appropriate solvent, followed by soap and water.
Disposal Plan
-
Contaminated PPE: All disposable PPE (gloves, aprons) and materials used for cleanup must be collected in a clearly labeled hazardous waste container.[3]
-
Chemical Waste: Unused this compound and any solutions containing it must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.[6] Do not pour down the drain.
Workflow for Safe Handling of this compound
The following diagram outlines the critical steps from preparation to disposal, reinforcing the procedural flow required for safe laboratory operations.
Caption: Workflow for handling this compound.
References
-
Acetamide - Hazardous Substance Fact Sheet. New Jersey Department of Health. [Link]
-
Safety Data Sheet: N-(4-Ethoxyphenyl)acetamide. Carl ROTH. [Link]
-
NIOSH Pocket Guide to Chemical Hazards. Centers for Disease Control and Prevention. [Link]
-
Gases, vapors, fumes, dusts, and mists. Occupational Safety and Health Administration. [Link]
-
Laboratory Safety Guidance. Occupational Safety and Health Administration. [Link]
-
OSHA Glove Selection Chart. Environmental Health and Safety, University of Washington. [Link]
-
Material Safety Data Sheet. Cole-Parmer. [Link]
Sources
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
